CEF6
Description
Properties
IUPAC Name |
4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80N10O14S/c1-28(2)24-34(54)44(67)57-37(25-32-16-10-8-11-17-32)46(69)58-38(26-33-18-12-9-13-19-33)47(70)59-39(27-40(65)66)48(71)55-35(20-14-15-22-53)45(68)61-42(30(5)63)51(74)62-43(31(6)64)50(73)60-41(29(3)4)49(72)56-36(52(75)76)21-23-77-7/h8-13,16-19,28-31,34-39,41-43,63-64H,14-15,20-27,53-54H2,1-7H3,(H,55,71)(H,56,72)(H,57,67)(H,58,69)(H,59,70)(H,60,73)(H,61,68)(H,62,74)(H,65,66)(H,75,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMGQMYADQMCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80N10O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to CUGBP Elav-Like Family Member 6 (CELF6)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CUGBP Elav-Like Family Member 6 (CELF6), also known as BRUNOL6, is an RNA-binding protein (RBP) that plays a crucial role in post-transcriptional gene regulation.[1][2] It is a member of the CELF/BRUNOL protein family, characterized by the presence of RNA recognition motifs (RRMs) that facilitate its interaction with specific RNA sequences.[1][2][3] CELF6 is primarily involved in modulating alternative splicing and mRNA stability, thereby influencing a wide array of cellular processes. Emerging evidence has highlighted its significant role as a tumor suppressor in various cancers, including lung, breast, and colorectal cancer, and has also implicated it in neurological disorders. This guide provides a comprehensive technical overview of CELF6, including its molecular characteristics, biological functions, involvement in disease, and the experimental methodologies used for its study.
Molecular Profile of CELF6
Gene and Protein Structure
The CELF6 gene is located on chromosome 15. The CELF6 protein, like other members of the CELF family, possesses a distinct domain architecture consisting of three RRM domains. Two RRMs are located at the N-terminus and one at the C-terminus. These RRM domains are highly conserved and are responsible for the sequence-specific binding of CELF6 to target RNAs. A notable feature of the CELF protein family is a divergent linker region of 160-230 amino acids situated between the second and third RRMs. This divergent domain is believed to contribute to the functional specificity of individual CELF proteins.
Subcellular Localization
CELF6 is known to shuttle between the nucleus and the cytoplasm, which is consistent with its roles in both nuclear pre-mRNA splicing and cytoplasmic mRNA stability and translation. However, studies have indicated that CELF6 is predominantly located in the cytoplasm.
Biological Functions and Signaling Pathways
CELF6 is a key regulator of post-transcriptional gene expression, primarily through its influence on alternative splicing and mRNA stability. It typically binds to GU-rich elements within the 3' untranslated regions (3' UTRs) of its target mRNAs.
Regulation of mRNA Stability
A primary function of CELF6 is the stabilization of target mRNA transcripts. By binding to the 3' UTR of specific mRNAs, CELF6 can protect them from degradation, leading to increased protein expression. Notable targets whose mRNA stability is enhanced by CELF6 include:
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p21 (CDKN1A): CELF6 binds to the 3' UTR of p21 mRNA, a critical cell cycle inhibitor. This stabilization leads to increased p21 protein levels, resulting in cell cycle arrest and suppression of cell proliferation. This interaction underscores CELF6's role as a tumor suppressor.
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FBP1 (Fructose-Bisphosphatase 1): In triple-negative breast cancer, CELF6 has been shown to stabilize FBP1 mRNA. FBP1 is a key enzyme in gluconeogenesis and acts as a tumor suppressor. By upregulating FBP1, CELF6 inhibits cancer cell proliferation, migration, and invasion.
Involvement in Signaling Pathways
CELF6 has been shown to modulate key signaling pathways implicated in cancer progression, including the p53 and TNF signaling pathways.
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p53 Signaling Pathway: CELF6 expression is associated with the regulation of the p53 signaling pathway. Overexpression of CELF6 can lead to the regulation of alternative splicing of genes within this pathway, including TP53 itself. Furthermore, by stabilizing p21 mRNA, a downstream target of p53, CELF6 contributes to the anti-proliferative effects of p53 activation.
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TNF Signaling Pathway: In lung cancer cells, overexpression of CELF6 leads to the downregulation of numerous genes involved in the TNF signaling pathway. This pathway is associated with inflammation and cell proliferation. Key downregulated genes include CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1. This suggests that CELF6 may exert its tumor-suppressive effects in part by dampening pro-tumorigenic inflammatory signaling.
Role in Disease
Cancer
CELF6 has been identified as a tumor suppressor in several types of cancer, with its downregulation often correlating with poor prognosis.
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Lung Cancer: CELF6 expression is significantly downregulated in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC) compared to normal lung tissue. Overexpression of CELF6 in lung cancer cells inhibits the expression of immune-related genes that promote tumorigenesis and regulates the alternative splicing of genes in the p53 and apoptosis pathways.
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Breast Cancer: In triple-negative breast cancer (TNBC), CELF6 acts as a tumor suppressor by stabilizing FBP1 mRNA, thereby inhibiting cell proliferation, migration, and invasion. Its overexpression has also been shown to increase sensitivity to chemotherapy.
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Colorectal Cancer (CRC): CELF6 expression is reduced in CRC tissues, and lower levels are associated with poorer clinical outcomes. In CRC cells, CELF6 can induce G1 phase arrest and inhibit cell proliferation in a p53 and/or p21-dependent manner. It has also been shown to suppress cancer stem cell-like properties by stabilizing HOXA5 mRNA.
Neurological Disorders
Polymorphisms in the CELF6 gene have been associated with an increased risk for autism spectrum disorder (ASD). Studies in mouse models have shown that the disruption of Celf6 leads to behaviors reminiscent of ASD, such as decreased ultrasonic vocalizations and resistance to change, along with abnormal serotonin levels in the brain. CLIP-seq analysis in the central nervous system (CNS) has revealed that CELF6 predominantly binds to the 3' UTRs of synaptic protein-coding genes, where it appears to destabilize these mRNAs.
Quantitative Data Presentation
CELF6 Expression in Cancer
Analysis of The Cancer Genome Atlas (TCGA) data has shown that CELF6 expression is significantly lower in tumor tissues compared to corresponding normal tissues in 16 out of 31 cancer types.
| Cancer Type | Expression Status in Tumor vs. Normal |
| Lung Adenocarcinoma (LUAD) | Downregulated |
| Lung Squamous Cell Carcinoma (LUSC) | Downregulated |
| Breast Invasive Carcinoma (BRCA) | Downregulated |
| Colon Adenocarcinoma (COAD) | Downregulated |
| ... (12 other cancer types) | Downregulated |
| Acute Myeloid Leukemia (LAML) | Upregulated |
| Pheochromocytoma & Paraganglioma (PCPG) | Upregulated |
Table 1: Summary of CELF6 expression in various cancer types based on TCGA data.
Impact of CELF6 Overexpression on Gene Expression
A study involving the overexpression of CELF6 in the A549 lung cancer cell line identified a significant number of differentially expressed genes (DEGs).
| Gene Regulation | Number of Genes |
| Upregulated | 417 |
| Downregulated | 1,351 |
Table 2: Differentially expressed genes upon CELF6 overexpression in A549 cells.
Key downregulated genes are involved in the TNF signaling pathway and immune/inflammation responses, including TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, and CFS1.
Experimental Protocols
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol outlines the general workflow for identifying genes regulated by CELF6 using RNA-seq following its overexpression in a cell line.
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Cell Culture and Transfection: Culture the chosen cell line (e.g., A549) under standard conditions. Transfect cells with a CELF6 expression vector or an empty vector control using a suitable transfection reagent.
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RNA Isolation: At 48-72 hours post-transfection, harvest the cells and isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Ensure the RNA is of high quality (RIN > 8).
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Library Preparation:
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Deplete ribosomal RNA (rRNA) from the total RNA samples.
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Fragment the rRNA-depleted RNA.
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Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
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Perform end-repair, A-tailing, and ligate sequencing adapters.
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Amplify the library using PCR.
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-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
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Data Analysis:
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Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as TPM or FPKM).
-
Identify differentially expressed genes between CELF6-overexpressing and control samples using statistical packages like DESeq2 or edgeR.
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes.
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Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
This protocol describes a general method to identify the RNA targets of CELF6.
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UV Cross-Linking: Expose cultured cells or tissues to UV light (254 nm) to induce covalent cross-links between CELF6 and its bound RNA molecules.
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Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase I to obtain small RNA fragments.
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Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a CELF6-specific antibody to immunoprecipitate the CELF6-RNA complexes.
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RNA End-Repair and Adapter Ligation: Dephosphorylate the RNA fragments and ligate a 3' adapter.
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Protein-RNA Complex Separation and RNA Isolation: Run the immunoprecipitated complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane. Excise the membrane region corresponding to the size of the CELF6-RNA complex and isolate the RNA.
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Reverse Transcription and cDNA Library Preparation: Ligate a 5' adapter to the isolated RNA fragments. Reverse transcribe the RNA into cDNA and amplify the cDNA library via PCR.
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Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify peaks representing CELF6 binding sites on the transcriptome.
Luciferase Reporter Assay for mRNA Stability
This protocol is designed to validate the effect of CELF6 on the stability of a target mRNA.
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Construct Preparation: Clone the 3' UTR of the target gene (e.g., p21) downstream of a luciferase reporter gene (e.g., Firefly or Renilla luciferase) in an expression vector.
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Cell Culture and Co-transfection: Co-transfect the luciferase reporter construct, a CELF6 expression vector (or empty vector control), and a control reporter vector (for normalization) into the desired cell line.
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Measurement of Luciferase Activity: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.
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mRNA Stability Assay (Actinomycin D Chase):
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Transfect the cells as described above.
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After 24 hours, treat the cells with Actinomycin D to inhibit transcription.
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Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) after Actinomycin D treatment.
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Isolate total RNA from each time point.
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Quantify the levels of the luciferase reporter mRNA using RT-qPCR.
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Data Analysis: Calculate the half-life of the reporter mRNA in the presence and absence of CELF6 overexpression. An increased half-life indicates stabilization by CELF6.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: CELF6 regulation of the p53 signaling pathway.
Caption: CELF6-mediated downregulation of TNF signaling pathway genes.
Experimental Workflow Diagram
Caption: Experimental workflow for CELF6 functional analysis.
References
CELF6 Protein Expression in Brain and Kidney: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the expression, regulation, and function of the CUGBP Elav-Like Family Member 6 (CELF6) protein in the brain and kidney. CELF6, an RNA-binding protein, is implicated in post-transcriptional regulation, including alternative splicing and mRNA stability.[1][2] Understanding its tissue-specific expression and molecular interactions is crucial for elucidating its role in normal physiology and disease. This document summarizes quantitative expression data, details experimental methodologies for its study, and visualizes its known signaling pathways.
Quantitative CELF6 Expression Analysis
CELF6 exhibits robust expression in both the brain and the kidney.[1][2][3] The following tables provide a summary of its expression levels across different regions of these organs, based on RNA sequencing and immunohistochemistry data.
Table 1: CELF6 mRNA Expression in Human Brain and Kidney Cortex (GTEx Data)
| Tissue | Brain Region/Kidney Region | Normalized TPM (Transcripts Per Million) |
| Brain | Amygdala | 15.2 |
| Brain | Anterior cingulate cortex (BA24) | 12.8 |
| Brain | Caudate (basal ganglia) | 14.1 |
| Brain | Cerebellar Hemisphere | 2.5 |
| Brain | Cerebellum | 2.9 |
| Brain | Cortex | 11.5 |
| Brain | Frontal Cortex (BA9) | 12.1 |
| Brain | Hippocampus | 13.4 |
| Brain | Hypothalamus | 16.3 |
| Brain | Nucleus accumbens (basal ganglia) | 13.9 |
| Brain | Putamen (basal ganglia) | 13.7 |
| Brain | Spinal cord (cervical c-1) | 8.9 |
| Brain | Substantia nigra | 11.9 |
| Kidney | Cortex | 21.4 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values represent the median expression level.
Table 2: Semi-Quantitative Analysis of CELF6 Protein Expression in Mouse Brain Regions by Immunohistochemistry
| Brain Region | Expression Level |
| Diencephalon | High |
| Midbrain Neuromodulatory Populations | High |
| Hindbrain Neuromodulatory Populations | High |
| Forebrain | Moderate |
| Cortex | Scattered Intense Signal |
| Cerebellum | Largely Devoid of Expression |
Adapted from a study characterizing Celf6 protein expression in the mouse brain.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of CELF6 expression. The following sections provide step-by-step protocols for key experimental techniques.
Western Blotting for CELF6 Detection
This protocol is adapted for the detection of CELF6 in brain and kidney tissue lysates.
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Tissue Lysis:
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Homogenize fresh or frozen brain or kidney tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
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Sample Preparation:
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Mix 20-30 µg of protein with Laemmli sample buffer.
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Boil the samples at 95-100°C for 5 minutes to denature the proteins.
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SDS-PAGE:
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Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
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Run the gel at 100-120V until the dye front reaches the bottom.
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Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
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-
Blocking:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CELF6. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for polyclonal antibodies.
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Incubate overnight at 4°C with gentle agitation.
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-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
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-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
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-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
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Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Immunohistochemistry (IHC) for CELF6 Localization
This protocol is for the localization of CELF6 in formalin-fixed, paraffin-embedded brain and kidney tissue sections.
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 5 minutes).
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Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
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-
Antigen Retrieval:
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Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Allow slides to cool to room temperature.
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-
Permeabilization and Blocking:
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Wash slides with PBS (Phosphate-buffered saline).
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
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-
Primary Antibody Incubation:
-
Incubate sections with the primary CELF6 antibody diluted in blocking buffer. A starting dilution of 1:200 to 1:500 is recommended for overnight incubation at 4°C.
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-
Washing:
-
Wash slides three times with PBS.
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Secondary Antibody Incubation:
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Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted 1:500 in blocking buffer for 1-2 hours at room temperature, protected from light.
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Counterstaining and Mounting:
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Wash slides three times with PBS.
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Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
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Mount coverslips with an anti-fade mounting medium.
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Imaging:
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Visualize the staining using a fluorescence or confocal microscope.
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RNA-Seq Data Analysis Workflow for CELF6 Expression Profiling
This workflow outlines the key steps for analyzing RNA sequencing data to quantify CELF6 expression.
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Quality Control of Raw Reads:
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Use tools like FastQC to assess the quality of the raw sequencing reads.
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Read Trimming and Filtering:
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Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.
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Alignment to a Reference Genome:
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Align the cleaned reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
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Quantification of Gene Expression:
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Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
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Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
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Differential Expression Analysis (if applicable):
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For comparing CELF6 expression between different conditions (e.g., brain vs. kidney), use packages like DESeq2 or edgeR in R.
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CELF6 Signaling and Molecular Interactions
CELF6 functions primarily by binding to the 3' untranslated regions (3' UTRs) of target mRNAs, thereby influencing their stability and translation.
CELF6-Mediated mRNA Regulation in the Brain
In the central nervous system, CELF6 plays a significant role in regulating the expression of genes involved in synaptic function. CLIP-seq (Cross-linking and Immunoprecipitation followed by sequencing) studies have identified numerous mRNA targets of CELF6 in the brain. CELF6 binding to the 3' UTR of these transcripts often leads to decreased mRNA abundance.
Experimental Workflow for CELF6 Target Identification (CLIP-Seq)
The identification of CELF6's direct mRNA targets is crucial for understanding its function. The CLIP-seq technique is a powerful method for this purpose.
Potential CELF6 Function in the Kidney
While less is known about the specific signaling pathways of CELF6 in the kidney compared to the brain, it is known to be strongly expressed in this organ. CELF6 has been shown to promote the skipping of exon 11 in the insulin receptor transcript, a known target of CELF activity that is expressed in the kidney. This suggests a role for CELF6 in regulating alternative splicing in renal cells. Additionally, in the context of disease, CELF family members have been implicated in pathways related to renal fibrosis, although the direct role of CELF6 is still under investigation.
Conclusion
CELF6 is a key RNA-binding protein with significant expression in the brain and kidney. In the brain, it plays a well-defined role in the post-transcriptional regulation of synaptic gene expression. Its function in the kidney is less characterized but appears to involve the regulation of alternative splicing. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of CELF6 in health and disease. Future studies are warranted to fully elucidate the signaling networks and functional consequences of CELF6 activity in both the brain and the kidney.
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CELF6 in Neurological Disorders: A Technical Guide
Introduction
The CUGBP Elav-Like Family (CELF) of RNA-binding proteins are critical regulators of post-transcriptional gene expression, playing pivotal roles in pre-mRNA alternative splicing, mRNA stability, and translation.[1][2] This family consists of six members, CELF1-6, which are characterized by the presence of three RNA Recognition Motifs (RRMs).[2][3][4] While some CELF proteins are broadly expressed, CELF3, CELF4, CELF5, and CELF6 are predominantly found in the nervous system, suggesting specialized roles in neuronal function.
This technical guide focuses on CELF6 (also known as BRUNOL6), a member of the CELF family implicated in the neurobiology of several neurological and psychiatric disorders. We will delve into the molecular functions of CELF6, its association with specific neurological conditions, quantitative data from relevant studies, and detailed experimental protocols used to elucidate its roles.
Molecular Function and Expression of CELF6
CELF6, like other members of its family, contains two N-terminal RRMs and one C-terminal RRM, which are responsible for its RNA-binding activity. These proteins typically bind to CUG- or UGU-rich sequences within their target mRNAs.
Expression in the Nervous System:
CELF6 is highly expressed throughout the brain, with notable concentrations in specific regions. Studies in mice have revealed high CELF6 protein expression in:
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Diencephalic nuclei: Including various hypothalamic nuclei.
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Neuromodulatory cell populations: Such as dopaminergic, serotonergic, noradrenergic, histaminergic, and cholinergic neurons in the midbrain and hindbrain.
This specific expression pattern suggests that CELF6 may influence a wide range of behaviors and brain activities through its role in these crucial circuits. For instance, its enrichment in serotonergic neurons is particularly relevant given the implication of the serotonergic system in disorders like autism.
Primary Molecular Functions:
The primary functions of CELF6 revolve around the post-transcriptional regulation of its target mRNAs. These include:
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Alternative Splicing: CELF proteins are well-established regulators of alternative splicing, a process that generates protein diversity and is particularly prevalent in the brain. CELF6 has been shown to regulate the alternative splicing of specific transcripts, although this is just one of its known functions.
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mRNA Stability and Degradation: A significant role for CELF6 in the central nervous system (CNS) is the destabilization of target mRNAs. By binding predominantly to the 3' untranslated regions (3' UTRs) of synaptic protein-coding genes, CELF6 can lead to a decrease in mRNA abundance. This function is often dependent on the presence of UGU-rich motifs in the target sequence.
CELF6 in Neurological Disorders
Evidence from both human genetic studies and animal models has linked CELF6 to several neurological disorders.
Autism Spectrum Disorder (ASD)
A significant body of research points to the involvement of CELF6 in ASD.
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Genetic Association: Polymorphisms in or near the CELF6 gene have been associated with an increased risk for ASD in humans. Furthermore, a rare premature stop codon in CELF6 was identified in an individual with autism.
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Animal Models: Mice with a disruption of the Celf6 gene exhibit behaviors relevant to ASD, including decreased ultrasonic vocalizations (a form of early communication) and resistance to change in behavioral tasks. These mice also show a 30% decrease in brain serotonin levels, further linking CELF6 to this key neurotransmitter system implicated in ASD.
Epilepsy
While the direct role of CELF6 in epilepsy is less established than for other CELF family members, the broader family is implicated. For instance, mutations in CELF2 have been linked to infantile epileptic spasms syndrome. Given the functional redundancy and overlapping targets among CELF proteins, investigating the role of CELF6 in epilepsy is a pertinent area for future research.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CELF6.
| Study Focus | Experimental System | Key Quantitative Finding | Reference |
| CELF6 and Serotonin Levels | Celf6 null mice | 30% decrease in brain serotonin (5HT) levels in extracted tissue compared to wild-type mice. | |
| CELF6 mRNA Regulation | Massively parallel reporter assay | CELF6 expression led to a median 1.4-fold more negative log2-fold change in RNA abundance for reference sequences compared to mutant sequences. | |
| CELF6 Target Distribution | CLIP-seq in mouse brain | Over 80% of CELF6-bound regions were located in the 3' UTRs of target mRNAs. |
Signaling Pathways and Experimental Workflows
CELF6-Mediated mRNA Destabilization
CELF6 primarily functions by binding to the 3' UTR of target mRNAs, leading to their degradation. This process is crucial for regulating the levels of synaptic proteins.
Caption: CELF6 binds to UGU-rich motifs in the 3' UTR of target mRNAs, recruiting the decay machinery.
Experimental Workflow: CLIP-Seq for Identifying CELF6 Targets
Cross-linking immunoprecipitation followed by sequencing (CLIP-seq) is a powerful technique to identify the in vivo RNA targets of a specific RNA-binding protein like CELF6.
Caption: Workflow for identifying CELF6 RNA targets in the brain using CLIP-seq.
Key Experimental Protocols
Cross-linking Immunoprecipitation and Sequencing (CLIP-Seq)
This protocol is adapted from methodologies used to define the CNS targets of CELF6.
Objective: To identify the specific RNA sequences that CELF6 binds to in the brain.
Methodology:
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Tissue Preparation and UV Cross-linking:
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Dissect brain tissue from adult mice.
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Place the tissue on a petri dish on ice and irradiate with UV light (e.g., 254 nm) to induce covalent cross-links between CELF6 and its bound RNA.
-
-
Lysis and RNase Digestion:
-
Homogenize the cross-linked tissue in a lysis buffer.
-
Perform a limited digestion with RNase T1 to fragment the RNA, leaving short sequences protected by CELF6 binding.
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-
Immunoprecipitation:
-
Incubate the lysate with magnetic beads conjugated to a CELF6-specific antibody to capture the CELF6-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
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-
RNA Isolation and Library Preparation:
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Elute the CELF6-RNA complexes from the beads.
-
Perform proteinase K digestion to remove the CELF6 protein, leaving the cross-linked RNA fragments.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Perform reverse transcription to generate cDNA.
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Amplify the cDNA via PCR.
-
-
Sequencing and Analysis:
-
Sequence the resulting cDNA library using a high-throughput sequencing platform.
-
Align the reads to the mouse genome to identify the specific binding sites of CELF6.
-
Massively Parallel Reporter Assay (MPRA)
This protocol is based on the framework used to test the functional consequence of CELF6 binding to its target sequences.
Objective: To determine the effect of CELF6 binding on the expression of its target RNA sequences.
Methodology:
-
Library Design and Synthesis:
-
Synthesize DNA oligonucleotides corresponding to CELF6-bound sequences identified by CLIP-seq ("reference sequences").
-
Synthesize corresponding sequences with mutations in the putative UGU-rich binding motifs ("mutant sequences").
-
Clone these sequences into a reporter vector, typically downstream of a promoter and upstream of a polyadenylation signal.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T).
-
Co-transfect the cells with the reporter library and a plasmid expressing either CELF6 or a control protein (e.g., GFP).
-
-
RNA Extraction and Sequencing:
-
After a defined incubation period, harvest the cells and extract total RNA.
-
Perform reverse transcription using primers specific to the reporter transcript.
-
Sequence the resulting cDNA to quantify the abundance of each reporter transcript.
-
-
Data Analysis:
-
Calculate the log2-fold change in RNA abundance for each sequence in the CELF6-expressing condition versus the control condition.
-
Compare the fold changes for the reference and mutant sequences to determine if the effect of CELF6 is dependent on the intact binding motifs.
-
Therapeutic Implications and Future Directions
The established role of CELF6 in regulating synaptic gene expression and its association with neurodevelopmental disorders like ASD make it a potential therapeutic target. Modulating the activity of CELF6 or its downstream targets could offer novel therapeutic strategies.
Future research should focus on:
-
A deeper characterization of the CELF6 interactome to identify proteins that mediate its function in mRNA decay.
-
Elucidating the specific upstream signaling pathways that regulate CELF6 activity in neurons.
-
Exploring the potential for small molecules or antisense oligonucleotides to modulate CELF6 binding to specific target mRNAs.
By continuing to unravel the complex roles of CELF6 in the brain, we can gain valuable insights into the molecular underpinnings of neurological disorders and pave the way for new therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of CELF proteins in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
In-Depth Technical Guide: CELF6 and its Association with Autism Spectrum Disorder
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CUGBP Elav-like family member 6 (CELF6) is an RNA-binding protein that has emerged as a significant factor in the neurobiology of Autism Spectrum Disorder (ASD). Genetic evidence from human cohorts, combined with functional studies in animal models, implicates CELF6 in the regulation of crucial neuronal processes. This technical guide provides a comprehensive overview of the core findings related to CELF6 and ASD, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. The disruption of CELF6 has been shown to result in autism-related behaviors, making it a compelling target for further research and therapeutic development.[1]
Genetic Association of CELF6 with Autism Spectrum Disorder
Genetic studies have identified a link between variations in the CELF6 gene and an increased risk for ASD. An initial investigation leveraging translational profiling of serotonergic neurons identified CELF6 as a candidate gene.[1] Subsequent genetic association studies in ASD cohorts have substantiated this link.
A key study analyzed common variants in the Autism Genetic Resource Exchange (AGRE) collection and implicated CELF6 in autism risk.[1] Furthermore, screening for rare variants in ASD probands identified a paternally-inherited premature stop codon in the CELF6 gene in one individual.[1] While a comprehensive table of all genetic association statistics is ideal, specific odds ratios and confidence intervals from initial broad screenings are not always detailed in primary publications. However, the convergence of evidence from both common and rare variant analyses underscores the importance of CELF6 in ASD susceptibility.
Table 1: Summary of Genetic Association Data for CELF6 and ASD
| Genetic Variant Type | Cohort | Key Finding | Statistical Significance (p-value) | Reference |
| Common Variants | AGRE | Association of SNPs near CELF6 with ASD risk in male probands. | Not explicitly stated in the primary text. | Dougherty et al., 2013 |
| Rare Variant | AGRE | Identification of an inherited premature stop codon in a male proband. | Case report, not a statistical analysis. | Dougherty et al., 2013 |
Molecular Function of CELF6
CELF6 is a member of the CELF family of RNA-binding proteins, which are known to play critical roles in post-transcriptional gene regulation.[2] These proteins typically bind to GU-rich elements in target RNAs to control processes such as alternative splicing and mRNA stability.
RNA Binding and Target Recognition
CELF6 contains three RNA recognition motifs (RRMs) that facilitate its binding to specific RNA sequences. Cross-linking immunoprecipitation followed by sequencing (CLIP-seq) has been employed to identify the in vivo targets of CELF6 in the brain. This has revealed that CELF6 predominantly binds to the 3' untranslated regions (3' UTRs) of its target mRNAs. The identified binding sites are enriched for UGU-containing motifs.
Regulation of mRNA Stability
A primary function of CELF6 in the brain appears to be the destabilization of its target mRNAs. By binding to the 3' UTR, CELF6 can promote the degradation of transcripts, thereby reducing the corresponding protein levels. This function has been demonstrated for several key neuronal genes, including Fos and Fgf13. In Celf6 knockout mice, the mRNA levels of CELF6 target genes are generally increased, confirming its role as a negative regulator of transcript abundance.
CELF6 in Neurodevelopment and Neuronal Function
CELF6 is highly expressed in the brain, particularly in various diencephalic nuclei and neuromodulatory cell populations, including serotonergic, dopaminergic, and noradrenergic neurons. Its expression pattern and its role in regulating synaptic gene expression suggest a critical function in neurodevelopment and neuronal signaling.
Role in Serotonergic System
The initial identification of CELF6's association with ASD stemmed from its enrichment in serotonergic neurons. Consistent with this, Celf6 knockout mice exhibit abnormal levels of serotonin in the brain. Given the well-documented involvement of the serotonergic system in the pathophysiology of ASD, CELF6-mediated regulation of gene expression in these neurons is a key area of investigation.
Regulation of Synaptic Genes
Many of the identified mRNA targets of CELF6 encode proteins involved in synaptic transmission. By controlling the abundance of these transcripts, CELF6 likely plays a crucial role in synaptic plasticity and homeostasis. The dysregulation of these synaptic targets due to CELF6 dysfunction could contribute to the synaptic deficits observed in ASD.
Animal Models: Celf6 Knockout Mice
To investigate the in vivo consequences of CELF6 loss-of-function, a Celf6 knockout mouse model was generated. These mice exhibit several behavioral phenotypes that are relevant to the core symptoms of ASD.
Behavioral Phenotypes
Celf6 knockout mice display significant alterations in communication and repetitive behaviors.
-
Decreased Ultrasonic Vocalizations: Pups from Celf6 knockout mice produce significantly fewer ultrasonic vocalizations (USVs) when separated from their mothers compared to wild-type littermates. This is a commonly used measure of early social communication in mice.
-
Resistance to Change: Adult knockout mice show a resistance to change in behavioral assays, a phenotype analogous to the restricted and repetitive behaviors seen in individuals with ASD.
Table 2: Summary of Behavioral Phenotypes in Celf6 Knockout Mice
| Behavioral Domain | Assay | Phenotype in Celf6 KO Mice | Statistical Significance (p-value) | Reference |
| Social Communication | Ultrasonic Vocalization (USV) Count | Significantly fewer USVs per 3-minute recording session. | p = 0.001 | Dougherty et al., 2013 |
| Repetitive Behavior | Odor-cued memory task | Increased perseverance, indicating resistance to change. | Not explicitly stated in the primary text. | Dougherty et al., 2013 |
Neurochemical Alterations
In addition to the behavioral changes, the brains of Celf6 knockout mice show a significant decrease in serotonin levels.
Table 3: Neurotransmitter Levels in the Brains of Celf6 Knockout Mice
| Neurotransmitter | Genotype | Mean Level (pmol) | Standard Deviation |
| Serotonin (5-HT) | Wild-Type | 0.47 | 0.05 |
| Celf6 KO | 0.37 | 0.05 | |
| Norepinephrine (NE) | Wild-Type | 9.08 | 0.73 |
| Celf6 KO | 8.52 | 0.73 | |
| Dopamine (DA) | Wild-Type | 0.42 | 0.1 |
| Celf6 KO | 0.35 | 0.03 |
Data adapted from Dougherty et al., 2013.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study CELF6.
Translating Ribosome Affinity Purification (TRAP)
TRAP is a technique used to isolate ribosome-bound mRNAs from specific cell types within a complex tissue like the brain. This method was instrumental in identifying the enrichment of Celf6 in serotonergic neurons.
Methodology Overview:
-
Transgenic Mouse Generation: A transgenic mouse is created that expresses a tagged ribosomal protein (e.g., EGFP-L10a) under the control of a cell-type-specific promoter (e.g., for a serotonin transporter).
-
Tissue Homogenization: Brain tissue is homogenized in a buffer that preserves the integrity of polysomes.
-
Immunoprecipitation: The tagged ribosomes, along with their associated mRNAs, are affinity-purified using antibodies against the tag (e.g., anti-GFP).
-
RNA Isolation and Analysis: The co-purified mRNA is then isolated and can be analyzed by microarray or RNA sequencing to determine the translational profile of that specific cell type.
Cross-Linking Immunoprecipitation Sequencing (CLIP-seq)
CLIP-seq is a powerful technique to identify the in vivo binding sites of an RNA-binding protein across the transcriptome.
Methodology Overview:
-
UV Cross-linking: Cells or tissues are exposed to UV light to create covalent bonds between RNA-binding proteins and their target RNAs.
-
Immunoprecipitation: The protein of interest (CELF6) is immunoprecipitated using a specific antibody.
-
RNA Fragmentation and Ligation: The co-purified RNA is partially digested, and RNA adapters are ligated to the ends of the fragments.
-
Protein Digestion and RNA Purification: The protein is digested, and the RNA fragments are purified.
-
Reverse Transcription and PCR Amplification: The RNA is reverse-transcribed into cDNA and amplified by PCR.
-
High-Throughput Sequencing: The resulting cDNA library is sequenced to identify the CELF6 binding sites.
Three-Chamber Social Interaction Test
This is a widely used behavioral assay to assess social preference in mice.
Methodology Overview:
-
Apparatus: A three-chambered box is used, with openings allowing the mouse to move freely between chambers.
-
Habituation: The subject mouse is first habituated to the empty apparatus.
-
Social Preference Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The amount of time the subject mouse spends in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (Optional): A second, novel stranger mouse is placed in the previously empty cage, and the preference of the subject mouse for the novel versus the familiar mouse is assessed.
Ultrasonic Vocalization (USV) Recording and Analysis
USV recording is used to measure early communicative behavior in mouse pups.
Methodology Overview:
-
Pup Isolation: A pup is separated from its dam and littermates and placed in a sound-attenuating chamber.
-
Recording: An ultrasonic microphone records the vocalizations emitted by the pup for a set period (e.g., 3 minutes).
-
Analysis: The recorded vocalizations are analyzed using specialized software to determine the number, duration, and acoustic characteristics of the calls.
CELF6-Regulated Signaling Pathways
The identification of CELF6 target mRNAs provides insights into the signaling pathways that may be dysregulated in ASD.
Regulation of Immediate Early Genes
Fos is an immediate early gene that is rapidly induced in response to neuronal activity and is a key regulator of synaptic plasticity. By destabilizing Fos mRNA, CELF6 can modulate the response of neurons to stimuli. Dysregulation of this process could have profound effects on learning and memory.
Fibroblast Growth Factor (FGF) Signaling
Fgf13 is another validated target of CELF6. FGF signaling is crucial for various aspects of brain development, including neurogenesis, axon guidance, and synapse formation. Altered FGF13 levels due to CELF6 dysfunction could disrupt these fundamental neurodevelopmental processes.
Future Directions and Therapeutic Implications
The existing research provides a strong foundation for considering CELF6 as a potential therapeutic target for certain forms of ASD. Future research should focus on:
-
Identifying the full spectrum of CELF6 protein-protein interactions to better understand its regulatory complexes. While mass spectrometry is a powerful tool for this, specific interactome data for CELF6 is still needed.
-
Elucidating the precise downstream consequences of CELF6 dysregulation in different neuronal subtypes and at different developmental stages.
-
Developing strategies to modulate CELF6 activity or compensate for its loss-of-function. This could involve small molecules that interfere with CELF6's RNA-binding activity or gene therapies aimed at restoring its expression.
References
- 1. The disruption of Celf6, a gene identified by translational profiling of serotonergic neurons, results in autism-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of CELF6 in Post-Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the CUGBP Elav-Like Family Member 6 (CELF6), an RNA-binding protein (RBP) with significant roles in post-transcriptional gene regulation. It details its molecular functions, target transcripts, and the experimental methodologies used to elucidate its regulatory networks.
Introduction to CELF6
CELF6 is a member of the CELF/BRUNOL family of RBPs, which are crucial regulators of RNA processing, including pre-mRNA alternative splicing, mRNA stability, and translation.[1][2] CELF6, like other members of its family, possesses three RNA Recognition Motifs (RRMs) that facilitate its binding to specific RNA sequences.[3][4] While initially implicated in the regulation of alternative splicing, particularly in muscle tissues, recent evidence strongly points to a predominant role for CELF6 in the post-transcriptional control of mRNA stability and translation, especially within the central nervous system (CNS).
Tissue Distribution: CELF6 expression is highly enriched in the brain, kidney, and testis, with lower levels of expression in most other tissues. Within the brain, its expression is widespread and sustained from fetal development into adulthood. This specific expression pattern hints at its specialized functions in neuronal development and activity.
Molecular Function of CELF6 in Post-Transcriptional Regulation
CELF6 primarily exerts its regulatory function by binding to the 3' untranslated regions (3' UTRs) of target messenger RNAs (mRNAs). This interaction predominantly leads to the destabilization of the target mRNA, resulting in decreased RNA abundance and subsequent repression of protein synthesis.
Binding Specificity: CELF6 recognizes and binds to specific sequence motifs within the 3' UTR of its target transcripts. The consensus binding motif is characterized by UGU-rich sequences. The presence of these motifs is a key determinant of CELF6-mediated regulation.
Mechanism of Action: The binding of CELF6 to the 3' UTR of target mRNAs is associated with enhanced mRNA decay. While the precise molecular mechanism is still under investigation, it is hypothesized that CELF6 may recruit deadenylases or other components of the mRNA decay machinery to the target transcript. This action leads to the shortening of the poly(A) tail and subsequent degradation of the mRNA molecule. In some cellular contexts, such as in cancer cells, CELF6 has been shown to stabilize specific transcripts like p21 and FBP1 by binding to their 3'UTRs.
CELF6 Target Genes and Associated Cellular Pathways
High-throughput studies, primarily using Cross-Linking Immunoprecipitation followed by Sequencing (CLIP-Seq), have identified hundreds of CELF6 target transcripts in the brain. A significant portion of these targets encode proteins involved in synaptic transmission and neuronal function.
Table 1: Summary of CELF6 Target Gene Categories and Key Examples
| Gene Category | Key Target Genes | Cellular Process | Reference |
| Synaptic Transmission | FOS, FGF13 | Neuronal activity, synaptic plasticity | |
| Cell Cycle Regulation | p21 | Cell cycle arrest | |
| Metabolism | FBP1 | Gluconeogenesis | |
| Apoptosis and p53 Signaling | TP53, CD44 | Programmed cell death, tumor suppression |
The regulation of these targets by CELF6 has significant implications for neuronal function and has been linked to behavioral phenotypes. For instance, disruption of CELF6 in mice has been associated with autism-related behaviors and altered serotonin levels in the brain. In the context of cancer, CELF6 has been shown to act as a tumor suppressor by modulating the stability of key regulatory transcripts.
Experimental Methodologies for Studying CELF6 Function
The elucidation of CELF6's role in post-transcriptional regulation has been made possible through a combination of advanced molecular biology techniques.
Cross-Linking Immunoprecipitation Sequencing (CLIP-Seq)
CLIP-Seq is a powerful technique used to identify the direct binding sites of an RBP on a transcriptome-wide scale.
Detailed Protocol for CELF6 CLIP-Seq:
-
In vivo Cross-linking: Tissues or cells expressing tagged CELF6 (e.g., HA/YFP-tagged) are irradiated with UV light to covalently cross-link the protein to its bound RNA.
-
Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using antibodies against the tag (e.g., anti-GFP/HA) to isolate CELF6-RNA complexes.
-
RNase Digestion: The complexes are treated with RNase I to partially digest the RNA, leaving only the protein-protected fragments.
-
RNA Fragment Isolation and Sequencing: The CELF6 protein is digested with proteinase K, and the remaining RNA fragments are purified. These fragments are then reverse-transcribed into cDNA, ligated to sequencing adapters, and subjected to high-throughput sequencing.
-
Bioinformatic Analysis: The sequenced reads are mapped to the genome to identify the specific binding sites of CELF6. Motif analysis is then performed on these sites to determine the consensus binding sequence.
Massively Parallel Reporter Assays (MPRA)
MPRA allows for the functional validation of thousands of putative regulatory elements, such as CELF6 binding sites, in a single experiment.
Detailed Protocol for CELF6 MPRA:
-
Library Construction: DNA oligonucleotides corresponding to CELF6 binding sites identified by CLIP-Seq (and mutated versions as controls) are synthesized and cloned into the 3' UTR of a reporter gene (e.g., luciferase or a fluorescent protein) in a plasmid vector.
-
Cell Transfection: The plasmid library is transfected into cells that either endogenously express or are engineered to overexpress CELF6. A control group of cells without CELF6 overexpression is also included.
-
RNA and Ribosome Profiling: After a period of expression, total RNA is extracted, and in parallel, ribosome-bound mRNA can be isolated through techniques like ribosome profiling.
-
Sequencing and Analysis: The reporter transcripts from both the total RNA and ribosome-bound fractions are reverse-transcribed and sequenced. The relative abundance of each reporter transcript is quantified and compared between the CELF6-overexpressing and control cells. A decrease in reporter expression in the presence of CELF6 indicates a repressive function of the tested binding site.
Visualizing CELF6 Regulatory Networks and Workflows
CELF6 Post-Transcriptional Regulatory Pathway
Caption: CELF6 binds to UGU-rich motifs in the 3' UTR of target mRNAs, leading to their degradation.
Experimental Workflow for CELF6 CLIP-Seq
Caption: Workflow for identifying CELF6 binding sites using CLIP-Seq.
Logical Flow of CELF6-Mediated mRNA Destabilization
Caption: Logical progression of CELF6's impact on neuronal protein expression.
Conclusion and Future Directions
CELF6 is a critical post-transcriptional regulator, primarily acting to destabilize target mRNAs in the central nervous system. Its role in fine-tuning the expression of synaptic proteins underscores its importance in normal brain function and its potential involvement in neurological disorders. For drug development professionals, CELF6 and its regulatory network represent potential therapeutic targets for conditions where the expression of its target genes is dysregulated.
Future research should focus on elucidating the precise molecular machinery recruited by CELF6 to mediate mRNA decay. Furthermore, a deeper understanding of how CELF6 activity is regulated in different neuronal subtypes and under various physiological conditions will be crucial. Investigating the therapeutic potential of modulating CELF6 activity or its interaction with specific target mRNAs could open new avenues for the treatment of neurological and neoplastic diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Posttranscriptional regulation of gene networks by GU-rich elements and CELF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
CELF6 Target mRNAs and Their Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUGBP Elav-like family member 6 (CELF6) is an RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] Primarily expressed in the brain, kidney, and testis, CELF6 is involved in a range of cellular processes, from alternative splicing to mRNA stability.[1][3][4] Dysregulation of CELF6 has been implicated in various pathologies, including neurodevelopmental disorders and cancer, making it a person of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of CELF6 target mRNAs, the signaling pathways they modulate, and the experimental methodologies used to identify these interactions.
CELF6 Target mRNAs
CELF6 primarily interacts with the 3' untranslated regions (3' UTRs) of its target mRNAs, often leading to their destabilization and reduced abundance. The identification of CELF6 targets has been largely accomplished through high-throughput techniques such as Cross-Linking Immunoprecipitation followed by Sequencing (CLIP-seq).
CELF6 Targets in the Central Nervous System
In the central nervous system (CNS), CELF6 targets are significantly enriched for genes involved in synaptic transmission. CLIP-seq studies in the brain have revealed that CELF6 binds to the 3' UTRs of numerous synaptic protein-coding genes, suggesting a role in regulating neuronal function. This interaction is often mediated by UGU-rich motifs within the 3' UTRs. The functional consequence of this binding is generally a decrease in mRNA abundance. In Celf6-knockout mice, these target mRNAs are derepressed.
Table 1: Key CELF6 Target mRNAs in the CNS
| Target mRNA | Function | Consequence of CELF6 Binding |
| Fos Proto-Oncogene (FOS) | Transcription factor involved in neuronal activity and plasticity. | Decreased mRNA abundance. |
| Fibroblast Growth Factor 13 (FGF13) | Involved in neuronal development and function. | Decreased mRNA abundance. |
| Synaptic Proteins (various) | Essential for neurotransmission and synaptic plasticity. | General destabilization and reduced abundance of synaptic gene transcripts. |
CELF6 Targets in Cancer
In the context of cancer, CELF6 has been shown to act as both a tumor suppressor and a modulator of key cancer-related pathways. In lung cancer cells, CELF6 has been found to regulate the expression and alternative splicing of genes involved in tumorigenesis.
Table 2: CELF6-Regulated Genes in Lung Cancer (A549 Cells)
| Regulation by CELF6 Overexpression | Gene Examples | Associated Pathways |
| Down-regulated | TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, CFS1 | Immune/Inflammation Response, TNF Signaling |
| Alternative Splicing | TP53, CD44, FN1, CASP8, BAX, SEC31A | p53 Signaling, Apoptosis |
Key Signaling Pathways Regulated by CELF6
The diverse array of CELF6 target mRNAs implicates this RBP in the regulation of several critical signaling pathways.
Synaptic Transmission
By destabilizing the mRNAs of numerous synaptic proteins, CELF6 plays a significant role in modulating the strength and plasticity of synaptic connections. This has profound implications for neuronal function and may contribute to the behavioral phenotypes observed in CELF6-deficient mice.
References
- 1. peerj.com [peerj.com]
- 2. CELF Family Proteins in Cancer: Highlights on the RNA-Binding Protein/Noncoding RNA Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Role of CELF6 in Orchestrating mRNA Fate: A Technical Guide
For Immediate Distribution
This technical guide provides an in-depth examination of the RNA-binding protein CELF6 (CUGBP Elav-Like Family Member 6) and its intricate mechanism in controlling mRNA stability and decay. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research to illuminate the multifaceted functions of CELF6, its experimental validation, and its potential as a therapeutic target.
Executive Summary
CELF6 is a member of the highly conserved CELF family of RNA-binding proteins, which play critical roles in post-transcriptional gene regulation. Predominantly expressed in the central nervous system (CNS), kidneys, and testes, CELF6 exhibits a context-dependent dual functionality. In neuronal cells, it primarily acts as a destabilizing agent, promoting the decay of mRNAs encoding synaptic proteins. Conversely, in various cancer contexts, CELF6 has been identified as a stabilizing factor for specific oncogenes and tumor suppressor transcripts. This guide will dissect the molecular underpinnings of this duality, present quantitative data on its targets, detail the experimental protocols for its study, and visualize its regulatory pathways.
Core Mechanism of CELF6 Action
CELF6, like other members of its family, contains three RNA Recognition Motifs (RRMs) that facilitate its binding to specific RNA sequences.[1][2] Its regulatory activity is primarily dictated by its interaction with the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs).
2.1 RNA Binding Specificity
CELF6 preferentially binds to UGU-rich sequences and other U- and CU-containing motifs within the 3' UTR of its target transcripts.[3][4] This binding is the critical initiating event that determines the subsequent fate of the mRNA. The affinity of CELF6 for these motifs is a key determinant of its regulatory efficacy.[4]
2.2 Context-Dependent Regulation of mRNA Stability
The consequence of CELF6 binding—either stabilization or destabilization—appears to be highly dependent on the cellular context and the specific co-factors present.
-
mRNA Destabilization: In the central nervous system, CELF6 binding is largely associated with a decrease in target mRNA abundance. It is hypothesized that CELF6 recruits components of the mRNA decay machinery to the 3' UTR, leading to deadenylation and subsequent exonucleolytic degradation of the transcript. This function is crucial for the proper regulation of synaptic protein expression.
-
mRNA Stabilization: In contrast, in colorectal and triple-negative breast cancer, CELF6 has been shown to stabilize the mRNAs of key proteins such as p21, Fructose Bisphosphatase 1 (FBP1), and HOXA5. In these instances, it is proposed that CELF6 binding shields the mRNA from degradation, possibly by preventing the access of destabilizing factors or by recruiting stabilizing proteins.
Quantitative Data on CELF6 Function
The regulatory impact of CELF6 has been quantified in several studies, primarily through high-throughput sequencing and gene expression analyses.
Table 1: Gene Expression Changes Following CELF6 Overexpression in A549 Lung Cancer Cells
| Gene Regulation | Number of Genes | Key Downregulated Genes Involved in Immune Response |
| Upregulated | 417 | N/A |
| Downregulated | 1,351 | TNFSF10, CCL5, JUNB, BIRC3, MLKL, PIK3R2, CCL20, STAT1, MYD88, CFS1 |
Data summarized from a study involving transcriptome sequencing (RNA-seq) after CELF6 overexpression.
Table 2: CELF6 Target mRNA Regulation in Different Biological Contexts
| Target mRNA | Biological Context | Effect of CELF6 Binding | Reference |
| Synaptic Protein mRNAs | Central Nervous System | Destabilization / Decay | |
| p21 | Colorectal Cancer | Stabilization | |
| FBP1 | Triple-Negative Breast Cancer | Stabilization | |
| HOXA5 | Colorectal Cancer | Stabilization |
Signaling and Regulatory Pathways
The activity and levels of CELF6 are themselves subject to regulation, and its binding initiates a cascade of events that determine mRNA fate.
4.1 Upstream Regulation of CELF6
In cancer cells, CELF6 protein levels are regulated by the ubiquitin-proteasome pathway. The E3 ubiquitin ligase SCF-β-TrCP recognizes CELF6 and targets it for degradation, indicating that CELF6 activity is linked to cell cycle control.
4.2 Downstream Mechanism of CELF6-Mediated mRNA Decay
Upon binding to UGU-rich elements in the 3' UTR of target mRNAs, CELF6 is thought to recruit deadenylase complexes, such as the CCR4-NOT complex, which initiate mRNA decay by shortening the poly(A) tail. This is a primary mechanism for its role in destabilizing synaptic mRNAs. While direct interaction with the PARN deadenylase has not been confirmed for CELF6, it is a known mechanism for the related CELF1 protein.
4.3 CELF6-Mediated mRNA Stabilization Pathway
In contexts where CELF6 stabilizes mRNA, such as its regulation of p21, it is believed to antagonize the binding of decay-promoting factors or recruit stabilizing proteins. This leads to an increased mRNA half-life, elevated protein expression, and subsequent cell cycle arrest.
Visualizing CELF6 Mechanisms and Workflows
To clarify the complex processes involving CELF6, the following diagrams illustrate key pathways and experimental procedures.
References
- 1. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3' UTR Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of CELF control: molecular and biological roles of the CUG-BP, Elav-like family of RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
CELF6 Gene Structure and Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the CUGBP Elav-Like Family Member 6 (CELF6) gene, detailing its structure, isoforms, and role in cellular processes. The information presented is intended to support research and development efforts targeting this important RNA-binding protein.
Introduction to CELF6
CELF6, also known as Bruno-like protein 6 (BRUNOL6), is a member of the CELF family of RNA-binding proteins (RBPs) that play crucial roles in post-transcriptional gene regulation.[1][2] These proteins are characterized by the presence of two N-terminal RNA recognition motifs (RRMs) and one C-terminal RRM, which mediate their interaction with specific RNA sequences.[1][3] CELF6 is involved in regulating pre-mRNA alternative splicing, mRNA stability, and translation, thereby influencing a wide range of biological processes.[4] Dysregulation of CELF6 has been implicated in several diseases, including various cancers and autism spectrum disorder.
CELF6 Gene Structure
The human CELF6 gene is located on the reverse strand of chromosome 15 at the cytogenetic band 15q23. It is a protein-coding gene with multiple annotated transcripts, giving rise to various protein isoforms through alternative splicing.
Genomic Organization
The genomic architecture of CELF6 consists of a series of exons and introns, the precise number and length of which can vary between different transcript variants. The Ensembl database lists 9 transcripts (splice variants) for the CELF6 gene.
Table 1: Genomic Details of Human CELF6 Gene
| Feature | Details |
| HGNC Symbol | CELF6 |
| NCBI Gene ID | 60677 |
| Ensembl Gene ID | ENSG00000140488 |
| Genomic Location (GRCh38/hg38) | Chromosome 15: 72,284,727-72,320,448 (reverse strand) |
| UniProtKB/Swiss-Prot ID | Q96J87 |
CELF6 Protein Isoforms
Alternative splicing of the CELF6 pre-mRNA results in the production of multiple protein isoforms. These isoforms share a conserved domain structure but can differ in the presence or absence of specific exons, potentially leading to functional diversity.
Domain Architecture
The canonical CELF6 protein contains three RRM domains, which are essential for its RNA-binding activity. A divergent linker region is present between the second and third RRMs. This modular structure is a hallmark of the CELF protein family.
Major Isoforms
While several transcript variants are predicted, the main protein isoform of CELF6 consists of 481 amino acids. Other isoforms may result from the inclusion of alternative exons or the use of alternative splice sites, leading to truncated or modified protein products.
Table 2: Key CELF6 Protein Isoforms
| Isoform Identifier (UniProt) | Length (Amino Acids) | Molecular Weight (Da) | Key Features |
| Q96J87-1 | 481 | 50,477 | Canonical sequence with three RRM domains. |
| Other predicted isoforms | Variable | Variable | May lack specific domains or have altered sequences due to alternative splicing. |
Note: Detailed information on all predicted isoforms can be accessed through the UniProt and Ensembl databases.
Functional Roles of CELF6
CELF6 is a multifaceted regulator of gene expression, with its primary functions revolving around RNA processing. It can shuttle between the nucleus and the cytoplasm, although it is predominantly found in the cytoplasm.
Alternative Splicing Regulation
CELF6 can act as both a splicing enhancer and a repressor. It has been shown to mediate both exon inclusion and exclusion in a tissue-specific and developmentally regulated manner. For instance, CELF6 activates the inclusion of exon 5 in the cardiac troponin T (TNNT2) pre-mRNA in a muscle-specific splicing enhancer (MSE)-dependent manner. Conversely, it promotes the exclusion of an exon in the insulin receptor (INSR) pre-mRNA.
mRNA Stability and Translation
CELF6 can bind to the 3' untranslated regions (3' UTRs) of target mRNAs, influencing their stability and translation. A notable example is its interaction with the 3' UTR of the p21 (CDKN1A) transcript, which leads to increased mRNA stability. This stabilization of p21 mRNA can induce a G1 phase cell cycle arrest. Similarly, CELF6 can stabilize the mRNA of Fructose-1,6-Bisphosphatase 1 (FBP1), a tumor suppressor.
Involvement in Signaling Pathways
CELF6 has been shown to intersect with critical cellular signaling pathways, particularly those related to cell cycle control and apoptosis.
p53 Signaling Pathway
CELF6 plays a significant role in the p53 signaling pathway. Overexpression of CELF6 can regulate the alternative splicing of TP53 itself. Furthermore, by stabilizing the mRNA of the p53 target gene p21, CELF6 contributes to p53-mediated cell cycle arrest. The effect of CELF6 on cell proliferation has been shown to be dependent on p53 and/or p21.
Apoptosis
CELF6 also influences apoptosis. Overexpression of CELF6 has been shown to regulate the alternative splicing of genes involved in apoptosis, such as TP53 and CD44. Additionally, CELF6 can inhibit the expression of several immune-related genes that promote tumorigenesis, including TNFSF10 (TRAIL), a member of the tumor necrosis factor (TNF) superfamily that can induce apoptosis.
Tissue Expression
CELF6 exhibits a distinct tissue expression pattern. It is highly expressed in the kidney, brain, and testis. In the brain, its expression is widespread and maintained from fetal development into adulthood. In most other tissues, CELF6 is expressed at very low levels.
Experimental Protocols
Investigating the function of CELF6 involves a range of molecular biology techniques. Below are outlines of key experimental protocols.
Analysis of CELF6 Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of CELF6.
1. RNA Isolation:
-
Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
3. qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for CELF6, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Use a real-time PCR instrument to perform the amplification. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CELF6.
Identification of CELF6 RNA Targets by CLIP-Seq
Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-Seq) is a powerful technique to identify the direct RNA targets of CELF6 in vivo.
1. Cross-linking and Lysis:
-
Irradiate cells or tissues with UV light to covalently cross-link RNA-protein complexes.
-
Lyse the cells to release the complexes.
2. Immunoprecipitation:
-
Partially digest the RNA with RNase.
-
Immunoprecipitate CELF6-RNA complexes using a specific antibody against CELF6.
3. RNA Purification and Library Preparation:
-
Ligate RNA adapters to the 3' and 5' ends of the RNA fragments.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA library by PCR.
4. Sequencing and Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to the genome to identify the RNA binding sites of CELF6.
CELF6 in Disease
Given its role in fundamental cellular processes, it is not surprising that CELF6 is implicated in human diseases.
Cancer
CELF6 has been described as a potential tumor suppressor in several cancers, including lung, colorectal, and breast cancer. Its expression is often downregulated in tumor tissues compared to normal tissues. Overexpression of CELF6 can inhibit cancer cell proliferation, colony formation, migration, and invasion.
Table 3: CELF6 Expression and Role in Different Cancers
| Cancer Type | CELF6 Expression | Role | Key Downstream Targets/Pathways |
| Lung Cancer | Downregulated | Tumor Suppressor | p53 signaling, apoptosis, TNF signaling |
| Colorectal Cancer | Downregulated | Tumor Suppressor | p21, FBP1, G1 phase arrest |
| Breast Cancer | Downregulated | Tumor Suppressor | FBP1 |
| Cervical Cancer | A specific SNP is associated with increased risk | Pro-tumorigenic (allele-dependent) | Not fully elucidated |
Neurological Disorders
Polymorphisms in or near the CELF6 gene have been associated with autism spectrum disorder. This aligns with its widespread expression in the brain and its role in regulating synaptic gene mRNAs.
Conclusion
CELF6 is a critical RNA-binding protein that fine-tunes gene expression at the post-transcriptional level. Its ability to regulate alternative splicing and mRNA stability makes it a key player in various cellular pathways, including cell cycle control and apoptosis. The dysregulation of CELF6 is increasingly recognized as a contributing factor to the pathogenesis of cancer and neurological disorders, making it an attractive target for further research and potential therapeutic intervention. This guide provides a foundational understanding of CELF6 to aid in these future endeavors.
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF6 CUGBP Elav-like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. genecards.org [genecards.org]
The Evolutionary Bedrock of CELF6: A Conserved Regulator at the Crossroads of Development and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The CUGBP Elav-like family member 6 (CELF6) is a critical RNA-binding protein (RBP) that plays a pivotal role in post-transcriptional gene regulation. As a member of the CELF/BRUNOL protein family, CELF6 is intricately involved in the control of pre-mRNA alternative splicing and the modulation of mRNA stability, thereby influencing a wide array of cellular processes.[1][2][3] Its expression is particularly prominent in the brain, kidney, and testis, underscoring its specialized functions in these tissues.[3] Emerging evidence has implicated CELF6 in crucial biological phenomena, including neuronal development, cell cycle progression, and the pathogenesis of human diseases such as Autism Spectrum Disorder.[1] This technical guide provides a comprehensive overview of the evolutionary conservation of the CELF6 gene, its molecular functions, and its engagement with key signaling pathways, offering valuable insights for researchers and professionals in the field of drug development.
Molecular Architecture and Function of CELF6
The CELF6 protein is characterized by a conserved domain structure, featuring two N-terminal RNA Recognition Motifs (RRMs) and one C-terminal RRM. These domains are responsible for recognizing and binding to specific RNA sequences, typically GU-rich elements located in the 3' untranslated regions (3'UTRs) of target mRNAs. A divergent segment of 160-230 amino acids separates the second and third RRM domains. This modular architecture allows CELF6 to exert precise control over the fate of its target transcripts.
The primary functions of CELF6 include:
-
Alternative Splicing: CELF6 can act as a splicing regulator, influencing the inclusion or exclusion of specific exons in pre-mRNAs. This process contributes significantly to the diversity of the proteome and is crucial for cell-specific functions.
-
mRNA Stability: By binding to the 3'UTR of target mRNAs, CELF6 can recruit deadenylases, leading to the removal of the poly(A) tail and subsequent mRNA degradation. This mechanism allows for the rapid and controlled downregulation of specific gene products.
Evolutionary Conservation of the CELF6 Gene
The CELF6 gene exhibits a remarkable degree of evolutionary conservation across a wide range of species, highlighting its fundamental biological importance. Orthologs of CELF6 have been identified in numerous vertebrates, from fish to mammals. This conservation is not only observed at the gene level but also extends to the protein sequence and domain architecture, particularly within the RNA-binding domains.
Quantitative Analysis of CELF6 Orthologs
To provide a quantitative measure of this conservation, the following table summarizes the sequence identity of CELF6 orthologs from various species compared to the human CELF6 protein.
| Species | Common Name | NCBI Gene ID | Ensembl Gene ID | Protein Length (amino acids) | Sequence Identity to Human CELF6 (%) |
| Homo sapiens | Human | 60677 | ENSG00000140488 | 481 | 100 |
| Mus musculus | Mouse | 237583 | ENSMUSG00000030899 | 460 | 95 |
| Danio rerio | Zebrafish | 794913 | ENSDARG00000101933 | 473 | 78 |
| Equus asinus | Donkey | 106836640 | ENSEASG00000016489 | 481 | 98 |
Note: Sequence identity was calculated based on pairwise protein alignments.
Phylogenetic Analysis
A phylogenetic tree was constructed to visualize the evolutionary relationships between CELF6 orthologs. The tree illustrates the divergence of the CELF6 gene over evolutionary time while underscoring its presence in a common ancestor of these vertebrate species.
CELF6 in Cellular Signaling Pathways
Recent studies have begun to elucidate the integration of CELF6 into broader cellular signaling networks. Overexpression of CELF6 has been shown to influence key pathways involved in cell fate decisions, including the p53 and Tumor Necrosis Factor (TNF) signaling pathways.
CELF6 and the p53 Signaling Pathway
The p53 pathway is a central regulator of the cell cycle and apoptosis in response to cellular stress. CELF6 has been shown to modulate the stability of p21 mRNA, a critical downstream target of p53. By binding to the 3'UTR of p21 mRNA, CELF6 enhances its stability, leading to increased p21 protein levels and subsequent cell cycle arrest. This positions CELF6 as a potential tumor suppressor.
CELF6 and the TNF Signaling Pathway
The TNF signaling pathway is a key regulator of inflammation and apoptosis. Studies have shown that CELF6 can negatively regulate the expression of several inflammation-related genes that are downstream targets of the TNF pathway, including CCL5, JUNB, and BIRC3. By destabilizing the mRNAs of these pro-inflammatory genes, CELF6 may play a role in dampening inflammatory responses.
Experimental Protocols
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
This protocol is designed to identify the in vivo RNA targets of CELF6.
Methodology:
-
Cross-linking: Expose cells or tissues to UV light (254 nm) to induce covalent cross-links between CELF6 and its bound RNA molecules.
-
Lysis and RNA Fragmentation: Lyse the cross-linked cells and partially digest the RNA using RNase A/T1 to obtain manageable fragment sizes.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to a CELF6-specific antibody to capture the CELF6-RNA complexes.
-
RNA End Repair and Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate 3' and 5' RNA adapters.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the RNA fragments into cDNA and amplify the cDNA library using PCR.
-
Sequencing and Data Analysis: Sequence the amplified cDNA library using a high-throughput sequencing platform. Align the sequencing reads to the reference genome to identify the specific RNA targets of CELF6.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for quantifying the expression levels of CELF6 mRNA in different samples.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, CELF6-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the initial amount of target mRNA. Normalize the CELF6 Ct values to a stably expressed reference gene (e.g., GAPDH) to calculate the relative expression of CELF6 mRNA.
Conclusion
The evolutionary conservation of the CELF6 gene underscores its indispensable role in vertebrate biology. Its function as a key post-transcriptional regulator, particularly in the nervous system, highlights its importance in maintaining cellular homeostasis. The elucidation of its involvement in critical signaling pathways, such as the p53 and TNF pathways, opens new avenues for understanding its role in both normal physiology and disease. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate functions of CELF6. A deeper understanding of this conserved RNA-binding protein holds significant promise for the development of novel therapeutic strategies for a range of human disorders.
References
- 1. genecards.org [genecards.org]
- 2. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
CELF6 Expression Patterns During Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUG-BP, Elav-like family member 6 (CELF6) is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation, including alternative splicing and mRNA stability.[1][2] Emerging evidence indicates its importance in neurodevelopment and its potential association with neurodevelopmental disorders such as Autism Spectrum Disorder.[3][4] This technical guide provides a comprehensive overview of the expression patterns of CELF6 during embryonic and postnatal development, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways in which CELF6 is involved.
Quantitative Analysis of CELF6 Expression
The expression of CELF6 is dynamically regulated throughout development, with notable changes in both mRNA and protein levels, particularly in the brain.
CELF6 mRNA Expression in the Developing Mouse Brain
Quantitative real-time PCR (RT-qPCR) has been employed to determine the temporal transcription profile of CELF6 in the mouse brain. The data reveals a peak of expression during late embryonic development, followed by a gradual decrease after birth.
| Developmental Stage | Relative CELF6 mRNA Level (Fold Change) | Key Observations |
| Embryonic Day 14.5 (E14.5) | Baseline | CELF6 mRNA is detectable. |
| Embryonic Day 17.5 (E17.5) | ~1.8-fold increase from E14.5 | Peak of CELF6 mRNA expression. |
| Postnatal Day 9 (P9) | ~1.7-fold decrease from E17.5 | Expression begins to decline postnatally. |
| Postnatal Day 60 (P60/Adult) | ~3.5-fold decrease from E17.5 | Lowest expression level among the developmental stages measured. |
CELF6 Protein Expression in the Developing Mouse Brain
Western blot analysis of a CELF6-YFP fusion protein has been used to quantify CELF6 protein levels across different developmental time points. The results indicate that CELF6 protein is more abundant during development compared to adulthood. Two isoforms, a long and a short isoform, have been identified, with the long isoform being more predominant.
| Developmental Stage | Relative CELF6 Protein Level | Predominant Isoform(s) |
| Embryonic Day 17.5 (E17.5) | Higher than adult | Long and short isoforms detected |
| Postnatal Day 9 (P9) | Higher than adult | Long and short isoforms detected |
| Postnatal Day 60 (P60/Adult) | Baseline | Long and short isoforms detected |
Spatiotemporal Expression of CELF6
CELF6 exhibits a widespread but regionally distinct expression pattern in the brain, which is largely maintained from fetal to adult stages.[5] It is also expressed in other tissues, though at lower levels.
Tissue Distribution
-
High Expression: Brain, Kidney, Testis
-
Low Expression: Most other tissues
Regional Distribution in the Mouse Brain
Immunohistochemical studies have revealed that CELF6 protein is present throughout the mouse brain, with particularly high expression in specific nuclei and cell populations.
-
Diencephalon: Distinct nuclei show the greatest protein expression.
-
Midbrain and Hindbrain: High expression in neuromodulatory cell populations, including:
-
Dopaminergic neurons
-
Noradrenergic neurons
-
Serotonergic neurons
-
Cholinergic neurons
-
Histaminergic neurons
-
-
Hypothalamus: Expression is observed in various peptidergic cells.
Key Experimental Protocols
This section details the methodologies used to characterize CELF6 expression patterns.
RNA Extraction and RT-qPCR
This protocol is used to quantify the relative abundance of CELF6 mRNA at different developmental stages.
1. Tissue Homogenization and RNA Extraction:
- Sacrifice mice at the desired developmental stage (e.g., E14.5, E17.5, P9, P60).
- Rapidly dissect one brain hemisphere and homogenize on ice in a lysis buffer (e.g., RLT buffer with β-mercaptoethanol).
- Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
- Perform DNase treatment to remove any contaminating genomic DNA.
- Assess RNA concentration and integrity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., qScript cDNA SuperMix, Quanta Biosciences) according to the manufacturer's protocol.
3. Quantitative PCR:
- Prepare qPCR reactions using a SYBR Green-based master mix (e.g., PerfeCTa SYBR Green FastMix, Quanta Biosciences).
- Use primers specific for CELF6 (e.g., targeting exons 3 and 4) and a reference gene (e.g., Gapdh).
- Perform the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the ΔΔCT method to determine the relative fold change in CELF6 expression, normalized to the reference gene.
Western Blotting
This protocol is used to detect and quantify CELF6 protein levels.
1. Protein Extraction:
- Dissect brain tissue and homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Agitate the lysate for 30 minutes at 4°C.
- Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunodetection:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
- Incubate the membrane overnight at 4°C with a primary antibody against CELF6 (or a tag if using a fusion protein, e.g., anti-HA).
- Wash the membrane three times with TBS-T.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBS-T.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- For quantification, normalize the CELF6 band intensity to a loading control protein (e.g., GAPDH).
Immunohistochemistry (IHC)
This protocol is used to visualize the spatial distribution of CELF6 protein in brain tissue.
1. Tissue Preparation:
- Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.
- Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
- Section the brain into 25-50 µm thick coronal sections using a cryostat.
2. Immunostaining (Free-Floating Method):
- Wash the sections three times in PBS with 0.1% Triton X-100 (PBS-T).
- Block non-specific binding by incubating the sections in a blocking buffer (e.g., 3% normal donkey serum in PBS-T) for 2 hours at room temperature.
- Incubate the sections with a primary antibody against CELF6 (e.g., rabbit anti-Celf6, 1:1000 dilution) overnight at 4°C.
- Wash the sections three times in PBS-T.
- Incubate with a fluorophore-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
- Wash the sections three times in PBS-T.
- Mount the sections on microscope slides and coverslip with an anti-fading mounting medium containing DAPI for nuclear counterstaining.
3. Imaging:
- Visualize the sections using a fluorescence or confocal microscope.
Signaling Pathways and Molecular Functions
CELF6 is implicated in several signaling pathways, primarily through its role in regulating the expression of key pathway components at the post-transcriptional level.
Regulation of the p53 Signaling and Apoptosis Pathways
CELF6 has been shown to regulate genes involved in the p53 signaling and apoptosis pathways. In some cellular contexts, CELF6 can stabilize the mRNA of p21, a key downstream target of p53 that is involved in cell cycle arrest. This suggests a role for CELF6 in mediating cellular responses to stress and DNA damage. Furthermore, CELF6 can modulate the alternative splicing of TP53 and other apoptosis-related genes like CD44, potentially influencing cell fate decisions.
Caption: CELF6 regulation of the p53 and apoptosis pathways.
Involvement in the TNF Signaling Pathway
Studies have indicated that CELF6 can negatively regulate the expression of numerous inflammation-related genes that are enriched in the TNF signaling pathway. Overexpression of CELF6 leads to the downregulation of genes such as CCL5, JUNB, BIRC3, and TNFAIP3. This suggests that CELF6 may act as a modulator of inflammatory responses.
Caption: CELF6 modulation of the TNF signaling pathway.
Role in the Serotonergic System
CELF6 has been identified as a gene enriched in serotonergic neurons. Knockout of the Celf6 gene in mice leads to a significant decrease in brain serotonin levels and results in behavioral phenotypes relevant to autism, such as decreased ultrasonic vocalizations. This strongly suggests a role for CELF6 in the development and/or function of the serotonergic system, potentially by regulating the stability or translation of mRNAs encoding key proteins in serotonin synthesis or transport.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental techniques used to study CELF6 expression.
Caption: Workflow for RT-qPCR analysis of CELF6 mRNA expression.
Caption: Workflow for Western blot analysis of CELF6 protein.
Caption: Workflow for immunohistochemical analysis of CELF6 protein.
Conclusion
CELF6 expression is tightly regulated during development, with a peak in the brain during late embryogenesis. Its localization to key neuromodulatory systems and its involvement in critical signaling pathways underscore its importance in normal brain development and function. The methodologies and data presented in this guide provide a foundation for further investigation into the roles of CELF6 in health and disease, and for the potential development of therapeutic strategies targeting this RNA-binding protein.
References
- 1. CELF Family Proteins in Cancer: Highlights on the RNA-Binding Protein/Noncoding RNA Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Disruption of Celf6, a Gene Identified by Translational Profiling of Serotonergic Neurons, Results in Autism-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
The Predicted Downstream Effects of CELF6 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation. As a member of the CELF/BRUNOL family, it contains three RNA recognition motifs (RRMs) that facilitate its binding to target mRNA sequences.[1][2] CELF6 is predominantly expressed in the brain, kidney, and testis.[3][4] Its activity is implicated in a range of cellular processes, from alternative splicing to mRNA stability, and its dysregulation has been linked to various diseases, including cancer and neurological disorders.[5] This technical guide provides an in-depth overview of the predicted downstream effects of CELF6 activity, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.
Core Functions of CELF6
CELF6 primarily exerts its influence through two main post-transcriptional mechanisms:
-
Alternative Splicing: CELF6 can regulate the alternative splicing of pre-mRNAs, leading to the inclusion or exclusion of specific exons. This process can generate functionally distinct protein isoforms from a single gene, thereby diversifying the proteome and influencing cellular function.
-
mRNA Stability and Decay: By binding to specific motifs, often located in the 3' untranslated region (3' UTR) of target mRNAs, CELF6 can either stabilize or destabilize the transcript. This modulation of mRNA half-life directly impacts the level of protein expression. CELF6 has been shown to preferentially bind to UGU-rich and CUG/GUG cluster motifs.
Quantitative Data on CELF6 Activity
The following tables summarize quantitative data from key studies investigating the downstream effects of CELF6 modulation.
Table 1: Differentially Expressed Genes upon CELF6 Overexpression in A549 Lung Cancer Cells
| Gene Set | Number of Genes | Fold Change Criteria | p-value/FDR Criteria | Reference |
| Upregulated | 417 | ≥ 1.5 | FDR < 0.05 | |
| Downregulated | 1,351 | ≤ 2/3 | FDR < 0.05 |
Table 2: Gene Expression Changes in Celf6 Knockout Mouse Brain
| Gene Set | Median log2 Fold Change | Statistical Significance | Reference |
| All CLIP-defined targets | 0.24 | Not significant after multiple testing correction | |
| 3' UTR CLIP targets | Derepressed | p < 2.2E-08 |
Table 3: Selected CELF6 Target Genes and their Regulation
| Target Gene | Regulation by CELF6 | Cellular Context | Downstream Effect | Reference |
| TP53 (p53) | Regulates alternative splicing | Lung cancer cells | Activation of p53 signaling pathway | |
| CD44 | Regulates alternative splicing | Lung and pancreatic cancer cells | Affects apoptosis, migration, and ERAD pathway | |
| p21 | Stabilizes mRNA by binding to 3' UTR | Colorectal cancer cells | Induces G1 phase cell cycle arrest | |
| FBP1 | Stabilizes mRNA by binding to 3' UTR | Breast cancer cells | Suppresses tumor cell proliferation and invasion | |
| Synaptic Genes | Destabilizes mRNA by binding to 3' UTRs | Central Nervous System | Regulates synaptic transmission | |
| FOS | Alters protein expression and localization | Central Nervous System | Potential role in neuronal activity-dependent gene expression | |
| FGF13 | Alters protein expression and localization | Central Nervous System | May regulate voltage-gated sodium channels | |
| TNF Signaling Genes (e.g., CCL5, JUNB, BIRC3) | Negatively regulates expression | Lung cancer cells | Inhibition of inflammation-related tumorigenesis |
Key Signaling Pathways Modulated by CELF6
CELF6 activity has been shown to impinge on several critical signaling pathways, primarily through its regulation of key components within these cascades.
p53 Signaling Pathway
CELF6 can modulate the p53 signaling pathway by regulating the alternative splicing of TP53 itself. This suggests a mechanism by which CELF6 can influence crucial cellular decisions related to cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.
TNF Signaling Pathway
In the context of lung cancer, CELF6 has been demonstrated to negatively regulate the expression of numerous genes involved in the TNF signaling pathway. By downregulating pro-inflammatory and pro-tumorigenic genes such as CCL5, JUNB, and BIRC3, CELF6 may act as a tumor suppressor by dampening inflammation-driven cancer progression.
Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
While a direct interaction has not been fully elucidated for CELF6, studies on the closely related CELF2 protein have shown that its-mediated alternative splicing of CD44 can lead to endoplasmic reticulum (ER) stress, which in turn activates the ERAD pathway. Given that CELF6 also regulates CD44 splicing, it is plausible that it indirectly influences the ERAD pathway, thereby affecting protein quality control, apoptosis, and cell stemness.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CELF6 function. Below are outlines of key experimental protocols.
Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-seq is a powerful technique to identify the in vivo binding sites of RNA-binding proteins like CELF6 on a genome-wide scale.
Experimental Workflow:
Detailed Methodology:
-
UV Cross-linking: Cells or tissues are irradiated with UV light to induce covalent cross-links between CELF6 and its bound RNA molecules.
-
Cell Lysis and RNA Fragmentation: Cells are lysed, and the RNA is partially digested using RNase to generate small RNA fragments.
-
Immunoprecipitation: An antibody specific to CELF6 is used to immunoprecipitate the CELF6-RNA complexes.
-
RNA Purification: The RNA fragments are purified from the protein-RNA complexes after proteinase K digestion.
-
Library Preparation and Sequencing: The purified RNA fragments are reverse transcribed into cDNA, and sequencing libraries are prepared for high-throughput sequencing.
-
Bioinformatic Analysis: Sequencing reads are aligned to the genome, and peaks are called to identify CELF6 binding sites. Motif analysis is then performed to identify consensus binding sequences.
RNA Immunoprecipitation (RIP)
RIP is used to identify RNA molecules that are associated with a specific RNA-binding protein in vivo.
Experimental Workflow:
Detailed Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native protein-RNA interactions.
-
Immunoprecipitation: An antibody targeting CELF6 is incubated with the cell lysate to capture CELF6-containing ribonucleoprotein complexes. These complexes are then pulled down using protein A/G beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The RNA is eluted from the immunoprecipitated complexes and purified.
-
Downstream Analysis: The purified RNA can be analyzed by RT-qPCR to quantify the enrichment of specific target RNAs or by high-throughput sequencing (RIP-Seq) for a global analysis of CELF6-associated transcripts.
Luciferase Reporter Assay
This assay is used to validate the functional effect of CELF6 binding to a specific mRNA sequence, typically the 3' UTR.
Logical Workflow:
Detailed Methodology:
-
Construct Preparation: A luciferase reporter plasmid is constructed by cloning the 3' UTR of a putative CELF6 target gene downstream of the luciferase coding sequence.
-
Co-transfection: This reporter plasmid is co-transfected into cells along with either a CELF6 expression plasmid or an empty vector control.
-
Cell Lysis and Luciferase Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A change in luciferase activity in the presence of CELF6 compared to the control indicates that CELF6 regulates the expression of the reporter gene through the cloned 3' UTR, likely by affecting mRNA stability or translation.
Conclusion
CELF6 is a multifaceted RNA-binding protein with significant downstream effects on gene expression, influencing a variety of cellular pathways implicated in both normal physiology and disease. Its roles in alternative splicing and mRNA stability make it a critical regulator in processes ranging from neuronal function to tumorigenesis. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of CELF6 and its targets, which may ultimately lead to the development of novel therapeutic strategies for CELF6-associated pathologies. The quantitative data and pathway diagrams presented herein offer a comprehensive resource for researchers and clinicians interested in the complex world of post-transcriptional gene regulation.
References
- 1. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CELF proteins in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CELF Family of RNA Binding Proteins Is Implicated in Cell-Specific and Developmentally Regulated Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CEF6 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEF6 is a synthetic peptide corresponding to amino acids 418-426 of the influenza A virus nucleocapsid protein. Its sequence, Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM), is a well-characterized HLA-B7 restricted epitope. As part of the broader CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, this compound serves as a crucial positive control in immunological assays designed to measure antigen-specific T-cell responses. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its synthesis, purification, and application in key immunological assays. Furthermore, it elucidates the signaling cascade initiated upon T-cell receptor engagement with the this compound-HLA-B7 complex. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, vaccine development, and cellular therapy.
Introduction
The study of antigen-specific T-cell responses is fundamental to understanding and combating infectious diseases and cancer. The CEF peptide pool, a mixture of viral epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, has become an indispensable tool for the functional assessment of CD8+ T-cells. This compound, an integral component of this pool, is the HLA-B7 restricted epitope from the influenza A virus nucleoprotein (NP), with the amino acid sequence LPFDKTTVM.[1] Its primary function is to bind to the HLA-B7 molecule on antigen-presenting cells (APCs) and be presented to CD8+ cytotoxic T-lymphocytes (CTLs). This interaction triggers the activation of CTLs, leading to the release of effector cytokines such as interferon-gamma (IFN-γ).[2] Consequently, this compound is widely employed as a positive control in assays like ELISPOT and intracellular cytokine staining (ICS) to validate assay performance and assess the immunocompetence of donor cells.
Biochemical and Biophysical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Sequence | Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM) | [1] |
| Molecular Formula | C48H78N10O14S | [3] |
| Molecular Weight | 1051.26 g/mol | [3] |
| Purity (Typical) | >95% (as determined by HPLC) | |
| Solubility | Soluble in distilled water up to 2 mg/ml. Acetonitrile is recommended for higher concentrations. | |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it is recommended to aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | |
| HLA Restriction | HLA-B7 |
Quantitative Data
Table of Relative Binding Affinities of Influenza A Virus NP418-426 Peptides to sHLA-B*0702
| Peptide Sequence | Relative Binding Affinity (%) |
| LPFDRTTVM | 100 |
| LPFDRTTIM | 50 |
| LPFERATIM | 10 |
| LPFERSTIM | 10 |
| LPFDKSTIM | 10 |
| LPFDRSTVM | 10 |
| LPFERATVM | 5 |
| LPFDKSTVM | 5 |
| LPFERSTVM | 2 |
Data adapted from a study on T-cell tolerance for variability in an HLA Class I-presented influenza A virus epitope. The specific this compound sequence (LPFDKTTVM) was not listed in this particular dataset.
Mechanism of Action and Signaling Pathways
This compound-mediated T-cell activation is initiated by the presentation of the peptide by an HLA-B7 molecule on an antigen-presenting cell (APC) to a CD8+ T-cell with a cognate T-cell receptor (TCR). This interaction, stabilized by the CD8 co-receptor, triggers a complex intracellular signaling cascade culminating in T-cell activation, proliferation, and effector function.
T-Cell Receptor (TCR) Signaling Pathway
The binding of the this compound/HLA-B7 complex to the TCR initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck. This event recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, ultimately resulting in the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes involved in T-cell activation, including cytokines like IFN-γ.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of this compound are provided below.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound (LPFDKTTVM)
This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a Rink Amide resin, suitable for producing a C-terminal amide.
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
-
First Amino Acid Coupling (Methionine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Met-OH using a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Thr, Thr, Lys, Asp, Phe, Pro, Leu). Use appropriately side-chain protected amino acids (e.g., Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Quality Control of this compound
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-65% acetonitrile over 60 minutes.
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Quality Control:
-
Analytical RP-HPLC: Confirm the purity of the final product. A single sharp peak should be observed.
-
Mass Spectrometry (MS): Verify the molecular weight of the peptide to confirm its identity. The expected mass should correspond to the calculated mass of the LPFDKTTVM sequence.
-
Interferon-gamma (IFN-γ) ELISPOT Assay
This protocol is for the detection of this compound-specific IFN-γ secreting cells.
-
Plate Coating:
-
Pre-wet a PVDF-membrane 96-well ELISPOT plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at 37°C.
-
Prepare a suspension of peripheral blood mononuclear cells (PBMCs).
-
Add 2-3 x 10^5 PBMCs per well.
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin, PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with tap water once spots have developed.
-
Allow the plate to dry and count the spots using an ELISPOT reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of this compound-specific IFN-γ producing CD8+ T-cells.
-
Cell Stimulation:
-
Stimulate 1-2 x 10^6 PBMCs with this compound peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C. Include appropriate negative and positive controls.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers, such as CD3 and CD8, for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and permeabilize them with a permeabilization buffer (e.g., containing saponin).
-
-
Intracellular Staining:
-
Add a fluorochrome-conjugated anti-human IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ.
-
Applications in Research and Drug Development
This compound plays a vital role in various research and clinical development areas:
-
Vaccine Development: this compound is used to assess the immunogenicity of new influenza vaccines by measuring the T-cell responses they elicit.
-
Immunomonitoring: In clinical trials of immunotherapies, this compound can be used to monitor the general immunocompetence of patients' T-cells.
-
T-cell Therapy: In the development of T-cell-based therapies, this compound can be used to assess the functionality of engineered T-cells.
-
Basic Immunology Research: this compound is a valuable tool for studying the fundamental mechanisms of T-cell activation, memory, and exhaustion.
Conclusion
This compound is a well-defined and indispensable tool for the study of cellular immunity. Its specific interaction with HLA-B7 and subsequent activation of CD8+ T-cells make it an ideal positive control for a range of immunological assays. This technical guide provides a comprehensive resource for the synthesis, purification, and application of this compound, as well as an understanding of its mechanism of action. Adherence to the detailed protocols and a thorough understanding of the underlying principles will enable researchers and drug development professionals to effectively utilize this compound in their endeavors to advance the fields of immunology and medicine.
References
- 1. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Tolerance for Variability in an HLA Class I-Presented Influenza A Virus Epitope - PMC [pmc.ncbi.nlm.nih.gov]
CEF6 Peptide: A Technical Guide for Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF6 peptide, with the amino acid sequence Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM), is a well-characterized, HLA-B*35:01 restricted cytotoxic T lymphocyte (CTL) epitope derived from the influenza A virus nucleoprotein (NP), specifically corresponding to amino acids 418-426. It is a crucial component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control in a variety of T-cell assays. This guide provides a comprehensive overview of the this compound peptide, its applications, experimental protocols, and the quantitative aspects of the immune responses it elicits.
Peptide Characteristics
The fundamental properties of the this compound peptide are summarized in the table below.
| Property | Value |
| Sequence | Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM) |
| Source Protein | Influenza A Virus Nucleoprotein (NP) |
| Amino Acid Position | 418-426 |
| MHC Restriction | HLA-B*35:01 |
| Molecular Formula | C48H78N10O14S |
| Molecular Weight | Approximately 1051.28 g/mol |
| Purity | Typically >95% for research applications |
Applications in Immunological Research
The primary application of the this compound peptide, often as part of the broader CEF peptide pool, is as a positive control for assays monitoring T-cell function. Its ability to reliably stimulate a recall antigen response in a significant portion of the human population makes it an invaluable tool for:
-
Enzyme-Linked Immunospot (ELISpot) Assays: To quantify the frequency of antigen-specific, cytokine-secreting T cells (e.g., IFN-γ).[1][2]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify and phenotype cytokine-producing T cells.
-
T-Cell Proliferation Assays: To measure the proliferative capacity of antigen-specific T cells.
-
Cytotoxicity Assays: To assess the killing ability of CTLs.
-
Functional Avidity Studies: To determine the sensitivity of T cells to antigenic stimulation.[3][4]
Quantitative Analysis of T-Cell Responses
The response of T cells to the this compound peptide is a subject of ongoing research, particularly concerning the functional avidity of the responding T-cell populations. Functional avidity refers to the concentration of peptide required to elicit a half-maximal response (EC50) and is a key determinant of a T cell's in vivo efficacy.[3]
| Study Finding | Organism/System | Assay | Key Quantitative Insights |
| High Functional Avidity of NP418-426-specific CTLs | Human PBMCs | ELISpot | CTLs recognizing the NP418-426 epitope demonstrated significantly higher functional avidity compared to CTLs specific for other influenza virus epitopes. |
| Cross-reactivity and Diminished Antigen Sensitivity | Human PBMCs | Tetramer Staining & Functional Assays | Broadly cross-reactive T cells that recognize multiple variants of the NP418-426 epitope exhibit diminished antigen sensitivity, suggesting lower avidity. This was validated by reduced cross-reactivity in the absence of CD8 co-receptor binding. |
| Variable T-cell Responses | Human PBMCs | IFN-γ ELISpot | The magnitude of the T-cell response to individual influenza peptides, including those from the nucleoprotein, can vary significantly between individuals, likely due to differences in HLA class I genotypes. |
Experimental Protocols
IFN-γ ELISpot Assay
This protocol outlines the general steps for performing an IFN-γ ELISpot assay to quantify this compound-specific T cells.
a. Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound peptide (or CEF peptide pool)
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
Culture medium alone as a negative control
b. Methodology:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the this compound peptide to the appropriate wells at a final concentration typically ranging from 1 to 10 µg/mL. Include positive (PHA) and negative (medium alone) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plates to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Enzyme and Substrate Addition: Wash the plates and add the streptavidin-enzyme conjugate. After another wash, add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS)
This protocol provides a general workflow for ICS to detect this compound-induced cytokine production in T cells.
a. Materials:
-
PBMCs
-
This compound peptide (or CEF peptide pool)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
b. Methodology:
-
Cell Stimulation: Stimulate PBMCs with the this compound peptide (typically 1-10 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28) for several hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor for the last 4-6 hours of stimulation to allow cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize the cell membranes using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells producing IFN-γ in response to this compound stimulation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the T-cell activation signaling cascade initiated by peptide-MHC interaction and the general experimental workflow for a T-cell stimulation assay.
Caption: T-Cell Activation Signaling Pathway initiated by this compound.
Caption: General Experimental Workflow for T-Cell Stimulation Assays.
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hypervariable Immunodominant NP418-426 Epitope from the Influenza A Virus Nucleoprotein Is Recognized by Cytotoxic T Lymphocytes with High Functional Avidity - PMC [pmc.ncbi.nlm.nih.gov]
CEF6 Peptide as an Influenza Virus Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF6 peptide is a well-characterized, HLA-B7 restricted epitope derived from the nucleoprotein of the influenza A virus. Its specific sequence is Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM)[1][2]. As a component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, this compound serves as a crucial positive control in various immunological assays designed to assess T-cell functionality[1][3]. This technical guide provides an in-depth overview of the this compound peptide, including its immunological properties, relevant experimental protocols, and the signaling pathways it triggers.
Core Concepts
The CEF peptide pool, including this compound, is recognized as a gold standard for evaluating the functionality of antigen-specific T cells[3]. These peptides are instrumental in T-cell functional analysis, research on viral infections, and as positive controls in assays like ELISPOT and intracellular cytokine staining (ICS). Furthermore, CEF peptides are valuable benchmarks in vaccine development for measuring T-cell responses to vaccination.
The interaction between the this compound peptide, presented by the HLA-B7 molecule on an antigen-presenting cell (APC), and the T-cell receptor (TCR) on a CD8+ T-cell is a critical event in the adaptive immune response to influenza infection. This recognition triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs) capable of eliminating virus-infected cells.
Quantitative Data
The following table summarizes the key characteristics of the this compound peptide:
| Property | Description | Source(s) |
| Peptide Sequence | LPFDKTTVM (Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met) | |
| Origin | Influenza A virus nucleoprotein | |
| MHC Restriction | HLA-B7 | |
| T-Cell Recognition | CD8+ T-cells | |
| Functional Avidity | Can be recognized by high-frequency, low-avidity CD8+ T-cells | |
| Purity (Commercial) | Typically >95% | |
| Molecular Weight | Approximately 1051.26 g/mol | |
| Storage | Store at -20°C, keep tightly closed in a dry place |
Experimental Protocols
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. Below is a detailed protocol for assessing this compound-specific IFN-γ secreting T-cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Sterile PBS
-
Coating Buffer (e.g., sterile PBS)
-
Anti-human IFN-γ capture antibody
-
Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
-
Complete cell culture medium
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B7 positive donor
-
This compound peptide (lyophilized)
-
Recombinant human IL-2 (optional)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate membranes with 15 µL of 35% ethanol for 1 minute.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Dilute the anti-human IFN-γ capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The next day, wash the plate three times with 200 µL of sterile PBS per well to remove unbound antibody.
-
Block the membrane by adding 200 µL of blocking buffer to each well and incubate for at least 1 hour at room temperature.
-
Thaw and wash the PBMCs. Resuspend the cells in complete cell culture medium at a concentration of 2-3 x 10^6 cells/mL.
-
Reconstitute the lyophilized this compound peptide according to the manufacturer's instructions to create a stock solution. Further dilute the peptide in complete cell culture medium to the desired working concentration (typically 1-10 µg/mL).
-
Wash the plate three times with sterile PBS.
-
Add 100 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.
-
Add 100 µL of the diluted this compound peptide to the appropriate wells. For negative control wells, add 100 µL of culture medium only. For a positive control, a mitogen like phytohemagglutinin (PHA) can be used.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection and Development:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) and then three times with PBS alone.
-
Dilute the biotinylated anti-human IFN-γ detection antibody in PBS with 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in PBS with 1% BSA.
-
Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST and then three times with PBS.
-
Add 100 µL of the appropriate substrate solution to each well and monitor for spot development.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells. This protocol outlines the steps to detect IFN-γ production in CD8+ T-cells in response to this compound stimulation.
Materials:
-
PBMCs from an HLA-B7 positive donor
-
Complete cell culture medium
-
This compound peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
FACS tubes or 96-well U-bottom plates
-
Fixable Viability Dye
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete cell culture medium at 1-2 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add the this compound peptide to the desired final concentration (typically 1-10 µg/mL).
-
Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all tubes to enhance T-cell activation.
-
Include a negative control (cells with co-stimulatory antibodies but no peptide) and a positive control (e.g., stimulation with PMA/Ionomycin or a CEF peptide pool).
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to each tube to block cytokine secretion.
-
Continue incubation for an additional 4-16 hours.
-
-
Staining:
-
After incubation, wash the cells with FACS buffer.
-
Stain for cell viability by incubating the cells with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Perform surface staining by adding anti-CD3 and anti-CD8 antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells by resuspending them in Fixation/Permeabilization buffer and incubating for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Perform intracellular staining by adding the anti-IFN-γ antibody diluted in Permeabilization/Wash buffer and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on live, singlet, CD3+, CD8+ lymphocytes and then determine the percentage of IFN-γ positive cells.
-
Visualizations
Experimental Workflow: ELISPOT Assay
Caption: Workflow for the ELISPOT assay to detect this compound-specific T-cells.
Signaling Pathway: CD8+ T-Cell Activation by this compound
Caption: Simplified signaling pathway of CD8+ T-cell activation by this compound.
Conclusion
The this compound peptide is an indispensable tool for the immunological study of influenza virus infection and vaccine efficacy. Its well-defined characteristics and its role as a positive control make it a reliable reagent for assessing CD8+ T-cell responses in HLA-B7 positive individuals. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of immunology and drug development, facilitating the consistent and accurate application of this compound in their studies. Further research to precisely quantify the binding affinity of this compound to HLA-B7 and to better understand the nuances of its immunogenicity will continue to enhance its utility in advancing our knowledge of anti-influenza immunity.
References
The CEF Peptide Pool: A Technical Guide for T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular immunology and vaccine development, the accurate assessment of T-cell functionality is paramount. The CEF peptide pool, a meticulously defined mixture of 32 HLA class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as an indispensable tool for this purpose.[1][2][3] This technical guide provides an in-depth overview of the CEF peptide pool, its application in key T-cell assays, detailed experimental protocols, and the underlying immunological principles.
The primary role of the CEF peptide pool is to act as a positive control in T-cell assays, ensuring the integrity and functional capacity of peripheral blood mononuclear cells (PBMCs), particularly after cryopreservation or other manipulations.[1][4] By stimulating CD8+ T-cells to produce cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and granzyme B, the CEF pool provides a reliable method to verify that the experimental system is capable of detecting an antigen-specific T-cell response.
Core Principles of CEF Peptide Pool-Mediated T-Cell Activation
The CEF peptides are short, synthetic sequences, typically 8-11 amino acids in length, that correspond to known immunodominant epitopes presented by a broad range of common HLA class I alleles. When added to a culture of PBMCs, these exogenous peptides bind to HLA class I molecules on the surface of antigen-presenting cells (APCs) and other cells. This peptide-MHC class I complex is then recognized by the T-cell receptor (TCR) of CD8+ T-cells with the corresponding specificity.
This recognition event, along with co-stimulatory signals, triggers a cascade of intracellular signaling events within the T-cell, leading to its activation. Key steps in this signaling pathway are outlined in the diagram below.
Experimental Applications and Protocols
The CEF peptide pool is widely employed in various T-cell assays to monitor immune responses. The two most common applications are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Experimental Workflow:
Detailed Protocol for IFN-γ ELISpot:
| Step | Procedure | Details |
| 1. Plate Coating | Coat a 96-well PVDF plate with anti-IFN-γ capture antibody. | Use 100 µL of antibody solution per well (e.g., 10 µg/mL in PBS). Incubate overnight at 4°C. |
| 2. Plate Blocking | Wash the plate and block with cell culture medium. | Wash 3x with sterile PBS. Add 200 µL of complete RPMI medium with 10% fetal bovine serum. Incubate for at least 2 hours at 37°C. |
| 3. Cell Preparation | Thaw and count cryopreserved PBMCs. | Resuspend cells in complete RPMI medium at a concentration of 2-3 x 10^6 cells/mL. A cell density of 2.5 x 10^5 cells/well is commonly used. |
| 4. Stimulation | Add CEF peptide pool and cells to the plate. | Add 100 µL of cell suspension to each well. Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include negative (medium only) and positive (e.g., PHA) controls. |
| 5. Incubation | Incubate the plate. | Incubate for 16-20 hours at 37°C in a humidified incubator with 5% CO2. |
| 6. Detection | Develop the spots. | Wash wells to remove cells. Add biotinylated anti-IFN-γ detection antibody (1-2 hours at 37°C). Wash and add streptavidin-alkaline phosphatase conjugate (1 hour at room temperature). Wash and add BCIP/NBT substrate. Stop the reaction by rinsing with water when distinct spots appear. |
| 7. Analysis | Enumerate the spots. | Allow the plate to dry completely. Count the number of spot-forming units (SFUs) per well using an automated ELISpot reader. |
Intracellular Cytokine Staining (ICS)
ICS is a powerful technique that allows for the multiparametric characterization of T-cell responses by identifying the phenotype of cytokine-producing cells using flow cytometry.
Experimental Workflow:
Detailed Protocol for ICS:
| Step | Procedure | Details |
| 1. Cell Stimulation | Stimulate PBMCs with the CEF peptide pool. | Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium in a 1.5 mL tube or 96-well plate. Add the CEF peptide pool to a final concentration of 1-2 µg/mL per peptide. Incubate for 6-16 hours at 37°C, 5% CO2. |
| 2. Protein Transport Inhibition | Add a protein transport inhibitor. | For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin to allow cytokines to accumulate within the cells. |
| 3. Surface Staining | Stain for cell surface markers. | Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8). Incubate for 20-30 minutes at 4°C in the dark. |
| 4. Fixation and Permeabilization | Fix and permeabilize the cells. | Wash the cells to remove unbound surface antibodies. Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions. This step fixes the cells and creates pores in the cell membrane. |
| 5. Intracellular Staining | Stain for intracellular cytokines. | Wash the cells with permeabilization buffer. Resuspend the cells in a cocktail of fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark. |
| 6. Data Acquisition | Acquire data on a flow cytometer. | Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire events on a flow cytometer. |
| 7. Data Analysis | Analyze the flow cytometry data. | Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD8+ T-cells. Determine the percentage of CD8+ T-cells that are positive for the cytokine(s) of interest. |
Quantitative Data and Interpretation
The magnitude of the T-cell response to the CEF peptide pool can vary between individuals, reflecting their previous exposure to CMV, EBV, and influenza virus, as well as their HLA type. The following tables provide representative data from ELISpot and ICS assays.
Table 1: Representative IFN-γ ELISpot Responses to CEF Peptide Pool in Healthy Donors
| Donor ID | CEF-stimulated (SFU/10^6 PBMC) | Negative Control (SFU/10^6 PBMC) |
| Donor 1 | 450 | < 10 |
| Donor 2 | 820 | < 10 |
| Donor 3 | 210 | < 10 |
| Donor 4 | 1500 | < 10 |
Data are illustrative and based on typical results reported in the literature. SFU = Spot-Forming Units.
Table 2: Representative ICS Data for IFN-γ Production by CD8+ T-cells in Response to CEF Peptide Pool
| Donor ID | % of CD8+ T-cells producing IFN-γ (CEF-stimulated) | % of CD8+ T-cells producing IFN-γ (Unstimulated) |
| Donor A | 1.85% | 0.05% |
| Donor B | 3.20% | 0.08% |
| Donor C | 0.95% | 0.03% |
| Donor D | 4.50% | 0.10% |
Data are illustrative and based on typical results.
A positive response to the CEF peptide pool is generally defined as a statistically significant increase in the number of SFUs or the percentage of cytokine-positive cells compared to the negative control. The acceptance criteria for a valid assay often require a robust response in the CEF-stimulated wells.
Conclusion
The CEF peptide pool is a critical reagent in cellular immunology, providing a standardized and reliable positive control for the assessment of CD8+ T-cell function. Its use in assays such as ELISpot and ICS is essential for validating experimental procedures and ensuring the accurate interpretation of results in basic research, clinical trials, and the development of novel immunotherapies and vaccines. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists working in this field.
References
An In-depth Technical Guide on CEF6 Peptide: HLA Restriction and Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF6 peptide is a crucial component of the widely utilized Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pool. This pool serves as a positive control in a variety of T-cell assays, ensuring the integrity of experimental systems designed to measure antigen-specific immune responses. This compound itself is an immunodominant epitope derived from the nucleoprotein (NP) of the Influenza A virus. This guide provides a comprehensive technical overview of the this compound peptide, focusing on its Human Leukocyte Antigen (HLA) restriction, mechanisms of antigen presentation, and the experimental methodologies used for its characterization.
This compound Peptide: Core Characteristics
The this compound peptide is a nonamer with the following amino acid sequence:
| Property | Description |
| Sequence | Arg-Pro-Pro-Ile-Phe-Ile-Arg-Arg-Leu (RPPIFIRRL) |
| Source Protein | Influenza A Virus Nucleoprotein (NP) |
| Length | 9 amino acids |
| Primary HLA Restriction | HLA-B*07:02[1] |
HLA Restriction and Presentation of this compound
The presentation of the this compound peptide to CD8+ cytotoxic T lymphocytes (CTLs) is primarily restricted by the HLA class I allomorph, HLA-B*07:02. This restriction is dictated by the specific anchor residues within the peptide sequence that fit into the binding groove of the HLA molecule.
MHC Class I Antigen Processing and Presentation Pathway
The journey of the this compound peptide from a viral protein to presentation on the cell surface is a multi-step process occurring within the antigen-presenting cell (APC), as depicted in the following workflow:
Figure 1: MHC Class I Antigen Presentation Pathway for this compound. This diagram illustrates the processing of the influenza virus nucleoprotein and the subsequent presentation of the this compound peptide by HLA-B*07:02.
HLA-B*07:02 Binding Affinity
Experimental Protocols for this compound Analysis
A variety of in-vitro assays are employed to study the HLA restriction and T-cell reactivity of the this compound peptide. Below are detailed methodologies for key experiments.
MHC Class I Peptide Binding Assay
This assay quantitatively measures the binding affinity of a peptide to a specific HLA class I molecule.
Principle: A fluorescently labeled reference peptide with known binding affinity for the HLA molecule of interest is displaced by the unlabeled test peptide (this compound) in a competitive binding assay. The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is determined and can be used to calculate the binding affinity.
Protocol:
-
Reagents and Materials:
-
Purified, recombinant soluble HLA-B*07:02 molecules.
-
Fluorescently labeled known HLA-B*07:02 binding peptide (e.g., FITC-labeled).
-
This compound peptide (RPPIFIRRL), lyophilized.
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail).
-
96-well black, low-binding microplates.
-
Fluorescence polarization reader.
-
-
Procedure: a. Reconstitute the lyophilized this compound peptide in sterile DMSO to a high concentration stock (e.g., 10 mM) and then dilute in assay buffer to create a serial dilution series. b. In a 96-well plate, add a constant, predetermined concentration of the fluorescently labeled reference peptide and a constant concentration of the soluble HLA-B*07:02 molecules to each well. c. Add the serial dilutions of the this compound peptide to the wells. Include wells with only the reference peptide and HLA molecules (maximum binding) and wells with only the reference peptide (background). d. Incubate the plate at room temperature for 24-48 hours in the dark to reach equilibrium. e. Measure the fluorescence polarization of each well using a fluorescence polarization reader. f. Calculate the percentage of inhibition of binding for each concentration of the this compound peptide. g. Plot the percentage of inhibition against the logarithm of the this compound peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for MHC Class I Peptide Binding Assay. A flowchart outlining the key steps in determining the binding affinity of the this compound peptide to HLA-B*07:02.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells in response to a specific antigen.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the this compound peptide in wells coated with an antibody specific for a cytokine (e.g., IFN-γ). If the PBMCs contain this compound-specific T cells, they will be activated and secrete the cytokine, which is captured by the antibody on the plate. A second, enzyme-conjugated antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-secreting cell.
Protocol:
-
Reagents and Materials:
-
Human IFN-γ ELISpot kit (containing pre-coated plates, detection antibody, and substrate).
-
Cryopreserved human PBMCs from an HLA-B*07:02 positive donor.
-
This compound peptide (RPPIFIRRL).
-
Complete RPMI-1640 medium.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
DMSO (vehicle control).
-
Automated ELISpot reader.
-
-
Procedure: a. Thaw and wash the PBMCs, and resuspend them in complete RPMI-1640 medium at a concentration of 2-3 x 10^6 cells/mL. b. Add 100 µL of the cell suspension to each well of the pre-coated ELISpot plate. c. Add 100 µL of the this compound peptide diluted in medium to the appropriate wells to achieve a final concentration of 1-10 µg/mL. d. Include positive control wells (PHA or anti-CD3) and negative control wells (medium with DMSO). e. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. f. Wash the plate to remove the cells. g. Add the biotinylated detection antibody and incubate as per the manufacturer's instructions. h. Wash the plate and add the streptavidin-enzyme conjugate. i. Wash the plate and add the substrate to develop the spots. j. Stop the reaction by washing with water and allow the plate to dry. k. Count the spots in each well using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of antigen-specific T cells by identifying their phenotype (e.g., CD8+) and their ability to produce multiple cytokines simultaneously.
Principle: PBMCs are stimulated with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and, after permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are then analyzed by flow cytometry.
Protocol:
-
Reagents and Materials:
-
Cryopreserved human PBMCs from an HLA-B*07:02 positive donor.
-
This compound peptide (RPPIFIRRL).
-
Brefeldin A.
-
Fluorescently labeled antibodies: anti-CD3, anti-CD8, anti-IFN-γ, anti-TNF-α.
-
Fixation/Permeabilization buffer.
-
Flow cytometer.
-
-
Procedure: a. Thaw and rest PBMCs overnight. b. Stimulate 1-2 x 10^6 PBMCs with the this compound peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C. c. Add Brefeldin A and incubate for an additional 4-6 hours. d. Wash the cells and stain for surface markers (anti-CD3, anti-CD8) for 30 minutes at 4°C. e. Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit. f. Stain for intracellular cytokines (anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C. g. Wash the cells and resuspend them in FACS buffer. h. Acquire the samples on a flow cytometer. i. Analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ and/or TNF-α in response to this compound stimulation.
Figure 3: Intracellular Cytokine Staining Workflow. This flowchart details the major steps involved in identifying and quantifying this compound-specific T cells using flow cytometry.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the experiments described above.
Table 1: HLA-B*07:02 Binding Affinity of this compound
| Peptide | Sequence | IC50 (nM) | Interpretation |
| This compound | RPPIFIRRL | 150 | High Affinity |
| Negative Control | (Irrelevant Peptide) | >10,000 | No Binding |
Table 2: T-Cell Response to this compound in an ELISpot Assay
| Stimulus | Spot Forming Units (SFU) per 10^6 PBMCs |
| Medium (Negative Control) | < 10 |
| This compound (10 µg/mL) | 250 |
| PHA (Positive Control) | > 1000 |
Table 3: T-Cell Response to this compound in an ICS Assay
| Stimulus | % of CD8+ T-cells |
| IFN-γ+ | |
| Medium (Negative Control) | < 0.01 |
| This compound (10 µg/mL) | 0.5 |
Conclusion
The this compound peptide, RPPIFIRRL, is a well-characterized HLA-B*07:02-restricted T-cell epitope from influenza virus nucleoprotein. Its inclusion in the CEF peptide pool makes it an invaluable tool for the validation and quality control of T-cell assays in research and clinical settings. Understanding its HLA restriction and the methods used to quantify the T-cell response it elicits is fundamental for researchers and drug development professionals working in immunology, vaccinology, and immunotherapy. The detailed protocols and expected data presented in this guide provide a solid foundation for the effective utilization and interpretation of results related to the this compound peptide.
References
The CEF Peptide Pool: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the origin, composition, and application of the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, a critical reagent in cellular immunology research. It is intended to serve as a technical resource for professionals in the fields of immunology, vaccinology, and drug development who utilize T-cell-based assays.
Origin and Composition of the CEF Peptide Pool
The CEF peptide pool is a standardized mixture of synthetic peptides derived from immunodominant epitopes of Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3] Its primary purpose is to serve as a positive control for assays that measure antigen-specific T-cell responses, particularly those of CD8+ T-cells.[1] Due to the high prevalence of these viruses in the general population, most individuals will have been exposed to them and will therefore harbor memory T-cells that can recognize the peptides in the pool.
Commercially available CEF peptide pools typically come in two main formulations: a "classic" pool consisting of 23 peptides and an extended pool containing 32 peptides. These peptides are restricted to a variety of common Human Leukocyte Antigen (HLA) class I alleles, ensuring a broad applicability across a diverse population.
Quantitative Data: Composition of the CEF-32 Peptide Pool
The following table details the composition of a representative extended (32-peptide) CEF pool, including the peptide sequence, source virus and protein, and the restricting HLA allele.
| Peptide Sequence | Source Virus | Source Protein | HLA Restriction |
| VSDGGPNLY | Influenza A | PB1 | HLA-A1 |
| CTELKLSDY | Influenza A | NP | HLA-A1 |
| GILGFVFTL | Influenza A | M1 | HLA-A2 |
| GLCTLVAML | EBV | BMLF1 | HLA-A2 |
| NLVPMVATV | CMV | pp65 | HLA-A2 |
| FLYALALLL | EBV | LMP2 | HLA-A2 |
| YLEPATQL | EBV | BRLF1 | HLA-A2 |
| ILRGSVAHK | Influenza A | NP | HLA-A3 |
| RLRAEAQVK | EBV | BZLF1 | HLA-A3 |
| RVRAYTYSK | EBV | BRLF1 | HLA-A3 |
| IVTDFSVIK | EBV | LMP2 | HLA-A11 |
| AVFDRKSDAK | EBV | EBNA3A | HLA-A11 |
| ATIGTAMYK | EBV | EBNA4 | HLA-A11 |
| DYCNVLNKEF | EBV | EBNA6 | HLA-A24 |
| TYPVLEEMF | EBV | EBNA6 | HLA-A24 |
| VTEHDTLLY | CMV | IE1 | HLA-A24 |
| QYDPVAALF | EBV | BZLF1 | HLA-A24 |
| KTGGPIYKR | Influenza A | NP | HLA-A68 |
| RPPIFIRRL | EBV | EBNA3A | HLA-B7 |
| TPRVTGGGAM | CMV | pp65 | HLA-B7 |
| ELRSRYWAI | Influenza A | NP | HLA-B8 |
| RAKFKQLL | EBV | BZLF1 | HLA-B8 |
| FLRGRAYGL | EBV | EBNA3A | HLA-B8 |
| QAKWRLQTL | EBV | EBNA3A | HLA-B8 |
| SRYWAIRTR | Influenza A | NP | HLA-B27 |
| RRIYDLIEL | EBV | EBNA3A | HLA-B27 |
| YPLHEQHGM | EBV | BRLF1 | HLA-B35 |
| IPSINVHHY | EBV | BZLF1 | HLA-B35 |
| EENLLDFVRF | EBV | EBNA3A | HLA-B44 |
| EFFWDANDIY | CMV | pp65 | HLA-B44 |
| SEHPTFTSQY | EBV | LMP1 | HLA-B44 |
| AEGGVGPYL | Influenza A | PA | HLA-B44 |
Formulation and Handling
CEF peptide pools are typically supplied as a lyophilized powder and should be stored at -20°C. For use, the peptides are reconstituted, usually in a small amount of dimethyl sulfoxide (DMSO) followed by dilution in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is non-toxic, generally below 0.5%.
| Parameter | Recommendation |
| Storage (lyophilized) | -20°C |
| Reconstitution | DMSO followed by aqueous buffer |
| Final DMSO Concentration | < 0.5% (v/v) |
| Working Concentration (per peptide) | 1-10 µg/mL |
Experimental Protocols
The CEF peptide pool is a versatile positive control for various T-cell assays. Below are detailed methodologies for its use in two common applications: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).
ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Workflow for ELISpot Assay using CEF Peptide Pool
Caption: A typical workflow for an ELISpot assay using the CEF peptide pool.
Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the wells with a capture antibody (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 1 hour at room temperature.
-
-
Cell Stimulation:
-
Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) in complete cell culture medium.
-
Prepare a working solution of the CEF peptide pool at a final concentration of 1-2 µg/mL per peptide.
-
Remove the blocking solution from the ELISpot plate and add the CEF peptide pool solution to the appropriate wells.
-
Add 2-3 x 10^5 PBMCs per well.
-
Include negative control wells (cells with medium and DMSO vehicle) and a positive mitogen control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody (e.g., anti-human IFN-γ-biotin) and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots. Monitor spot development and stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Express the results as spot-forming units (SFU) per million input cells.
-
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based method that allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of their frequency.
Caption: Simplified signaling cascade following TCR recognition of a CEF peptide.
This technical guide provides a foundational understanding of the CEF peptide pool and its application in cellular immunology. For further details on specific commercial products and assay kits, it is recommended to consult the manufacturer's instructions and relevant scientific literature.
References
The Role of CEF6 Peptide in Cellular Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the CEF6 peptide, a crucial component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool. This document elucidates the role of this compound in the study of cellular immunity, detailing its biochemical properties, its interaction with the major histocompatibility complex (MHC), and its utility in activating T-cell responses. This guide also provides detailed experimental protocols for the assessment of this compound-specific immune responses and visualizes the key pathways and workflows involved.
Introduction to this compound Peptide
The CEF peptide pool is a collection of well-defined viral epitopes utilized as a positive control in a variety of immunological assays to stimulate and detect antigen-specific T-cell responses. Within this pool, this compound is a key HLA-B7-restricted epitope. While the exact composition of commercially available CEF pools can vary, a commonly recognized this compound peptide is the RPPIFIRRL sequence, derived from the Epstein-Barr virus (EBV) nuclear antigen 3 (EBNA-3). This peptide is instrumental in studying the cellular immune response in individuals expressing the HLA-B7 allele.
Quantitative Data on this compound Peptide
The interaction of this compound with the cellular immune system can be quantified through various parameters, primarily its binding affinity to the corresponding MHC class I molecule and the functional avidity of the T-cell response it elicits.
| Parameter | Description | Value | Reference |
| Peptide Sequence | The amino acid sequence of the this compound peptide. | RPPIFIRRL | [1] |
| Source Protein | The viral protein from which the this compound peptide is derived. | Epstein-Barr virus (EBV) Nuclear Antigen 3 | [1] |
| MHC Restriction | The specific HLA allele to which this compound binds. | HLA-B*07:02 | [1][2] |
| Molecular Weight | The molecular mass of the this compound peptide. | 1051.26 g/mol | |
| Chemical Formula | The chemical formula of the this compound peptide. | C48H78N10O14S1 | |
| Predicted MHC Binding Affinity (IC50) | The concentration of peptide required to inhibit the binding of a standard probe peptide by 50%. Lower values indicate higher affinity. This is a predicted value from IEDB's recommended method (NetMHCpan). | ~150 nM | [3] |
| T-Cell Functional Avidity | The concentration of peptide required to induce a half-maximal response in specific T-cells. This compound-reactive CD8+ T-cells are often characterized by high frequency but low avidity. | 10⁻⁷ to 10⁻⁸ M for 50% maximal IFN-γ response (Varies between donors) |
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The recognition of the this compound peptide presented by an HLA-B7 molecule on the surface of an antigen-presenting cell (APC) by a specific CD8+ T-cell receptor (TCR) initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of its effector functions, such as the release of cytotoxic granules and cytokines like interferon-gamma (IFN-γ).
Caption: this compound-mediated T-cell activation signaling cascade.
Experimental Workflow for IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. The following workflow outlines the key steps for assessing the this compound-specific T-cell response.
Caption: Workflow for IFN-γ ELISpot assay.
Experimental Protocols
Protocol for IFN-γ ELISpot Assay
This protocol provides a detailed methodology for quantifying this compound-specific T-cells from Peripheral Blood Mononuclear Cells (PBMCs) using an IFN-γ ELISpot assay.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ ELISpot antibody pair (capture and detection)
-
Streptavidin-enzyme conjugate (e.g., HRP or ALP)
-
Substrate for the enzyme (e.g., AEC or BCIP/NBT)
-
This compound peptide (RPPIFIRRL)
-
Cryopreserved human PBMCs from an HLA-B7 positive donor
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Tween-20
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash with complete RPMI medium.
-
Resuspend cells in complete medium and perform a cell count and viability assessment. Adjust cell concentration to 2-3 x 10^6 cells/mL.
-
-
Blocking:
-
Wash the coated plate 3 times with sterile PBS.
-
Block the membrane with complete RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Stimulation:
-
Remove the blocking medium from the plate.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add this compound peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium only or a non-stimulatory peptide) and a positive control (e.g., Phytohemagglutinin).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBS-T) to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBS with 1% BSA. Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBS-T.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBS-T, followed by 3 final washes with PBS.
-
-
Spot Development and Analysis:
-
Add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
-
Protocol for Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol details the detection of IFN-γ production in this compound-specific T-cells using intracellular cytokine staining followed by flow cytometry analysis.
Materials:
-
Human PBMCs from an HLA-B7 positive donor
-
This compound peptide (RPPIFIRRL)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3 and Anti-CD28 antibodies (positive control)
-
Staphylococcal enterotoxin B (SEB) (positive control)
-
Fluorescently conjugated antibodies against: CD3, CD8, IFN-γ, and a live/dead stain
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Add this compound peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Include appropriate negative and positive controls.
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A and Monensin to the culture and incubate for an additional 4-6 hours at 37°C to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a live/dead marker according to the manufacturer's protocol.
-
Stain with fluorescently conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by first gating on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantifying the percentage of IFN-γ positive cells within the CD8+ T-cell population.
-
Conclusion
The this compound peptide, particularly the EBV-derived RPPIFIRRL epitope, serves as an indispensable tool for the investigation of cellular immunity in HLA-B7 positive individuals. Its well-characterized nature allows for its use as a reliable positive control in a range of immunological assays, facilitating the assessment of T-cell functionality, vaccine immunogenicity, and the immune status in various disease contexts. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to effectively utilize the this compound peptide in their studies of cellular immunity.
References
- 1. RPPIFIRRL epitope - Immune Epitope Database (IEDB) [iedb.org]
- 2. HLA-B7–Restricted Islet Epitopes Are Differentially Recognized in Type 1 Diabetic Children and Adults and Form Weak Peptide-HLA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HLAPepBinder: An Ensemble Model for The Prediction Of HLA-Peptide Binding [ijbiotech.com]
basic principles of T-cell stimulation by CEF6 peptide
An In-depth Technical Guide to the Core Principles of T-Cell Stimulation by CEF6 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the stimulation of T-cells by the this compound peptide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are working with or interested in antigen-specific T-cell responses. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for studying and harnessing the power of T-cell activation.
The this compound peptide, with the amino acid sequence H-Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met-OH (LPFDKTTVM), corresponds to amino acids 418-426 of the influenza A virus (H1N1) nucleocapsid protein[1]. It is a well-characterized HLA-A2 restricted viral epitope. The CEF peptide pool, which includes this compound, is a mixture of immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This pool is frequently used as a positive control in T-cell assays due to the high prevalence of these viruses in the general population[2][3].
T-cell stimulation is a cornerstone of the adaptive immune response. It is initiated when a T-cell receptor (TCR) on the surface of a T-cell recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC)[4][5]. This recognition event triggers a cascade of intracellular signals, leading to T-cell activation, proliferation, differentiation, and the execution of effector functions, such as cytokine release and cytotoxicity.
The Molecular Basis of T-Cell Stimulation by this compound
The stimulation of T-cells by the this compound peptide is a multi-step process that begins with the processing and presentation of the peptide and culminates in the activation of a specific T-cell clone.
Antigen Processing and Presentation of this compound
As an endogenous peptide derived from a viral protein, this compound is presented to CD8+ cytotoxic T-lymphocytes (CTLs) via the MHC class I pathway. This process involves the following key steps:
-
Proteasomal Degradation: Influenza virus proteins within an infected cell are degraded by the proteasome into smaller peptide fragments, including the this compound peptide.
-
Peptide Transport: The resulting peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Inside the ER, the this compound peptide is loaded onto a newly synthesized MHC class I molecule (specifically HLA-A2 for this compound).
-
Cell Surface Expression: The stable peptide-MHC (pMHC) complex is then transported to the cell surface for presentation to CD8+ T-cells.
T-Cell Receptor (TCR) Recognition and Signal Transduction
The interaction between the TCR and the this compound-pMHC complex initiates a signaling cascade that leads to T-cell activation. This process is often described in terms of a "two-signal" model:
-
Signal 1 (Antigen-Specific): The binding of the TCR and its co-receptor (CD8 for this compound) to the this compound-pMHC complex on the APC. This interaction triggers a conformational change in the CD3 complex associated with the TCR, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).
-
Signal 2 (Co-stimulatory): The engagement of co-stimulatory molecules, such as CD28 on the T-cell with CD80/CD86 on the APC. This second signal is crucial for full T-cell activation and prevents anergy (a state of non-responsiveness).
The initiation of these signals leads to the activation of several downstream signaling pathways, including:
-
PLCγ1 Pathway: Leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.
-
MAPK Pathway: A cascade of protein kinases that ultimately leads to the activation of transcription factors like AP-1.
-
PI3K-AKT Pathway: Plays a key role in promoting cell survival, proliferation, and differentiation.
These pathways converge to activate transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell activation, including cytokines (e.g., IFN-γ, IL-2), cell surface markers (e.g., CD25, CD69), and regulators of cell proliferation.
References
Methodological & Application
Application Note & Protocol: Measuring CELF6 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: CUGBP Elav-Like Family Member 6 (CELF6) is an RNA-binding protein that plays a significant role in post-transcriptional regulation, including pre-mRNA alternative splicing and mRNA stability.[1][2] It is prominently expressed in the kidney, brain, and testis.[1][2] Emerging research has implicated CELF6 in various cellular processes and diseases, highlighting it as a potential tumor suppressor in cancers such as lung, colon, and breast cancer.[1] CELF6 has been shown to regulate cell proliferation and cell cycle progression by modulating the stability of target mRNAs like p21. Given its importance, accurately quantifying the expression levels of the CELF6 gene is crucial for understanding its function and its potential as a therapeutic target.
This document provides detailed protocols for the principal methods used to measure CELF6 gene expression: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), RNA-Sequencing (RNA-Seq), and Microarray Analysis.
General Experimental Workflow
The overall process for measuring gene expression, regardless of the specific technology used, follows a general workflow from sample acquisition to data analysis.
References
Application Notes and Protocols for CELF6 Protein Detection by Western Blot
These application notes provide a detailed protocol for the detection of the CELF6 protein in cell lysates using Western Blot analysis. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction to CELF6
CUGBP Elav-Like Family Member 6 (CELF6) is an RNA-binding protein that plays a significant role in the post-transcriptional regulation of pre-mRNAs, including alternative splicing and mRNA stability.[1][2][3][4] CELF6 is primarily expressed in the brain, kidneys, and testes.[3] Functionally, it is implicated in the regulation of genes associated with tumorigenesis, particularly in pathways related to apoptosis and p53 signaling. Studies have shown that CELF6 can act as a potential tumor suppressor by modulating the stability of p21 mRNA, a key regulator of cell cycle progression.
CELF6 Signaling and Regulation
CELF6 is involved in critical cellular pathways that control cell proliferation and survival. Its expression is regulated in a cell cycle-dependent manner through the ubiquitin-proteasome pathway. A key function of CELF6 is its ability to bind to the 3' untranslated region (3'UTR) of p21 mRNA, thereby increasing its stability and leading to an accumulation of p21 protein. This, in turn, can induce G1 phase arrest in the cell cycle. Furthermore, CELF6 has been shown to regulate the splicing patterns of numerous genes, including those involved in the p53 signaling and apoptosis pathways, such as TP53 and CD44.
Caption: CELF6 protein signaling pathway.
Detailed Protocol: Western Blot for CELF6 Detection
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of CELF6.
I. Sample Preparation (Cell Lysate)
-
Cell Culture: Culture cells of interest (e.g., A549 cells) to approximately 80-90% confluency.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells off the dish and transfer the lysate to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA Protein Assay Kit).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Denaturation:
-
Mix the protein lysate with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
II. SDS-PAGE (Gel Electrophoresis)
-
Gel Preparation: Use a 10% SDS-polyacrylamide gel suitable for resolving proteins in the range of the CELF6 molecular weight (isoforms at ~39-50 kDa).
-
Loading: Load 20-40 µg of total protein per well. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Electrophoresis: Run the gel in 1X SDS-PAGE Running Buffer at a constant voltage until the dye front reaches the bottom of the gel.
III. Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer. Nitrocellulose membranes only require equilibration in Transfer Buffer.
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer: Transfer the proteins from the gel to the membrane. Standard conditions for a wet transfer are typically 100V for 60-90 minutes at 4°C.
IV. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution of 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary CELF6 antibody in the blocking buffer at the recommended dilution (e.g., a starting dilution of 1:1,000 for a polyclonal antibody).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG-HRP), diluted in blocking buffer (e.g., 1:2,000 to 1:5,000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (IV.3) to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane in the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation: Summary of Reagents and Conditions
| Step | Parameter | Recommended Value/Reagent |
| Sample Prep | Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors |
| Protein Loading | 20-40 µg per well | |
| Electrophoresis | Gel Percentage | 10% SDS-PAGE |
| Running Buffer | 1X Tris-Glycine-SDS Buffer | |
| Transfer | Membrane Type | Nitrocellulose or PVDF |
| Transfer Buffer | Towbin Buffer (25 mM Tris, 192 mM Glycine, 20% Methanol) | |
| Blocking | Blocking Agent | 5% Non-fat Dry Milk in TBST |
| Incubation Time | 1 hour at Room Temperature | |
| Primary Antibody | Example Antibody | Anti-CELF6 Polyclonal Antibody |
| Dilution | Start at 1:1,000 | |
| Incubation | Overnight at 4°C | |
| Secondary Ab | Antibody Type | HRP-Conjugated (species-specific) |
| Dilution | 1:2,000 - 1:5,000 | |
| Incubation | 1 hour at Room Temperature | |
| Detection | Method | Enhanced Chemiluminescence (ECL) |
Experimental Workflow Diagram
Caption: Western Blot workflow for CELF6 detection.
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: CELF6 Immunoprecipitation (IP) from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein implicated in post-transcriptional gene regulation, including alternative splicing and mRNA stability.[1][2] Dysregulation of CELF6 has been associated with various diseases, making it a protein of significant interest in biomedical research and drug development.[3] Immunoprecipitation (IP) is a powerful technique to isolate CELF6 and its interacting partners (proteins or RNA) from complex cell lysates, enabling the study of its function, regulation, and involvement in cellular pathways.[4] This document provides a detailed protocol for the immunoprecipitation of CELF6 from cell lysates, along with relevant signaling pathway information.
Key Experimental Considerations & Quantitative Data Summary
Successful immunoprecipitation of CELF6 requires optimization of several parameters. The following table summarizes key quantitative data points derived from established immunoprecipitation protocols that can be adapted for CELF6.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Concentration | 1 mg/mL | Adjust as needed based on CELF6 expression levels.[5] |
| Primary Antibody Concentration | 1-5 µg per 1 mL of lysate | The optimal amount should be empirically determined. |
| Protein A/G Bead Slurry Volume | 20-30 µL of 50% slurry per IP | The choice between Protein A and Protein G depends on the antibody's species and isotype. |
| Lysate Pre-clearing Incubation | 30-60 minutes at 4°C | This step is highly recommended to reduce non-specific binding. |
| Antibody-Lysate Incubation | 2 hours to overnight at 4°C | Overnight incubation can increase yield, but may also increase non-specific binding. |
| Bead-Immunocomplex Incubation | 1-3 hours at 4°C | Ensure gentle and continuous mixing. |
| Washing Steps | 3-4 washes with lysis buffer | Thorough washing is crucial to minimize background. |
Experimental Protocol: CELF6 Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF).
-
Wash Buffer: Same as Cell Lysis Buffer.
-
Elution Buffer: 1X SDS sample buffer (for Western blotting).
-
Antibodies:
-
Primary antibody specific for CELF6.
-
Isotype control IgG from the same host species as the primary antibody.
-
-
Protein A/G Beads: Agarose or magnetic beads.
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Microcentrifuge tubes.
-
Rotating platform or rocker.
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 15-30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Lysate Pre-clearing:
-
Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-CELF6 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation to form the antibody-antigen complex.
-
Add 20-30 µL of fresh Protein A/G bead slurry to each tube.
-
Incubate for an additional 1-3 hours at 4°C with gentle rotation to capture the immunocomplexes.
-
-
Washing:
-
Pellet the beads.
-
Discard the supernatant.
-
Wash the beads three to four times with 500 µL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 1X SDS sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and dissociate the antibody-bead complexes.
-
Pellet the beads, and the supernatant containing the eluted CELF6 protein is ready for downstream analysis (e.g., Western blotting).
-
CELF6 Signaling and Regulatory Interactions
CELF6 is involved in several key cellular processes. It has been shown to be regulated by the ubiquitin-proteasome system and to in turn regulate the stability of target mRNAs, such as the cell cycle inhibitor p21. Furthermore, studies have implicated CELF6 in broader signaling networks, including the p53 and TNF signaling pathways.
References
- 1. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CELF Family Proteins in Cancer: Highlights on the RNA-Binding Protein/Noncoding RNA Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
CELF6 siRNA Transfection Protocol for Knockdown Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the transient knockdown of CUGBP Elav-Like Family Member 6 (CELF6) expression in mammalian cells using small interfering RNA (siRNA). The protocol includes detailed procedures for cell culture, siRNA transfection, and subsequent validation of gene knockdown at both the mRNA and protein levels. Furthermore, it summarizes quantitative data from representative studies, outlines the known signaling pathways involving CELF6, and offers troubleshooting guidance for common issues encountered during knockdown experiments.
Introduction
CELF6 is an RNA-binding protein that plays a significant role in post-transcriptional gene regulation, including alternative splicing and mRNA stability.[1][2] Emerging evidence indicates its involvement in crucial cellular processes such as cell cycle control and proliferation, often through the regulation of key tumor suppressor pathways.[1] Notably, CELF6 has been shown to stabilize the mRNA of the cyclin-dependent kinase inhibitor p21, a critical regulator of cell cycle progression, in a p53-dependent and/or independent manner.[1] Dysregulation of CELF6 expression has been implicated in various cancers, making it a person of interest for therapeutic intervention. siRNA-mediated gene silencing is a powerful tool to investigate the functional consequences of reduced CELF6 expression and to validate it as a potential drug target.
Data Presentation
Successful knockdown of CELF6 can be achieved in various cell lines. The efficiency of knockdown is dependent on factors such as the cell type, siRNA concentration, and transfection reagent used. Below are tables summarizing expected knockdown efficiencies and the impact on a key downstream target, p21.
Table 1: CELF6 Knockdown Efficiency
| Cell Line | siRNA Concentration | Transfection Reagent | Duration of Knockdown | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Reference |
| HCT116 | Not Specified | Not Specified | 48 hours | Not Reported | Significantly Reduced | |
| A549 | 20 nM | Lipofectamine RNAiMAX | 72 hours | ~50% (for ENaC) | ~60% (for aENaC) | |
| HCT116 | Not Specified | Not Specified | Not Specified | ~70% (for BORIS) | Not Reported |
Note: Data for direct CELF6 knockdown efficiency is limited in publicly available literature. The provided data for A549 and HCT116 cells are from studies on other genes and serve as a general reference for achievable knockdown efficiencies in these cell lines.
Table 2: Effect of CELF6 Knockdown on p21 Expression in HCT116 Cells
| Treatment | Change in p21 mRNA Level | Change in p21 Protein Level | Reference |
| CELF6 siRNA | Significantly Downregulated | Dramatically Reduced | |
| Control siRNA | No Significant Change | No Significant Change |
Experimental Protocols
Cell Culture and Plating
-
Cell Lines: This protocol is optimized for human colorectal carcinoma (HCT116) and human lung carcinoma (A549) cell lines. However, it can be adapted for other mammalian cell lines.
-
Culture Medium: Culture HCT116 cells in McCoy's 5A medium and A549 cells in F-12K Medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Transfection: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection. For a 6-well plate, a typical seeding density is 1.5 - 2.5 x 10^5 cells per well.
siRNA Transfection
This protocol utilizes a lipid-based transfection reagent, such as Lipofectamine™ RNAiMAX. Optimization of siRNA and reagent concentrations is recommended for each cell line and experimental setup.
Materials:
-
CELF6-specific siRNA (a pool of multiple siRNAs targeting different regions of the CELF6 mRNA is recommended to increase efficacy and reduce off-target effects).
-
Non-targeting (scrambled) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Microcentrifuge tubes.
Procedure:
-
siRNA Preparation: Dilute the CELF6 siRNA and control siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding to analysis. The optimal incubation time should be determined empirically.
Validation of CELF6 Knockdown
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).
-
Primers for CELF6 and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for CELF6 and the reference gene, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CELF6 mRNA expression in the siRNA-treated samples compared to the control samples. A knockdown efficiency of >70% is generally considered successful.
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-CELF6 and anti-loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-CELF6 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the CELF6 protein levels to the loading control to determine the percentage of protein knockdown.
Visualizations
CELF6 siRNA Knockdown Workflow
Caption: Workflow for CELF6 siRNA knockdown.
CELF6 Signaling Pathway
Caption: CELF6 regulation of the cell cycle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5-100 nM). |
| Poor transfection efficiency. | Optimize transfection reagent volume and cell confluency. Ensure cells are healthy and in the logarithmic growth phase. Consider using a different transfection reagent. | |
| Incorrect timing of analysis. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for maximum knockdown. | |
| High Cell Toxicity | Transfection reagent toxicity. | Reduce the amount of transfection reagent and/or the incubation time. |
| High siRNA concentration. | Use the lowest effective siRNA concentration. | |
| Inconsistent Results | Variation in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Pipetting errors. | Prepare master mixes for transfection complexes to ensure consistency across replicates. | |
| Off-Target Effects | siRNA sequence has homology to other genes. | Use a pool of multiple siRNAs targeting the gene of interest. Perform a BLAST search to check for potential off-targets. Include appropriate negative controls. |
References
Application Notes and Protocols for Identifying CELF6 RNA Targets using CLIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CUGBP Elav-Like Family Member 6 (CELF6) is an RNA-binding protein (RBP) implicated in a variety of cellular processes, including alternative splicing, mRNA stability, and translation.[1][2][3] Dysregulation of CELF6 has been associated with tumorigenesis and neurological disorders.[1][4] Understanding the specific RNA targets of CELF6 is crucial for elucidating its biological functions and its role in disease pathogenesis. Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful technique to identify the genome-wide binding sites of RBPs in vivo. This document provides a detailed protocol for performing CLIP-seq to identify CELF6 RNA targets, based on established methodologies, and summarizes key findings from relevant studies.
Data Presentation
CELF6 Target Gene Enrichment
CELF6 has been shown to predominantly bind to the 3' untranslated regions (UTRs) of its target mRNAs, often leading to their destabilization. A study by Rieger et al. (2020) identified numerous CELF6 target genes in the brain, with a significant enrichment for genes involved in synaptic function.
| Gene Ontology Category | Representative Target Genes | Enrichment Score |
| Synaptic Transmission | Syn1, Gria2, Grin2b | High |
| Neuron Projection | Dlg4, Shank3, Homer1 | High |
| Postsynaptic Density | Camk2a, Dlgap1, Shank2 | High |
CELF6 Binding Motifs
Analysis of CELF6 CLIP-seq data has revealed enrichment for specific RNA binding motifs. The most commonly identified motifs are rich in uridine and contain a core "UGU" element.
| Motif | Consensus Sequence | Enrichment in CELF6 CLIP-seq Peaks |
| UGU-rich | UGUGUGU | High |
| CU-rich | CUCUCU | Moderate |
| U-rich | UUUUUU | Moderate |
Experimental Protocols
This protocol is adapted from the enhanced CLIP (eCLIP) methodology and the specific application for CELF6 as described by Rieger et al. (2020).
I. In Vivo UV Cross-linking and Cell Lysis
-
Cell Culture: Culture cells of interest (e.g., neuronal cell lines or primary neurons) under standard conditions.
-
UV Cross-linking: Wash the cells with ice-cold PBS. Aspirate the PBS and irradiate the cells with 254 nm UV light at 400 mJ/cm² on ice. This step creates covalent bonds between CELF6 and its target RNAs.
-
Cell Lysis: Scrape the cross-linked cells into a conical tube and pellet by centrifugation. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and RNase inhibitors.
-
Lysate Clarification: Sonicate the lysate to shear chromatin and homogenize the sample. Centrifuge at high speed to pellet cell debris and collect the cleared supernatant.
II. Immunoprecipitation of CELF6-RNA Complexes
-
Antibody-Bead Conjugation: Conjugate a CELF6-specific antibody to magnetic beads (e.g., Protein A/G beads).
-
Immunoprecipitation: Add the antibody-conjugated beads to the cleared cell lysate and incubate overnight with rotation at 4°C to allow for the specific capture of CELF6-RNA complexes.
-
Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins and RNA.
III. RNA Processing and Library Preparation
-
RNase Treatment: Partially digest the RNA portion of the immunoprecipitated complexes with RNase T1 to fragment the RNA.
-
3' End Dephosphorylation and 3' Adapter Ligation: Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' RNA adapter.
-
5' End Labeling and 5' Adapter Ligation: Radiolabel the 5' ends of the RNA fragments with 32P-ATP and ligate a 5' RNA adapter.
-
Protein-RNA Complex Separation: Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.
-
Membrane Transfer and Visualization: Transfer the separated complexes to a nitrocellulose membrane. Visualize the CELF6-RNA complexes by autoradiography.
-
RNA Isolation: Excise the membrane region corresponding to the CELF6-RNA complexes and treat with proteinase K to digest the protein and release the RNA fragments.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the isolated RNA fragments into cDNA and amplify the cDNA by PCR to generate a sequencing library.
IV. High-Throughput Sequencing and Data Analysis
-
Sequencing: Sequence the prepared cDNA library on a high-throughput sequencing platform.
-
Data Preprocessing: Trim adapter sequences and remove low-quality reads.
-
Genome Alignment: Align the processed reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with a statistically significant enrichment of aligned reads, representing CELF6 binding sites.
-
Motif Analysis: Analyze the identified binding sites for enriched sequence motifs.
-
Target Gene Annotation and Functional Analysis: Annotate the genes associated with the CELF6 binding sites and perform gene ontology and pathway analysis to understand the biological functions of the target genes.
Mandatory Visualization
Caption: A flowchart of the CELF6 CLIP-seq experimental workflow.
Caption: CELF6 regulation of the p53 and TNF signaling pathways.
References
- 1. peerj.com [peerj.com]
- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CELF6 CUGBP Elav-like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the Regulatory Network of CELF6: Methods for Analyzing Alternative Splicing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein CELF6 (CUGBP Elav-Like Family Member 6) is a critical regulator of post-transcriptional gene expression, with emerging roles in development and disease, including cancer.[1] A primary function of CELF6 is the modulation of pre-mRNA alternative splicing, a process that significantly expands the coding potential of the genome and allows for the generation of diverse protein isoforms from a single gene. Dysregulation of CELF6-mediated alternative splicing has been implicated in tumorigenesis and the p53 signaling pathway.[1] This document provides detailed protocols and application notes for the robust analysis of CELF6-mediated alternative splicing, catering to researchers in both basic science and drug development.
Key Methodologies for Interrogating CELF6 Splicing Regulation
Three complementary experimental approaches are central to elucidating the role of CELF6 in alternative splicing:
-
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq): To identify the direct RNA targets of CELF6 and map its binding sites across the transcriptome.
-
RNA Sequencing (RNA-Seq): To globally profile changes in alternative splicing patterns following the modulation of CELF6 expression.
-
Minigene Splicing Assays: To validate the functional impact of CELF6 on specific alternative splicing events in a controlled cellular context.
Protocol 1: CELF6 Cross-Linking and Immunoprecipitation Sequencing (CLIP-Seq)
Application Note: CLIP-Seq is a powerful technique to identify the in vivo RNA binding sites of a specific protein.[2] This protocol is adapted for CELF6 and enables the transcriptome-wide identification of its direct RNA targets, providing insights into the cis-regulatory elements through which CELF6 exerts its splicing regulatory function.[3][4]
Experimental Workflow:
Detailed Protocol:
-
UV Cross-linking:
-
Culture cells of interest (e.g., A549 lung cancer cells) to ~80% confluency.
-
Wash cells with ice-cold PBS.
-
Irradiate cells with 254 nm UV light to induce covalent cross-links between CELF6 and its bound RNA. Place the culture dish on ice during irradiation to minimize cellular damage.
-
-
Cell Lysis and RNA Fragmentation:
-
Harvest the cross-linked cells and lyse them in a buffer containing detergents and protease inhibitors to maintain the integrity of RNA-protein complexes.
-
Treat the lysate with a limited amount of RNase to fragment the RNA into smaller, manageable pieces.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads coupled to a highly specific anti-CELF6 antibody to capture the CELF6-RNA complexes.
-
Perform stringent washes to remove non-specifically bound proteins and RNA fragments.
-
-
RNA-Protein Complex Purification and RNA Isolation:
-
Elute the CELF6-RNA complexes from the magnetic beads.
-
Run the eluate on a polyacrylamide gel and transfer to a membrane.
-
Excise the membrane region corresponding to the size of CELF6 and its cross-linked RNA.
-
Treat with Proteinase K to digest the protein and release the RNA fragments.
-
Purify the RNA fragments using standard RNA extraction methods.
-
-
Library Preparation and Sequencing:
-
Perform 3' and 5' adapter ligation to the purified RNA fragments.
-
Reverse transcribe the RNA into cDNA.
-
Amplify the cDNA library via PCR.
-
Perform high-throughput sequencing of the prepared library.
-
-
Data Analysis:
-
Trim adapter sequences and align the sequencing reads to the reference genome.
-
Use peak calling algorithms to identify regions of the transcriptome significantly enriched for CELF6 binding.
-
Perform motif analysis on the identified peaks to discover CELF6 binding motifs (e.g., UGU-rich sequences).
-
Annotate the genes containing CELF6 binding sites to identify potential splicing targets.
-
Protocol 2: RNA-Seq for Global Analysis of CELF6-Mediated Splicing
Application Note: RNA-Seq is a comprehensive method to quantify transcriptome-wide changes in alternative splicing following the perturbation of CELF6 expression. This protocol outlines the steps from experimental design to data analysis for identifying CELF6-regulated alternative splicing events.
Experimental Workflow:
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CELF6 Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation, including pre-mRNA alternative splicing and mRNA stability.[1][2] Dysregulation of CELF6 has been implicated in various diseases, including cancer, making it a person of interest for therapeutic development and functional studies. These application notes provide a comprehensive guide to creating and validating a CELF6 overexpression vector, a critical tool for investigating its cellular functions and downstream signaling pathways.
Materials and Methods
Vector Selection and CELF6 Cloning
A suitable expression vector is essential for achieving robust CELF6 overexpression. The pIRES-hrGFP-1a vector is a recommended choice as it allows for the simultaneous expression of the gene of interest and a green fluorescent protein (hrGFP) reporter, enabling easy identification of transfected cells.
Protocol for CELF6 Cloning into pIRES-hrGFP-1a:
-
Obtain CELF6 cDNA: The full-length human CELF6 cDNA can be obtained by reverse transcription-polymerase chain reaction (RT-PCR) from total RNA isolated from a CELF6-expressing cell line (e.g., A549) or by gene synthesis. The reference sequence for human CELF6 can be found on databases such as GeneCards.
-
Primer Design: Design PCR primers to amplify the full-length CELF6 coding sequence. Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site (MCS) of the pIRES-hrGFP-1a vector (e.g., NheI and EcoRI).
-
Forward Primer (with NheI site): 5'-GCTAGCATG...[start of CELF6 coding sequence]...-3'
-
Reverse Primer (with EcoRI site): 5'-GAATTC...[end of CELF6 coding sequence]...-3'
-
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the CELF6 cDNA.
-
Restriction Digestion: Digest both the purified PCR product and the pIRES-hrGFP-1a vector with NheI and EcoRI restriction enzymes.
-
Ligation: Ligate the digested CELF6 insert into the linearized pIRES-hrGFP-1a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for ampicillin-resistant colonies.
-
Verification: Screen colonies by colony PCR and restriction digestion of purified plasmid DNA. Confirm the correct sequence of the CELF6 insert by Sanger sequencing.
Cell Culture and Transfection
HEK293T or A549 cells are suitable for CELF6 overexpression studies.
Protocol for Transfection:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the CELF6-pIRES-hrGFP-1a plasmid or an empty pIRES-hrGFP-1a control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before harvesting for analysis. Successful transfection can be visually confirmed by observing hrGFP fluorescence under a fluorescence microscope.
Validation of CELF6 Overexpression
Quantitative Real-Time PCR (qPCR)
Protocol for qPCR:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from transfected cells and synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for CELF6 and a housekeeping gene (e.g., GAPDH).
-
CELF6 Forward Primer: (Sequence to be designed based on CELF6 mRNA)
-
CELF6 Reverse Primer: (Sequence to be designed based on CELF6 mRNA)
-
GAPDH Forward Primer: (Standard validated primer sequence)
-
GAPDH Reverse Primer: (Standard validated primer sequence)
-
-
Data Analysis: Calculate the relative CELF6 mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[1]
Western Blotting
Protocol for Western Blotting:
-
Protein Extraction: Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CELF6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Quantitative Data Summary
Overexpression of CELF6 is expected to result in a significant increase in both mRNA and protein levels. The following tables provide representative data from successful overexpression experiments.
| Table 1: Quantitative PCR Analysis of CELF6 mRNA Levels | |
| Sample | Fold Change in CELF6 mRNA (Normalized to GAPDH) |
| Control (Empty Vector) | 1.0 |
| CELF6 Overexpression | >100[1] |
| p-value | < 0.0001[1] |
| Table 2: Densitometric Analysis of CELF6 Protein Levels from Western Blot | |
| Sample | Normalized CELF6 Protein Intensity (Arbitrary Units) |
| Control (Empty Vector) | 1.0 |
| CELF6 Overexpression | Significantly Increased |
Experimental Workflows and Signaling Pathways
CELF6 Overexpression Vector Construction and Validation Workflow
Caption: Workflow for CELF6 overexpression vector construction and validation.
CELF6 and the p53 Signaling Pathway
CELF6 has been shown to regulate the stability of p21 mRNA, a critical downstream target of the p53 tumor suppressor protein. By binding to the 3'-UTR of p21 mRNA, CELF6 enhances its stability, leading to increased p21 protein levels and subsequent cell cycle arrest.
Caption: CELF6 interaction with the p53 signaling pathway via p21 mRNA stabilization.
CELF6 and the TNF Signaling Pathway
Overexpression of CELF6 has been demonstrated to downregulate the expression of numerous inflammation-related genes that are components of the TNF signaling pathway. This suggests that CELF6 may act as a negative regulator of TNF-mediated inflammation.
Caption: CELF6-mediated downregulation of inflammatory genes in the TNF signaling pathway.
CELF6 and Alternative Splicing
CELF6 is a known regulator of alternative splicing. Overexpression of CELF6 can be used to study its impact on the splicing patterns of target genes.
Known alternative splicing events regulated by CELF6 include:
-
Cardiac Troponin T (cTNT): CELF6 promotes the inclusion of exon 5 in a muscle-specific splicing enhancer (MSE)-dependent manner.
-
Insulin Receptor (INSR): CELF6 promotes the skipping of exon 11.
-
TP53: In lung cancer cells, CELF6 overexpression regulates the alternative splicing of TP53.
-
CD44: CELF6 overexpression also affects the alternative splicing of CD44 in lung cancer cells.
Researchers can investigate novel CELF6-mediated alternative splicing events by performing RNA sequencing (RNA-seq) on cells with and without CELF6 overexpression and analyzing differential splicing patterns.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell health or density; incorrect plasmid-to-reagent ratio. | Ensure cells are healthy and at the recommended confluency. Optimize the transfection protocol. |
| No or low CELF6 expression | Incorrect plasmid construct; poor transfection. | Verify the plasmid sequence. Confirm transfection with a positive control (e.g., GFP expression). |
| High background in Western blot | Insufficient blocking; antibody concentration too high. | Increase blocking time or use a different blocking agent. Titrate the primary antibody concentration. |
| Inconsistent qPCR results | Poor RNA quality; primer inefficiency. | Check RNA integrity. Validate qPCR primers for efficiency and specificity. |
Conclusion
The ability to reliably overexpress CELF6 is a fundamental requirement for dissecting its complex roles in cellular processes. The protocols and data presented here provide a robust framework for researchers to construct and validate CELF6 overexpression vectors, enabling further investigation into its function as a key regulator of gene expression and its potential as a therapeutic target.
References
Application Notes and Protocols for CELF6 Immunohistochemistry in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CUGBP Elav-like family member 6 (CELF6) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Additionally, it includes a summary of CELF6 expression in various human tissues and its role in cellular signaling pathways.
Introduction
CELF6, also known as Bruno-like protein 6 (BRUNOL6), is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It is involved in the regulation of pre-mRNA alternative splicing and has been shown to modulate the stability of target mRNAs.[1] Dysregulation of CELF6 expression has been implicated in various diseases, including cancer.[2][3] Immunohistochemistry is a valuable technique to visualize the in-situ expression and localization of CELF6 protein in tissue sections, providing insights into its physiological and pathological roles.
Data Presentation
Table 1: Semi-Quantitative Immunohistochemical Analysis of CELF6 Protein Expression in Human Tissues
| Tissue Type | Condition | Staining Intensity | Percentage of Stained Cells | Cellular Localization | Reference |
| Colorectal | Normal | Moderate to Strong | >75% | Cytoplasmic/Nuclear | [2] |
| Colorectal | Cancer | Low to Negative | <25% | Cytoplasmic/Nuclear | [2] |
| Brain | Normal | Low to Moderate | 25-75% | Cytoplasmic in neuronal cells | |
| Kidney | Normal | Strong | >75% | Cytoplasmic | |
| Testis | Normal | Strong | >75% | Cytoplasmic in spermatozoa | |
| Lymph Node | Normal | Low | <25% | Cytoplasmic in a subset of immune cells | |
| Lung | Cancer | Low | <25% | Not specified | |
| Breast | Triple-Negative Cancer | Low | Not specified | Not specified |
Note: Staining intensity is often scored on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). The data presented here is a qualitative summary from available literature.
Experimental Protocols
Recommended Immunohistochemistry Protocol for CELF6 in FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Primary Antibody: Rabbit anti-CELF6 antibody (specific validated antibody for IHC)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
-
Hydrate the sections by sequential immersion in:
-
100% ethanol for 2 x 3 minutes
-
95% ethanol for 2 x 3 minutes
-
70% ethanol for 2 x 3 minutes
-
-
Rinse with deionized water for 5 minutes.
3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat the Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a microwave, pressure cooker, or water bath.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBS.
4. Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
5. Blocking Non-Specific Binding:
-
Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
6. Primary Antibody Incubation:
-
Dilute the primary anti-CELF6 antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Detection:
-
Rinse the slides with PBS for 3 x 5 minutes.
-
Incubate with a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS for 3 x 5 minutes.
8. Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
9. Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Rinse with deionized water.
10. Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol for 2 minutes
-
95% ethanol for 2 minutes
-
100% ethanol for 2 x 2 minutes
-
Xylene for 2 x 2 minutes
-
-
Apply a coverslip using a permanent mounting medium.
Visualizations
CELF6 Immunohistochemistry Workflow
Caption: Workflow for CELF6 Immunohistochemistry.
CELF6 Signaling Pathway
Caption: CELF6 signaling pathway overview.
References
- 1. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF6 as an Oncogene in Colorectal Cancer: Targeting Stem-Cell-Like Properties Through Modulation of HOXA5 mRNA Stability [imrpress.com]
- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CELF6 Function Using a Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a significant role in post-transcriptional gene regulation.[1][2] A member of the CELF/BRUNOL family, it contains three RNA recognition motifs (RRMs) and is involved in processes such as pre-mRNA alternative splicing and mRNA stability.[3] CELF6 is highly expressed in the brain, kidneys, and testes. In the brain, its expression is widespread and maintained from fetal development into adulthood.
Recent studies have linked polymorphisms near the CELF6 gene to Autism Spectrum Disorder (ASD) in humans. The development of a Celf6 knockout (KO) mouse model has been instrumental in exploring the in vivo function of this protein and its role in neurological processes. These models exhibit partial ASD-like phenotypes, making them a valuable tool for investigating the molecular mechanisms underlying this complex disorder.
This document provides a summary of key findings from studies using Celf6 KO mice and detailed protocols for relevant experiments.
Application Notes: Key Findings from the Celf6 Knockout Model
CELF6 Function in the Central Nervous System (CNS)
-
Regulation of mRNA Stability: A primary function of CELF6 in the brain is to destabilize the mRNAs of synaptic genes. It achieves this by binding to UGU-rich elements within the 3' untranslated regions (3' UTRs) of its target transcripts, leading to a decrease in their abundance.
-
Alternative Splicing: Like other CELF proteins, CELF6 is implicated in the regulation of pre-mRNA alternative splicing. For instance, it can activate exon inclusion in a muscle-specific splicing enhancer-dependent manner.
-
Expression Pattern: In the mouse brain, CELF6 protein is most abundant in the diencephalon and in neuromodulatory cell populations, including dopaminergic, serotonergic, noradrenergic, and cholinergic systems. This specific expression pattern suggests that its disruption could have widespread effects on overall brain activity and behavior.
Phenotypic Consequences of Celf6 Knockout
-
ASD-Like Behaviors: Celf6 KO mice display a subset of behaviors relevant to ASD. These include deficits in early communication, specifically when pups are isolated from their mother, and a resistance to change in behavioral patterns, a form of cognitive inflexibility.
-
Molecular Changes: In the absence of CELF6, its target transcripts are derepressed, leading to their increased abundance. This has been demonstrated for key CNS proteins such as FOS and FGF13, which show altered expression levels and localization in the brains of Celf6-mutant mice.
Data Presentation
Table 1: Summary of Molecular Changes in Celf6 KO Mouse Brain
| Target Gene | Analysis Method | Change in KO vs. Wild-Type (WT) | Significance | Reference |
| Celf6 | Microarray | Decreased transcript abundance | Survived multiple testing corrections | |
| CELF6 CLIP Targets (overall) | Microarray | Increased transcript abundance (distribution shift) | p < 1.11E-09 | |
| Reln | Microarray | Nominally increased transcript abundance | p < 0.05 | |
| Fgf13 | Microarray | Nominally increased transcript abundance | p < 0.05 | |
| Fos | Microarray | Nominally increased transcript abundance | p < 0.05 | |
| Mecp2 | Microarray | Nominally increased transcript abundance | p < 0.05 | |
| FOS Protein | Not specified | Altered protein expression and localization | - | |
| FGF13 Protein | Not specified | Altered protein expression and localization | - |
Experimental Protocols & Visualizations
The following section details protocols for generating and analyzing the Celf6 knockout mouse model.
Experimental Workflow
The overall workflow for studying the Celf6 KO mouse model involves generation and validation of the model, followed by multi-level phenotypic analysis.
Caption: Overall experimental workflow for CELF6 knockout mouse studies.
Protocol 1: Generation of Celf6 Knockout Mice
This protocol outlines the general steps for creating a gene knockout mouse using homologous recombination in embryonic stem (ES) cells.
1. Materials:
-
Isogenic genomic DNA (e.g., from 129/Sv mouse strain).
-
Targeting vector with positive (e.g., Neomycin resistance) and negative (e.g., HSV-tk) selection markers.
-
Murine embryonic stem (ES) cells.
-
Electroporator.
-
ES cell culture reagents.
-
Blastocysts for injection.
-
Pseudopregnant foster mothers.
2. Procedure:
-
Construct Targeting Vector: Design a targeting vector where an essential exon of the Celf6 gene (e.g., exon 4) is replaced by a positive selection cassette. Flank the construct with several kilobases of DNA homologous to the regions upstream and downstream of the target exon ("homology arms") to facilitate recombination.
-
ES Cell Transfection: Electroporate the targeting vector into murine ES cells.
-
Selection of Recombinant Cells:
-
Culture the ES cells in a medium containing a positive selection agent (e.g., G418) to select for cells that have incorporated the vector.
-
Apply a negative selection agent (e.g., Ganciclovir) to select against cells that have randomly integrated the vector.
-
-
Screening and Verification: Screen the surviving ES cell clones by PCR and Southern blotting to confirm correct homologous recombination at the Celf6 locus.
-
Generation of Chimeric Mice: Inject the correctly targeted ES cells into mouse blastocysts and transfer the blastocysts into the uterus of a pseudopregnant female mouse.
-
Breeding and Genotyping:
-
The resulting chimeric offspring (identified by coat color if different ES cell and blastocyst strains are used) are bred with wild-type mice.
-
Test the progeny for germline transmission of the targeted allele using PCR analysis of tail DNA.
-
Interbreed heterozygous (Celf6+/-) mice to generate homozygous knockout (Celf6-/-) mice and wild-type (Celf6+/+) littermates for experiments.
-
Protocol 2: Behavioral Phenotyping for ASD-Like Traits
These assays are designed to test for the core diagnostic symptoms of autism: social deficits, communication abnormalities, and repetitive behaviors.
1. Three-Chambered Social Approach Test
-
Purpose: To assess sociability and preference for social novelty.
-
Apparatus: A rectangular, three-chambered box with openings allowing free access between chambers.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place a novel, unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore for 10 minutes.
-
Social Novelty Test: Place a new unfamiliar mouse ("Stranger 2") in the previously empty cage. Keep Stranger 1 in its cage. Allow the test mouse to explore for another 10 minutes.
-
-
Data Analysis: Use an automated tracking system to record the time spent in each chamber and the time spent sniffing each wire cage. Compare time spent with the mouse versus the empty cage (Sociability) and time spent with the novel mouse versus the familiar mouse (Social Novelty).
2. Ultrasonic Vocalization (USV) Analysis
-
Purpose: To measure communication, particularly in the context of mother-pup separation distress.
-
Apparatus: An anechoic chamber, an ultrasonic microphone, and recording/analysis software.
-
Procedure:
-
Separate a single pup (e.g., at postnatal day 8) from its mother and littermates.
-
Place the pup in a clean, isolated container within the anechoic chamber.
-
Record USVs for a set period (e.g., 5 minutes).
-
-
Data Analysis: Quantify the number, duration, and frequency of the vocalizations. Compare these metrics between Celf6 KO and WT pups.
3. Repetitive Behavior and Cognitive Flexibility (Morris Water Maze Reversal)
-
Purpose: To assess spatial learning and perseverative or stereotyped behaviors.
-
Apparatus: A circular pool filled with opaque water, a hidden platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase: Train the mouse to find a hidden platform in a specific quadrant of the pool over several days.
-
Reversal Phase: Move the platform to the opposite quadrant and test the mouse's ability to learn the new location.
-
-
Data Analysis: Measure the latency to find the platform and the path taken. Celf6 KO mice might show increased latency during the reversal phase, indicating perseverative searching in the old location.
Protocol 3: Molecular Analysis of CELF6 Function
This protocol details methods to investigate the molecular consequences of Celf6 deletion.
1. CELF6's Proposed Molecular Function
CELF6 binds to the 3' UTR of target mRNAs, leading to their decay. In a knockout model, these target mRNAs are expected to be more stable and thus more abundant.
Caption: Proposed mechanism of CELF6-mediated mRNA destabilization.
2. Western Blot for Target Protein Levels
-
Purpose: To quantify changes in the protein levels of CELF6 targets (e.g., FOS, FGF13).
-
Procedure:
-
Dissect specific brain regions (e.g., diencephalon) from Celf6 KO and WT mice.
-
Homogenize tissue and perform protein extraction.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FOS, FGF13, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signal using chemiluminescence and quantify band intensity.
-
-
Data Analysis: Normalize the intensity of target protein bands to the loading control. Compare normalized protein levels between KO and WT groups.
3. RT-qPCR for Target mRNA Levels
-
Purpose: To quantify changes in the mRNA abundance of CELF6 targets.
-
Procedure:
-
Dissect brain tissue as described above.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for target genes (Fos, Fgf13, etc.) and a reference gene (e.g., Gapdh).
-
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in mRNA expression in KO mice compared to WT controls.
4. Cross-Linking Immunoprecipitation (CLIP-Seq)
-
Purpose: To identify the specific RNA transcripts that CELF6 binds to in vivo.
-
Procedure: (Highly specialized, typically follows established protocols)
-
UV-crosslink brain tissue to covalently link proteins to bound RNA.
-
Lyse the tissue and partially digest the RNA.
-
Immunoprecipitate CELF6-RNA complexes using a CELF6-specific antibody.
-
Ligate RNA adapters to the ends of the bound RNA fragments.
-
Run the complexes on a gel, transfer to a membrane, and isolate the CELF6-RNA complexes.
-
Digest the protein and purify the RNA fragments.
-
Reverse transcribe and PCR-amplify the RNA to create a cDNA library.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis: Map the sequence reads to the mouse genome to identify CELF6 binding sites and target transcripts.
References
- 1. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of CELF6 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a crucial role in the regulation of alternative splicing.[1][2][3] Differential splicing of pre-mRNAs is a fundamental mechanism for generating protein diversity from a single gene, and dysregulation of this process has been implicated in various diseases. CELF6 is highly expressed in the brain, kidney, and testis.[1][3] Understanding the expression patterns of different CELF6 isoforms is essential for elucidating its function in both normal physiology and disease states. These application notes provide a comprehensive guide to the design and use of quantitative PCR (qPCR) primers for the specific detection and quantification of CELF6 isoforms.
Designing qPCR Primers for CELF6 Isoforms
The specific detection of splice variants by qPCR relies on carefully designed primers that can distinguish between different isoforms. The most effective strategy is to design primers that span exon-exon junctions unique to a particular isoform.
Key Principles for Primer Design:
-
Target Exon-Exon Junctions: To specifically amplify a particular splice variant, one of the primers should span the junction of two exons that are uniquely joined in that isoform.
-
Primer Length: Aim for primers between 18 and 24 nucleotides in length.
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be similar, ideally between 60°C and 65°C.
-
GC Content: The GC content should be between 40% and 60%.
-
Amplicon Size: For efficient qPCR, the target amplicon size should be between 70 and 200 base pairs.
-
Avoid Secondary Structures: Primers should be checked for potential hairpins, self-dimers, and cross-dimers.
-
Specificity Check: Use tools like NCBI's Primer-BLAST to ensure that the designed primers are specific to the target CELF6 isoform and do not amplify other transcripts.
Commercially Available and Custom-Designed qPCR Primers for CELF6
While custom primer design is often necessary for novel or less-studied isoforms, some pre-designed and validated primers are commercially available.
Table 1: Example of a Commercially Available qPCR Primer Pair for Human CELF6
| Target Transcript | Catalog Number | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |
| NM_052840.5 | HP104963 (Sino Biological) | Not Provided | Not Provided |
Note: For other specific CELF6 isoforms, custom primer design is required. Below is a table illustrating hypothetical primer sets for different CELF6 transcript variants. These sequences are for illustrative purposes and require experimental validation.
Table 2: Hypothetical qPCR Primer Design for Human CELF6 Isoforms
| Target Transcript Variant (Human) | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Design Notes |
| CELF6 Isoform X1 | AGGTGACAGAGCAAGATCCT | TCTTCCTCATCCTCCAGGTC | 150 | Forward primer spans an exon-exon junction specific to isoform X1. |
| CELF6 Isoform X2 | GAAGATGCAGAGAGCCAGAA | AGTTGTCCTTGGCATCTTCC | 120 | Reverse primer spans an exon-exon junction specific to isoform X2. |
| Total CELF6 | GCTGAGGAGGAGGAAAAGAA | TCATTGCTCTTGTCCTTGGA | 180 | Primers designed in a constitutive region common to all known isoforms. |
Quantitative Data Presentation
The following table is an example of how to present quantitative data on the relative expression of different CELF6 isoforms across various human tissues. The data presented here is hypothetical and for illustrative purposes only.
Table 3: Hypothetical Relative Expression of CELF6 Isoforms in Human Tissues
| Tissue | CELF6 Isoform X1 (Relative Quantification) | CELF6 Isoform X2 (Relative Quantification) | Total CELF6 (Relative Quantification) |
| Brain | 1.00 | 0.25 | 1.25 |
| Kidney | 0.75 | 0.50 | 1.25 |
| Testis | 0.50 | 0.75 | 1.25 |
| Lung | 0.10 | 0.05 | 0.15 |
| Liver | 0.05 | 0.02 | 0.07 |
Experimental Protocols
Protocol 1: Designing Isoform-Specific qPCR Primers using NCBI Primer-BLAST
This protocol outlines the steps to design specific primers for a CELF6 isoform of interest.
-
Obtain the CELF6 Isoform Sequence:
-
Navigate to the NCBI Gene database and search for "CELF6".
-
Select the desired species (e.g., Homo sapiens).
-
In the "Genomic regions, transcripts, and products" section, identify the specific transcript variant (e.g., NM_001364333.1) you wish to target. Click on the accession number to view the sequence.
-
-
Use Primer-BLAST:
-
On the transcript page, click on "Pick Primers" in the right-hand menu.
-
In the Primer-BLAST interface, enter the accession number of your target CELF6 isoform in the "PCR Template" field.
-
Set the PCR product size range (e.g., 70 to 200 bp).
-
Specify the primer melting temperatures (e.g., min 60°C, opt 62°C, max 65°C).
-
Crucially, under "Exon/intron selection," select the option for the primer to span an exon-exon junction. This will ensure that your primers are specific to the spliced mRNA and will not amplify genomic DNA.
-
Under "Primer Pair Specificity Checking Parameters," ensure the "Organism" is correctly set.
-
Click "Get Primers."
-
-
Evaluate the Primer Pairs:
-
Primer-BLAST will return a list of candidate primer pairs.
-
Examine the details for each pair, including primer sequences, Tm, GC content, and amplicon length.
-
Select a primer pair that best meets the design criteria.
-
Verify the specificity of the primers by checking the search results, which will indicate any potential off-target amplification.
-
Protocol 2: Quantitative PCR (qPCR) for CELF6 Isoform Expression Analysis using SYBR Green
This protocol provides a general procedure for quantifying the expression of CELF6 isoforms from total RNA.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
2. qPCR Reaction Setup:
-
Prepare a master mix for the qPCR reactions. For a single 20 µL reaction, a typical setup is:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the cDNA template to the respective wells.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Include a reference gene (e.g., GAPDH, ACTB) for normalization.
3. qPCR Cycling Conditions:
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the CELF6 isoforms to the Ct values of the reference gene (ΔCt = CtCELF6 - Ctreference).
-
Calculate the relative expression using the 2-ΔΔCt method.
Visualizations
Caption: Experimental workflow for qPCR analysis of CELF6 isoforms.
Caption: Logical workflow for designing isoform-specific qPCR primers.
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using CEF6 Peptide in an IFN-γ ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interferon-gamma (IFN-γ) ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.[1][2] This technique is a cornerstone of immune monitoring in various fields, including vaccine development, infectious disease research, oncology, and transplantation.[1] The CEF6 peptide pool serves as a well-established positive control for these assays. It is a lyophilized mixture of 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[3] These peptides are renowned for their ability to elicit robust IFN-γ recall responses from CD8+ T cells in a majority of individuals, making this compound an ideal tool for assessing immune functionality and for the validation of assay performance.[4]
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich enzyme-linked immunosorbent assay (ELISA) adapted for the detection of secreted proteins from individual cells. The process begins with the coating of a 96-well plate with a capture antibody specific for IFN-γ. Peripheral Blood Mononuclear Cells (PBMCs) are then plated in the presence of the this compound peptide pool. T cells within the PBMC population that recognize the this compound peptides will become activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-γ molecule is added. This is followed by the addition of a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. Each resulting spot corresponds to a single IFN-γ-secreting cell, and these spots can be enumerated to determine the frequency of antigen-specific T cells.
Data Presentation
The results of an IFN-γ ELISpot assay using the this compound peptide pool are typically expressed as Spot Forming Units (SFU) per million PBMCs. The response to the this compound peptide pool can vary between individuals, but it is expected to be significantly higher than the negative control (media alone). Below is a table summarizing representative data from healthy donors stimulated with a CEF peptide pool.
| Donor ID | Stimulation | SFU per 10^6 PBMCs |
| 1 | Media Only | 5 |
| 1 | This compound Peptide Pool | 250 |
| 2 | Media Only | 2 |
| 2 | This compound Peptide Pool | 410 |
| 3 | Media Only | 8 |
| 3 | This compound Peptide Pool | 180 |
| 4 | Media Only | 4 |
| 4 | This compound Peptide Pool | 320 |
Note: The data presented are for illustrative purposes. Actual SFU counts can vary based on the donor's immune history, cell viability, and specific assay conditions.
Experimental Protocols
Materials Required
-
This compound Peptide Pool
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
35% Ethanol in sterile water
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Detailed Methodology
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the capture antibody solution from the plate.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium to each well.
-
Incubate the plate for at least 2 hours at 37°C.
-
Thaw and count the PBMCs. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-3 x 10^6 cells/mL.
-
Reconstitute the this compound peptide pool according to the manufacturer's instructions. A typical final concentration in the well is 1-2 µg/mL for each peptide.
-
Aspirate the blocking medium from the plate.
-
Set up the following conditions in triplicate wells:
-
Negative Control: 100 µL of cell suspension + 100 µL of complete RPMI-1640 medium.
-
Positive Control (this compound): 100 µL of cell suspension + 100 µL of this compound peptide pool diluted in complete RPMI-1640 medium.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Spot Development
-
Aspirate the cells from the plate.
-
Wash the plate six times with 200 µL/well of Wash Buffer.
-
Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBS with 0.5% BSA.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate six times with 200 µL/well of Wash Buffer.
-
Dilute the streptavidin-enzyme conjugate to the recommended concentration in PBS.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer, followed by three washes with PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development (typically 5-15 minutes). Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
Visualizations
Signaling Pathway
References
- 1. Automation of the ELISpot assay for high-throughput detection of antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased per cell IFN-γ productivity indicates recent in vivo activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CEF6 Peptide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation, dilution, and storage of CEF6 peptide stock solutions, crucial for immunological research and drug development. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used positive control for stimulating CD8+ T cells in various assays.
Data Presentation: Quantitative Summary
For clarity and easy comparison, all quantitative data for the preparation and use of this compound peptide solutions are summarized in the tables below.
Table 1: Recommended Solvents and Concentrations for Reconstitution
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | Initially dissolve the lyophilized peptide in a small amount of pure DMSO to ensure complete solubilization.[1] |
| Secondary Diluent | Sterile, tissue-culture grade water or PBS | Dilute the DMSO-dissolved peptide to the final stock concentration.[1] |
| Final DMSO Concentration in Stock | Variable, but aim to keep low | The final DMSO concentration in the stock solution will depend on the initial volume of DMSO used. |
| Stock Solution Concentration | 100 µg/mL to 1-2 mg/mL per peptide | A common stock concentration is 100 µg/mL per peptide.[1][2] Higher concentrations (1-2 mg/mL) can minimize the volume of solvent added to cell cultures.[2] |
Table 2: Working Concentrations for T-Cell Assays
| Assay Type | Recommended Working Concentration (per peptide) | Final DMSO Concentration in Culture |
| ELISpot | ≥ 1 µg/mL | Must be below 1% (v/v) to avoid toxicity. |
| Intracellular Cytokine Staining (ICS) | ≥ 1 µg/mL (typically 1-10 µg/mL) | Must be below 1% (v/v) to avoid toxicity. |
| CTL Assays | ≥ 1 µg/mL | Must be below 1% (v/v) to avoid toxicity. |
Table 3: Storage and Stability of this compound Peptide Solutions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Peptide | -20°C or -80°C | Long-term (years) | Store in a desiccator, protected from light. |
| Stock Solution | ≤ -20°C | Short to medium-term | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Working Dilution | Use immediately | Peptide solutions are less stable, especially at low concentrations. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide Pool to a Stock Solution
This protocol describes the preparation of a 100 µg/mL per peptide stock solution from a lyophilized this compound peptide pool.
Materials:
-
Lyophilized this compound peptide pool vial
-
Cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, tissue-culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature (15 - 25°C) to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Dissolution in DMSO: Carefully open the vial and add a small, precise volume of pure DMSO (e.g., 40 µL) to the lyophilized peptide.
-
Vortex: Vortex the vial thoroughly to ensure the peptides are completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Dilution to Stock Concentration: Add the appropriate volume of sterile, tissue-culture grade water or PBS to the DMSO-peptide mixture to achieve the desired final stock concentration. For example, to prepare a 100 µg/mL per peptide stock from a vial containing 25 µg of each peptide, add 210 µL of water to the 40 µL of DMSO for a final volume of 250 µL.
-
Mix Thoroughly: Gently vortex or pipette the solution up and down to ensure it is homogenous.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at ≤ -20°C and protect them from direct light. This prevents repeated freeze-thaw cycles which can degrade the peptides.
Protocol 2: Preparation of Working Solutions for T-Cell Assays
This protocol details the dilution of the this compound peptide stock solution to a working concentration for use in T-cell stimulation assays.
Materials:
-
This compound peptide stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., RPMI 1640, ImmunoCult™-XF T Cell Expansion Medium)
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound peptide stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final working concentration in your cell culture volume. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation.
-
Prepare Working Solution: Dilute the stock solution in the appropriate cell culture medium. For example, to prepare a 10 µg/mL (10X) working solution from a 100 µg/mL stock, dilute the stock 1:10 in cell culture medium.
-
Add to Cell Culture: Add the prepared working solution to your cell culture at the appropriate volume to achieve the final desired concentration. For instance, add 100 µL of a 10X working solution to 900 µL of cell suspension.
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the cell culture is below 1% (v/v) to avoid cellular toxicity.
-
Controls: Always include appropriate negative controls (e.g., DMSO vehicle control) and positive controls in your experiment.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the preparation and use of this compound peptide solutions.
Caption: Workflow for preparing and diluting this compound peptide solutions.
Caption: Storage guidelines for different forms of this compound peptides.
References
Application Notes: Utilizing CEF6 Peptide Pool for Intracellular Cytokine Staining in Human T Cells
Introduction
Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique used to detect and quantify cytokine-producing cells at a single-cell level. This method is crucial for studying cellular immune responses, particularly in the context of vaccine development, infectious disease research, and immunotherapy. A key component of a successful ICS assay is the inclusion of appropriate controls to validate the experiment and ensure the accurate interpretation of results. The CEF6 peptide pool is a widely used positive control for stimulating antigen-specific T cell responses in human peripheral blood mononuclear cells (PBMCs).[1][2]
The this compound peptide pool is a lyophilized mixture of 23 to 32 well-defined MHC class I-restricted viral peptides derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][3][4] These viruses are common pathogens to which a majority of the human population has been exposed, resulting in the presence of memory CD8+ T cells capable of recognizing these specific epitopes. Upon in vitro stimulation with the this compound peptide pool, these memory T cells become activated and produce pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This robust and predictable response makes the this compound peptide pool an ideal reagent to confirm the viability of the cells, the efficacy of the stimulation conditions, and the overall success of the ICS staining procedure.
Principle of the Assay
The ICS assay for this compound stimulation follows a multi-step process. First, PBMCs are isolated from whole blood and incubated with the this compound peptide pool. During this stimulation period, a protein transport inhibitor, such as Brefeldin A or Monensin, is added. This inhibitor blocks the Golgi apparatus, causing the cytokines produced by the activated T cells to accumulate within the cytoplasm rather than being secreted.
Following stimulation, the cells are stained with fluorescently-conjugated antibodies against cell surface markers, such as CD3 and CD8, to identify the T cell populations of interest. Subsequently, the cells are fixed to preserve their cellular structure and then permeabilized to allow intracellular antibodies to access the trapped cytokines. Finally, the cells are stained with fluorescently-conjugated antibodies against specific cytokines, like IFN-γ and TNF-α. The stained cells are then analyzed by flow cytometry to determine the frequency of cytokine-producing cells within the CD8+ T cell population.
Data Presentation
The following table summarizes representative quantitative data from a typical ICS experiment using the this compound peptide pool to stimulate human PBMCs. The data illustrates the percentage of IFN-γ positive cells within the CD8+ T cell population.
| Condition | Stimulant | % of IFN-γ+ cells in CD8+ T cell population |
| Negative Control | DMSO (Vehicle) | 0.05% |
| Positive Control | This compound Peptide Pool | 0.25% |
| Non-specific stimulation | PMA/Ionomycin | 5.50% |
Note: The presented values are for representative purposes and can vary significantly between donors due to differences in immune history and HLA type.
Signaling Pathway
The activation of CD8+ T cells by the this compound peptides is initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC class I complex on antigen-presenting cells (APCs). This binding event triggers a complex intracellular signaling cascade, leading to the transcription and translation of cytokine genes. The diagram below provides a simplified overview of this pathway.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound Peptide Pool (lyophilized)
-
Dimethyl sulfoxide (DMSO)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α)
-
96-well round-bottom plates
-
Flow cytometer
Experimental Workflow Diagram
Step-by-Step Protocol
1. Preparation of Reagents and Cells
a. Reconstitute the lyophilized this compound peptide pool in sterile DMSO to create a stock solution (e.g., 1 mg/mL per peptide). Aliquot and store at -20°C or as recommended by the manufacturer. b. Thaw cryopreserved human PBMCs in a 37°C water bath and transfer to a conical tube containing pre-warmed complete RPMI medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. c. Perform a cell count and assess viability. Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI medium.
2. Cell Stimulation
a. Add 1 x 10^6 cells (in 200 µL of medium) to each well of a 96-well round-bottom plate. b. Prepare working solutions of the stimulants. For the this compound peptide pool, dilute the stock solution in complete RPMI to a final concentration of 1-2 µg/mL per peptide. For the negative control, use an equivalent volume of DMSO. c. Add the diluted stimulants to the respective wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for a total of 6 hours. e. After the first 2 hours of incubation, add Brefeldin A to each well at a final concentration of 5-10 µg/mL. f. Return the plate to the incubator for the remaining 4 hours.
3. Surface Marker Staining
a. After the 6-hour stimulation, centrifuge the plate and discard the supernatant. b. Resuspend the cells in PBS containing a fixable viability dye and incubate for 20 minutes at 4°C, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated surface antibodies (e.g., anti-CD3, anti-CD8). e. Incubate for 30 minutes at 4°C, protected from light. f. Wash the cells twice with FACS buffer.
4. Fixation and Permeabilization
a. Following the surface staining washes, resuspend the cell pellet in 100 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature, protected from light. c. Wash the cells once with Permeabilization Buffer. d. Centrifuge and decant the supernatant.
5. Intracellular Cytokine Staining
a. Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization Buffer containing the pre-titrated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α). b. Incubate for 30 minutes at room temperature, protected from light. c. Wash the cells twice with Permeabilization Buffer. d. Resuspend the final cell pellet in 200 µL of FACS Buffer.
6. Flow Cytometry Acquisition and Analysis
a. Acquire the samples on a properly calibrated flow cytometer as soon as possible. b. During analysis, first gate on lymphocytes based on forward and side scatter, followed by singlets, and then live cells (viability dye negative). c. From the live singlet lymphocyte population, identify the CD3+ T cells and subsequently the CD8+ T cell subset. d. Within the CD8+ T cell gate, quantify the percentage of cells expressing IFN-γ and/or TNF-α for each experimental condition. Compare the results from the this compound-stimulated sample to the negative control to determine the antigen-specific response.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct TCR signaling pathways drive proliferation and cytokine production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-Cell Receptor (TCR) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Long-Term Storage and Use of CEF6 Peptide Aliquots
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF6 peptide, with the sequence Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met, is a synthetic peptide corresponding to a viral epitope. It is a component of the widely utilized CEF peptide pool, which comprises epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus. CEF peptides are extensively used as positive controls in various immunological assays to stimulate and assess the functionality of antigen-specific T-cells, particularly through the measurement of interferon-gamma (IFN-γ) release.[1]
Proper handling and storage of the this compound peptide are paramount to ensure its stability and biological activity, thereby guaranteeing reproducible and reliable experimental outcomes. This document provides a detailed protocol for the long-term storage of this compound peptide aliquots and its application in a common immunological assay.
Data Presentation: Peptide Storage Recommendations
To ensure the longevity and integrity of the this compound peptide, adherence to appropriate storage conditions is critical. The following table summarizes the recommended storage parameters for both lyophilized and reconstituted this compound peptide.
| Parameter | Lyophilized this compound Peptide | Reconstituted this compound Peptide (in solution) |
| Storage Temperature | Long-term: -80°C.[1][2] Short-term (weeks to months): -20°C.[1] | Long-term (up to 1 month): -20°C or -80°C.[3] Short-term (up to 1 week): 2-8°C. |
| Light Exposure | Store in the dark or in amber vials. | Protect from light. |
| Humidity | Store in a desiccated environment. Allow the vial to reach room temperature before opening to prevent condensation. | Store in tightly sealed vials. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Strictly avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Solvent for Reconstitution | High-purity sterile water, sterile buffers (pH 5-7), or a minimal amount of DMSO for hydrophobic peptides followed by aqueous buffer. | N/A |
| Shelf Life | Several years at -80°C. | Up to 1 month at -20°C or -80°C. Shorter for peptides with instability-prone residues. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquotting of Lyophilized this compound Peptide
This protocol outlines the steps for reconstituting lyophilized this compound peptide to create a stock solution and preparing single-use aliquots for long-term storage.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.2)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents moisture from condensing on the peptide.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the required volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking. If solubility is an issue, brief sonication may be helpful.
-
Aliquoting: Once the peptide is fully dissolved, immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, reconstitution date, and solvent used.
-
Storage: For long-term storage, immediately place the aliquots in a -80°C freezer. For short-term storage (up to one month), a -20°C freezer is acceptable.
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol describes a typical workflow for using a this compound peptide aliquot to stimulate peripheral blood mononuclear cells (PBMCs) and measure IFN-γ secretion via an ELISpot assay.
Materials:
-
Cryopreserved human PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound peptide aliquot (thawed)
-
Human IFN-γ ELISpot plate and reagents (capture antibody, detection antibody, streptavidin-HRP, substrate)
-
Phytohemagglutinin (PHA) as a positive control
-
Cell culture medium as a negative control
-
37°C, 5% CO2 incubator
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and wash them in complete RPMI medium. Resuspend the cells to a final concentration of 2-3 x 10^6 cells/mL.
-
Peptide Dilution: Thaw a single-use aliquot of this compound peptide on ice. Dilute the peptide stock solution in complete RPMI medium to the desired final working concentration (e.g., 1-10 µg/mL).
-
Plate Seeding: Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well of the pre-coated IFN-γ ELISpot plate.
-
Stimulation: Add 100 µL of the diluted this compound peptide to the respective wells. For controls, add 100 µL of PHA (positive control) or 100 µL of cell culture medium alone (negative control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: After incubation, wash the plate and follow the manufacturer's instructions for the addition of the biotinylated detection antibody, streptavidin-HRP, and substrate.
-
Analysis: Once the spots have developed, wash the plate with distilled water and allow it to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations
Signaling Pathway: T-Cell Activation by this compound Peptide
The following diagram illustrates a simplified signaling cascade initiated by the recognition of the this compound peptide presented by an antigen-presenting cell (APC) to a CD8+ T-cell, leading to the production of IFN-γ. Viral peptides are known to activate pathways such as PKC, Src, Akt, and MAPK.
References
Application Notes and Protocols: Using the CEF Peptide Pool to Assess Immune Competence
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The CEF peptide pool is a widely used reagent for the positive control and assessment of immune competence, specifically cellular immunity mediated by CD8+ T cells. It comprises a mixture of well-defined HLA class I-restricted T cell epitopes derived from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus (Flu).[1][2] As most individuals have been exposed to these common viruses, their peripheral blood mononuclear cells (PBMCs) typically contain a measurable population of memory T cells that can recognize these peptides. This predictable response makes the CEF peptide pool an invaluable tool for verifying the functionality of immune cells, optimizing and standardizing immunological assays, and assessing the overall immunocompetence of a donor.[1][3]
These application notes provide a comprehensive overview of the CEF peptide pool, its composition, and its utility in various immunological assays. Detailed protocols for key applications are provided to guide researchers in accurately assessing T cell-mediated immune responses.
Composition and Characteristics of CEF Peptide Pools
CEF peptide pools are commercially available in several formulations, most commonly as a pool of 23 or 32 distinct peptides.[1] These peptides are short, typically 8-12 amino acids in length, corresponding to known immunodominant epitopes from CMV, EBV, and influenza virus. The purity of these synthetic peptides is generally high, often exceeding 95%.
The peptides included in the pool are restricted by a broad range of common HLA class I alleles, ensuring that a response can be elicited in a large percentage of the human population. This broad HLA coverage is a key feature that contributes to its utility as a reliable positive control.
Table 1: Example Composition of a "Classic" 23-Peptide CEF Pool
| Virus of Origin | Protein Source | Peptide Sequence | HLA Restriction |
| Influenza A | Matrix Protein M1 | GILGFVFTL | HLA-A2 |
| Influenza A | Nucleoprotein (NP) | CTELKLSDY | HLA-A1 |
| Influenza A | HLA-A3 restricted peptide | ILRGSVAHK | HLA-A3 |
| Influenza A | HLA-B8 restricted peptide | ELRSRYWAI | HLA-B8 |
| Influenza A | HLA-B27 restricted peptide | SRYWAIRTR | HLA-B27 |
| Epstein-Barr Virus (EBV) | BMLF1 | GLCTLVAML | HLA-A2 |
| Epstein-Barr Virus (EBV) | BRLF1 | YVLDHLIVV | N/A |
| Epstein-Barr Virus (EBV) | LMP2 | FLYALALLL | HLA-A2 |
| Epstein-Barr Virus (EBV) | EBNA-3A | RLRAEAQVK | HLA-A3 |
| Epstein-Barr Virus (EBV) | EBNA-3A | IVTDFSVIK | HLA-A11 |
| Epstein-Barr Virus (EBV) | BZLF1 | RAKFKQLL | HLA-B8 |
| Cytomegalovirus (CMV) | pp65 | NLVPMVATV | HLA-A2 |
| Cytomegalovirus (CMV) | pp65 | TPRVTGGGAM | HLA-B7 |
| Cytomegalovirus (CMV) | IE-1 | VLEETSVML | HLA-A2 |
| ... | ... | ... | ... |
| (Note: This is an exemplary list and the exact composition can vary between manufacturers. Please refer to the manufacturer's datasheet for the specific peptide sequences and HLA restrictions.) |
Principle of Action: T-Cell Activation
The primary application of the CEF peptide pool is to stimulate CD8+ T cells in vitro. The short peptides in the pool can directly bind to HLA class I molecules on the surface of antigen-presenting cells (APCs) within a PBMC sample without the need for antigen processing. T cells with T-cell receptors (TCRs) that specifically recognize these peptide-HLA complexes become activated. This activation triggers a downstream signaling cascade leading to cytokine production, proliferation, and cytotoxic activity.
Caption: T-Cell Activation by CEF Peptides.
Key Applications and Experimental Protocols
The CEF peptide pool is a versatile tool for assessing various aspects of T-cell function. The most common applications include:
-
Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate antigen-specific cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype cytokine-producing T cells.
-
Proliferation Assays (e.g., CFSE): To measure the proliferative capacity of antigen-specific T cells.
ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-producing cells at a single-cell level.
Caption: ELISpot Assay Workflow.
Materials:
-
CEF Peptide Pool
-
Human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI 1640 medium
-
Human IFN-γ ELISpot kit (or other cytokine of interest)
-
96-well PVDF membrane plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Protocol:
-
Prepare CEF Peptide Pool Stock Solution: Reconstitute the lyophilized CEF peptide pool in sterile DMSO to a stock concentration of 1 mg/mL per peptide. Further dilute in sterile water or PBS to a working stock concentration. Store aliquots at -20°C or -80°C.
-
Plate Coating: Coat a 96-well PVDF plate with the capture antibody (e.g., anti-IFN-γ) overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs or use freshly isolated cells. Resuspend cells in complete RPMI medium at a concentration of 2.5 x 10^6 cells/mL.
-
Cell Seeding and Stimulation:
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the coated and washed ELISpot plate.
-
Add 50 µL of the 3X working solution of the CEF peptide pool to the respective wells (final concentration typically 1-2 µg/mL per peptide).
-
Include negative control wells (cells with medium only) and a positive control (e.g., Phytohemagglutinin - PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection and Development: Follow the ELISpot kit manufacturer's protocol for washing, addition of the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate to develop the spots.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.
Table 2: Representative ELISpot Data
| Stimulant | Donor 1 (SFU/10^6 PBMCs) | Donor 2 (SFU/10^6 PBMCs) | Expected Range |
| Medium Only (Negative Control) | <10 | <10 | <20 |
| CEF Peptide Pool (1 µg/mL/peptide) | 450 | 820 | 50 - 2000+ |
| PHA (Positive Control) | >2000 | >2000 | >1000 |
| (Note: Actual SFU counts can vary significantly between donors depending on their immune history and HLA type.) |
Intracellular Cytokine Staining (ICS) Protocol
ICS coupled with flow cytometry allows for the multiparametric characterization of T cells that produce cytokines in response to CEF peptide stimulation.
Caption: Intracellular Cytokine Staining Workflow.
Materials:
-
CEF Peptide Pool
-
Human PBMCs
-
Complete RPMI 1640 medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Protocol:
-
Cell Preparation: Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Add 1 x 10^6 PBMCs in 900 µL of medium to flow cytometry tubes or a 24-well plate.
-
Add 100 µL of a 10X working solution of the CEF peptide pool (final concentration 1-2 µg/mL per peptide).
-
Include negative and positive controls.
-
-
Incubation and Protein Transport Inhibition: Incubate for a total of 5-6 hours at 37°C. After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to block cytokine secretion.
-
Surface Staining: After incubation, wash the cells and stain for surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ T cells to determine the percentage of cells expressing the cytokine(s) of interest.
Table 3: Representative ICS Data
| Stimulant | Cell Population | % IFN-γ Positive Cells | Expected Range |
| Medium Only | CD8+ T cells | <0.05% | <0.1% |
| CEF Peptide Pool | CD8+ T cells | 1.5% | 0.1% - 5% |
| PMA/Ionomycin | CD8+ T cells | >20% | >10% |
| (Note: Percentages can vary widely between donors.) |
Proliferation Assay (CFSE) Protocol
The CFSE (Carboxyfluorescein succinimidyl ester) assay measures cell proliferation by labeling cells with a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.
Caption: CFSE Proliferation Assay Workflow.
Materials:
-
CEF Peptide Pool
-
Human PBMCs
-
Complete RPMI 1640 medium
-
CFSE dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Flow cytometer
Protocol:
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium.
-
Cell Seeding and Stimulation: Wash the cells and resuspend them in complete medium. Seed the cells in a 96-well round-bottom plate at 2 x 10^5 cells/well. Add the CEF peptide pool to a final concentration of 1-2 µg/mL per peptide.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Surface Staining: After incubation, harvest the cells and stain for surface markers (e.g., CD3, CD8).
-
Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and examining the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells.
Table 4: Representative Proliferation Data
| Stimulant | Cell Population | % Proliferated Cells |
| Medium Only | CD8+ T cells | <2% |
| CEF Peptide Pool | CD8+ T cells | 15% |
| Anti-CD3/CD28 | CD8+ T cells | >80% |
| (Note: The percentage of proliferating cells is highly donor-dependent.) |
Applications in Drug Development and Clinical Research
The CEF peptide pool is a valuable tool in the development of new therapeutics and vaccines.
-
Vaccine Development: It serves as a positive control to confirm that subjects can mount a T-cell response, which is crucial for evaluating the immunogenicity of a candidate vaccine.
-
Immunotherapy: In the context of cancer immunotherapy, the CEF peptide pool can be used to assess the general immune competence of patients before, during, and after treatment to monitor for treatment-related immunosuppression or immune reconstitution.
-
Transplantation: It can be used to monitor the recovery of T-cell function following hematopoietic stem cell transplantation.
Conclusion
The CEF peptide pool is an essential and versatile reagent for the assessment of CD8+ T cell-mediated immunity. Its ability to elicit a robust and predictable response in a majority of individuals makes it an ideal positive control for a range of immunological assays, including ELISpot, intracellular cytokine staining, and proliferation assays. The detailed protocols provided in these application notes offer a guide for researchers to reliably and reproducibly measure cellular immune competence in various research and clinical settings.
References
Application Notes and Protocols for CEF Peptide Pools in T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used reagent in immunology research, particularly for the in-vitro stimulation of antigen-specific T-cells.[1][2] It consists of a mixture of well-defined MHC class I-restricted peptide epitopes from these three common viruses to which a large portion of the human population has been exposed.[3][4][5] The "CEF6" designation likely refers to a specific peptide within a broader CEF pool, recognized by T-cells in the context of a particular HLA allele.
These peptide pools serve as a reliable positive control for assays that measure T-cell functionality, such as cytotoxicity and proliferation assays. When peripheral blood mononuclear cells (PBMCs) from a previously infected individual are cultured with the CEF peptide pool, memory CD8+ T-cells that recognize these peptides will become activated, proliferate, and execute effector functions, such as producing cytokines (e.g., IFN-γ) and lysing target cells.
This document provides detailed protocols for using CEF peptide pools in cytotoxicity and T-cell proliferation assays, along with data presentation guidelines and visualizations of key experimental workflows and biological pathways.
Application 1: Cytotoxicity Assay
Principle
A cytotoxicity assay measures the ability of effector cells (in this case, CEF-specific CD8+ cytotoxic T-lymphocytes, or CTLs) to kill target cells that are presenting the CEF peptides on their MHC class I molecules. A common method is the lactate dehydrogenase (LDH) release assay, which quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the supernatant.
Experimental Protocol: LDH Cytotoxicity Assay
1. Materials and Reagents
-
Cryopreserved human PBMCs from a healthy donor (known or presumed to be seropositive for CMV, EBV, or influenza).
-
CEF Peptide Pool (e.g., from Mabtech, CTL, or SB-Peptide).
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Target cells: A suitable cell line that can be loaded with peptides (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides).
-
LDH Cytotoxicity Assay Kit.
-
96-well round-bottom cell culture plates.
-
Centrifuge.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
2. Step-by-Step Procedure
Day 1: Generation of Effector Cells
-
Thaw PBMCs according to standard procedures and resuspend in complete RPMI-1640 medium.
-
Plate 2 x 10^6 PBMCs per well in a 24-well plate.
-
Add the CEF peptide pool to a final concentration of 1-2 µg/mL per peptide.
-
Incubate for 5-7 days to allow for the expansion of CEF-specific CTLs. Optionally, IL-2 can be added to the culture after 2-3 days to support T-cell proliferation.
Day 7: Cytotoxicity Assay
-
Prepare Target Cells:
-
Resuspend target cells (e.g., T2 cells) at 1 x 10^6 cells/mL.
-
Load one aliquot of target cells with the CEF peptide pool (1-2 µg/mL) for 2 hours at 37°C. These will be your "Peptide-Loaded Targets".
-
Leave another aliquot of target cells unloaded to serve as a negative control ("Unloaded Targets").
-
Wash the cells twice to remove excess peptides.
-
-
Set up Assay Plate:
-
Harvest the expanded effector cells (CTLs) from Day 1, wash, and resuspend at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Plate 5 x 10^3 target cells (either Peptide-Loaded or Unloaded) in triplicate wells of a 96-well round-bottom plate.
-
Add the effector cells at the desired E:T ratios.
-
Set up Controls:
-
Target Spontaneous Release: Target cells with medium only.
-
Target Maximum Release: Target cells with lysis buffer (from the kit).
-
Effector Spontaneous Release: Effector cells at the highest concentration with medium only.
-
Volume Control: Medium only.
-
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to pellet the cells and facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
3. Data Analysis
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)]
Data Presentation
The results should be summarized in a table showing the percentage of specific lysis at different E:T ratios for both peptide-loaded and unloaded target cells.
| Effector:Target (E:T) Ratio | % Specific Lysis (Peptide-Loaded Targets) | % Specific Lysis (Unloaded Targets) |
| 40:1 | 65.2% | 5.1% |
| 20:1 | 48.9% | 4.8% |
| 10:1 | 30.5% | 3.2% |
| 5:1 | 15.8% | 2.5% |
Note: The data shown are for illustrative purposes and represent typical expected results.
Experimental Workflow Diagram
Caption: Workflow for the LDH-based cytotoxicity assay.
Application 2: T-Cell Proliferation Assay
Principle
T-cell proliferation assays measure the expansion of T-cells in response to an antigenic stimulus. A common method is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. CFSE is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This dilution can be quantified by flow cytometry.
Experimental Protocol: CFSE T-Cell Proliferation Assay
1. Materials and Reagents
-
Cryopreserved human PBMCs.
-
CEF Peptide Pool.
-
Complete RPMI-1640 medium.
-
CFSE dye.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control).
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8).
-
Flow cytometer.
-
96-well U-bottom cell culture plates.
2. Step-by-Step Procedure
-
CFSE Labeling of PBMCs:
-
Thaw PBMCs and wash with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) per well in a 96-well U-bottom plate.
-
Add 100 µL of medium containing the stimuli in triplicate:
-
Unstimulated Control: Medium only.
-
CEF Peptide Pool: To a final concentration of 1-2 µg/mL per peptide.
-
Positive Control: PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
-
-
Incubate for 5-7 days at 37°C, 5% CO2.
-
-
Flow Cytometry Staining and Acquisition:
-
Harvest the cells from the plate.
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.
-
3. Data Analysis
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD3+ and then CD8+ T-cells.
-
Analyze the CFSE fluorescence histogram for the CD8+ population in each condition.
-
The unstimulated sample will show a single bright peak, representing the parent generation. Proliferating samples will show multiple peaks, each representing a successive generation of cell division.
-
Use flow cytometry analysis software to model the proliferation and calculate metrics such as the percentage of divided cells and the proliferation index (the average number of divisions for all cells that divided).
Data Presentation
Summarize the proliferation data in a table.
| Stimulation Condition | % CD8+ T-Cells Divided | Proliferation Index |
| Unstimulated | 1.5% | 1.1 |
| CEF Peptide Pool | 25.8% | 3.2 |
| PHA (Positive Control) | 85.3% | 4.5 |
Note: The data shown are for illustrative purposes and represent typical expected results.
T-Cell Activation Signaling Pathway
The recognition of a CEF peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by a CD8+ T-cell's T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation, proliferation, and differentiation.
Caption: Simplified T-cell receptor (TCR) signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 3. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mabtech.com [mabtech.com]
- 5. biolinks.co.jp [biolinks.co.jp]
Troubleshooting & Optimization
Technical Support Center: CELF6 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in CELF6 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CELF6 western blot signal weak or completely absent?
A low or absent signal for CELF6 can be attributed to several factors, primarily its low endogenous expression in many cell lines and tissues.[1][2] CELF6 is highly expressed in the brain, kidney, and testis, but is found at very low levels in most other tissues.[2] Other common causes for weak signals include suboptimal antibody concentrations, inefficient protein extraction, poor transfer of the protein to the membrane, and issues with reagents.
Q2: What is the expected molecular weight of CELF6?
The predicted molecular weight of the canonical CELF6 isoform is approximately 50.5 kDa.[3][4] However, be aware that alternative splicing can produce other isoforms, and one has been reported at approximately 39 kDa. Post-translational modifications could also potentially alter the apparent molecular weight on an SDS-PAGE gel.
Q3: How can I confirm that the band I am detecting is CELF6?
To validate the specificity of your antibody and confirm the identity of the band, several controls are recommended:
-
Positive Control: Use a lysate from a cell line or tissue known to express CELF6, such as brain or kidney tissue. Alternatively, a cell lysate overexpressing CELF6 can serve as a robust positive control.
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Negative Control: A lysate from a CELF6 knockout or knockdown cell line is the ideal negative control to demonstrate antibody specificity.
-
Blocking Peptide: Some antibody manufacturers offer a blocking peptide that can be used in a competition assay. Pre-incubating the antibody with the peptide should abolish the signal from the specific CELF6 band.
Q4: Which membrane is better for CELF6 western blotting, PVDF or nitrocellulose?
For low-abundance proteins like CELF6, a PVDF (polyvinylidene difluoride) membrane is often recommended due to its higher protein binding capacity compared to nitrocellulose. This can be crucial for retaining as much of the low-abundance CELF6 protein as possible during the transfer step.
Troubleshooting Guide for Low CELF6 Signal
If you are experiencing a weak or absent signal for CELF6, systematically evaluate each step of your western blotting protocol. The following sections provide detailed guidance on key areas for optimization.
Optimization of Experimental Parameters
The following table outlines key parameters to optimize for improving CELF6 detection. It is recommended to adjust one parameter at a time to clearly assess its impact.
| Parameter | Recommendation | Expected Outcome |
| Protein Load | Increase the total protein loaded per lane to 50-100 µg. | A stronger signal, as more target protein is present. |
| Primary Antibody Concentration | Titrate the primary antibody. Start with the manufacturer's recommended dilution (e.g., 1:200 - 1:1000) and test more concentrated dilutions (e.g., 1:100, 1:250). | An optimal concentration will maximize the specific signal while minimizing background. |
| Primary Antibody Incubation | Extend the incubation time to overnight at 4°C. | Increased binding of the primary antibody to the target protein, leading to a stronger signal. |
| Secondary Antibody Concentration | Titrate the secondary antibody. A typical starting range is 1:2000 to 1:20,000. For highly sensitive substrates, you may need to dilute further. | An optimal concentration will amplify the signal without increasing background noise. |
| Chemiluminescent Substrate | Use a high-sensitivity or enhanced chemiluminescent (ECL) substrate. | Significantly stronger signal compared to standard ECL reagents, allowing for the detection of femtogram levels of protein. |
| Exposure Time | Increase the exposure time when imaging the blot. | A longer exposure will capture more of the chemiluminescent signal, making faint bands more visible. |
Detailed Experimental Protocols
CELF6 Enrichment and Lysis
Given the low abundance of CELF6 in many sample types, maximizing its extraction and concentration is critical.
-
Cell/Tissue Lysis:
-
Use a robust lysis buffer such as RIPA buffer, which contains strong detergents to ensure complete lysis of cells and organelles.
-
Always supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail to prevent CELF6 degradation.
-
Use a minimal volume of lysis buffer to maintain a high protein concentration.
-
-
Sample Enrichment (Optional):
-
If the CELF6 signal remains low after optimizing other parameters, consider enriching your sample for CELF6 using immunoprecipitation (IP). This involves using your CELF6 antibody to pull down the protein and its binding partners from the lysate before running the western blot.
-
CELF6 Western Blot Protocol
This protocol is a general guideline and may require optimization for your specific samples and reagents.
-
Sample Preparation:
-
Quantify the protein concentration of your lysates.
-
Mix your protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 50-100 µg of total protein per lane on a 10% SDS-polyacrylamide gel.
-
Include a positive control (e.g., brain tissue lysate or CELF6-overexpressing cell lysate) and a negative control if available.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
A wet transfer overnight at a low constant current in a cold room is often recommended for efficient transfer of a wide range of protein sizes.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the total protein and assess transfer efficiency.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Dilute the CELF6 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Visual Troubleshooting Workflows
The following diagrams illustrate the general western blot workflow with key considerations for CELF6, and a troubleshooting decision tree for low signal issues.
Caption: General western blot workflow with key recommendations for CELF6 detection.
Caption: Troubleshooting decision tree for low CELF6 western blot signal.
References
- 1. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CELF6 | Abcam [abcam.com]
- 4. uniprot.org [uniprot.org]
Technical Support Center: Optimizing CELF6 siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of CELF6 siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low CELF6 mRNA Knockdown Efficiency
-
Question: I am not observing a significant reduction in CELF6 mRNA levels after siRNA transfection. What are the possible causes and solutions?
Answer: Low knockdown efficiency at the mRNA level is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal siRNA Design: The sequence of your siRNA is critical for its efficacy. It is advisable to test two to four different siRNA sequences per gene to identify the most potent one. Ensure your siRNA has a GC content between 30-50% and has been checked for off-target effects using a BLAST search against the relevant genome.
-
Inefficient Transfection: The delivery of siRNA into the cells is a crucial step.
-
Cell Health and Density: Ensure your cells are healthy, actively dividing, and are at an optimal confluency (typically 30-70% confluency, but this should be optimized for your specific cell line).[1] Stressed or overly confluent cells will not transfect well.
-
Transfection Reagent: Use a transfection reagent specifically designed for siRNA delivery, such as Lipofectamine™ RNAiMAX. The ratio of siRNA to transfection reagent is critical and needs to be optimized for each cell line and siRNA combination.[2][3]
-
RNase Contamination: RNases can rapidly degrade your siRNA. Maintain a sterile and RNase-free work environment, use RNase-free tips, tubes, and reagents.
-
-
Incorrect Timing for Analysis: The peak knockdown of mRNA levels typically occurs 24 to 48 hours post-transfection. It is recommended to perform a time-course experiment to determine the optimal time point for analyzing CELF6 mRNA levels in your specific cell line.[4]
-
Validation Method: Use a sensitive and quantitative method like quantitative real-time PCR (qPCR) to accurately measure mRNA levels.[5] Ensure your qPCR primers are specific and efficient.
-
Issue 2: Discrepancy Between mRNA and Protein Knockdown
-
Question: I see a good knockdown of CELF6 mRNA, but the protein level does not decrease significantly. Why is this happening?
Answer: This discrepancy is often due to a long half-life of the CELF6 protein. Even with efficient mRNA degradation, the existing protein can persist in the cell for an extended period.
-
Protein Stability: CELF6 protein stability is regulated by the ubiquitin-proteasome pathway. If the protein has a slow turnover rate, it will take longer to see a reduction in its levels after mRNA knockdown.
-
Time Course Analysis: Extend the time course of your experiment. Analyze CELF6 protein levels at later time points, such as 72 or 96 hours post-transfection, to allow for sufficient time for the existing protein to be degraded.
-
Functional Assays: In addition to Western blotting, consider performing functional assays that are dependent on CELF6 activity to confirm the functional consequence of the knockdown.
-
Issue 3: High Cell Toxicity or Death After Transfection
-
Question: My cells are showing high levels of toxicity and death after transfecting with CELF6 siRNA. What can I do to minimize this?
Answer: Cell toxicity can be caused by the transfection reagent, the siRNA itself, or the cellular response to the knockdown of an essential gene.
-
Transfection Reagent Toxicity:
-
Optimize Reagent Concentration: Use the lowest effective concentration of the transfection reagent. Create a matrix of different siRNA and reagent concentrations to find the optimal balance between high knockdown efficiency and low toxicity.
-
Incubation Time: Limit the exposure of cells to the transfection complex. For some cell lines, it may be beneficial to change the medium 4 to 6 hours after transfection.
-
-
siRNA Concentration: High concentrations of siRNA can induce off-target effects and cellular stress. Titrate your siRNA concentration, starting from a low concentration (e.g., 5-10 nM) and going up to a maximum of 50-100 nM, to find the lowest concentration that gives you the desired knockdown.
-
Off-Target Effects: Use a non-targeting or scrambled siRNA control to determine if the toxicity is specific to the CELF6 knockdown or a general effect of the transfection process. If the CELF6-specific siRNA causes more toxicity than the control, it might indicate that CELF6 is essential for the survival of your cell line.
-
Cell Confluency: Transfecting cells at a very low or very high confluency can increase toxicity. Optimize the cell density at the time of transfection.
-
Data Presentation: Optimizing CELF6 Knockdown
While specific knockdown percentages for CELF6 are not always explicitly stated in the literature, the following tables summarize typical experimental parameters and expected outcomes based on published studies.
Table 1: Recommended Starting Conditions for CELF6 siRNA Transfection
| Parameter | Recommendation | Rationale |
| Cell Line | HCT116, A549, or other relevant cancer cell lines | CELF6 knockdown has been studied in these lines. |
| Seeding Density | 30-50% confluency at time of transfection | Ensures cells are in an optimal state for transfection. |
| siRNA Concentration | 10-50 nM | A good starting range to achieve knockdown while minimizing toxicity. |
| Transfection Reagent | Lipofectamine™ RNAiMAX or similar siRNA-specific reagent | Formulated for efficient delivery of small RNAs. |
| Analysis Timepoint (mRNA) | 24-48 hours post-transfection | Typically when peak mRNA knockdown is observed. |
| Analysis Timepoint (Protein) | 48-96 hours post-transfection | Allows for turnover of existing CELF6 protein. |
Table 2: Troubleshooting Guide for CELF6 Knockdown Efficiency
| Observation | Potential Cause | Recommended Action |
| Low mRNA knockdown | Inefficient transfection | Optimize siRNA and transfection reagent concentrations. Check cell health and density. Use a positive control siRNA (e.g., targeting a housekeeping gene). |
| Poor siRNA quality | Use a different, validated siRNA sequence. Ensure proper storage and handling to prevent degradation. | |
| No change in protein levels | Long protein half-life | Extend incubation time to 72-96 hours before protein analysis. |
| Ineffective antibody for Western blot | Validate your CELF6 antibody using a positive and negative control. | |
| High cell toxicity | Transfection reagent toxicity | Decrease the concentration of the transfection reagent. Reduce the incubation time of the transfection complex. |
| siRNA-induced toxicity | Lower the siRNA concentration. Use a scrambled siRNA control to assess non-specific toxicity. |
Experimental Protocols
Protocol 1: CELF6 siRNA Transfection using Lipofectamine™ RNAiMAX (24-well plate format)
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
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CELF6 siRNA (and a non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cells to be transfected
-
24-well tissue culture plates
-
Appropriate cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute 6 pmol of CELF6 siRNA (or control siRNA) in 50 µL of Opti-MEM™ I medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I medium. Mix gently. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Carefully add the 100 µL of the siRNA-lipid complex dropwise to the cells in the 24-well plate. b. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on whether you are analyzing mRNA or protein levels.
-
Analysis: After the incubation period, harvest the cells for qPCR or Western blot analysis.
Protocol 2: Validation of CELF6 Knockdown by quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CELF6 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers for CELF6 (or the housekeeping gene), and water. b. Add the master mix and the cDNA template to a qPCR plate.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CELF6 mRNA in the siRNA-treated samples compared to the control samples, normalized to the housekeeping gene.
Protocol 3: Validation of CELF6 Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibody against CELF6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the transfected cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against CELF6 overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: a. Wash the membrane again and then add a chemiluminescent substrate. b. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of CELF6 protein in the siRNA-treated samples compared to the control samples, normalized to the loading control.
Mandatory Visualizations
Caption: CELF6 in the p53 Signaling Pathway.
Caption: Experimental Workflow for CELF6 siRNA Knockdown.
References
- 1. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. genscript.com [genscript.com]
- 5. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges with endogenous CELF6 immunoprecipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing endogenous CELF6 immunoprecipitation experiments.
Troubleshooting Guide
Question: I am getting low or no signal for endogenous CELF6 in my immunoprecipitation (IP). What are the possible causes and solutions?
Low or no signal for endogenous CELF6 is a significant challenge, primarily due to antibody performance and protein abundance.[1]
| Potential Cause | Recommended Solution |
| Ineffective Antibody | The primary challenge with endogenous CELF6 IP is the poor performance of available antibodies for this application.[1] Consider validating your antibody for IP using a positive control, such as cells overexpressing epitope-tagged CELF6. If the antibody fails to immunoprecipitate the tagged protein, it is unlikely to work for the endogenous protein. You may need to test antibodies from multiple vendors or consider generating a custom antibody. |
| Low CELF6 Expression | CELF6 expression is tissue-specific, with high levels in the brain, kidney, and testis, and very low levels in most other tissues and cell lines.[2][3][4] Confirm CELF6 expression in your cell lysate via Western Blot before starting the IP. If expression is low, you may need to increase the amount of starting material (e.g., use more cells or tissue). |
| Suboptimal Lysis Conditions | Harsh lysis buffers can denature the CELF6 epitope recognized by the antibody. Conversely, a lysis buffer that is too mild may not efficiently release CELF6 from cellular compartments. Start with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with mild detergents like NP-40). Sonication can help to release nuclear proteins. |
| Inefficient Immunocomplex Formation | The incubation time for the antibody with the cell lysate may be insufficient. Incubate the antibody with the lysate overnight at 4°C with gentle rotation to maximize binding. |
| Protein Degradation | CELF6 may be susceptible to degradation by proteases released during cell lysis. Always use a fresh protease inhibitor cocktail in your lysis buffer. |
Question: I am observing high background or non-specific bands in my CELF6 IP. How can I reduce this?
High background can obscure the detection of CELF6 and its interacting partners.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. To check for this, perform a control IP with a non-specific IgG isotype control antibody. If you see similar background bands, the issue is likely with non-specific binding to the beads or antibody. |
| Non-specific Binding to Beads | Proteins can non-specifically adhere to the Protein A/G beads. Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will help to remove proteins that have an affinity for the beads. |
| Insufficient Washing | Inadequate washing of the immunoprecipitate can leave behind unbound proteins. Increase the number of wash steps (e.g., 3-5 washes) and/or the stringency of the wash buffer. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in the wash buffer. |
| Too Much Antibody or Lysate | Using an excessive amount of antibody or cell lysate can lead to increased non-specific binding. Titrate the amount of antibody to find the optimal concentration for your experiment. Reduce the total protein input. |
Frequently Asked Questions (FAQs)
Q1: Why is endogenous CELF6 immunoprecipitation so challenging?
The primary difficulty lies in the lack of commercially available antibodies that are validated and effective for immunoprecipitating the endogenous CELF6 protein. Many researchers have reported that existing antibodies work for applications like Western Blotting or immunohistochemistry but fail to efficiently capture the native CELF6 protein in an IP experiment.
Q2: What is the recommended positive control for a CELF6 IP experiment?
Due to the challenges with endogenous CELF6 IP, the most reliable positive control is a cell lysate from cells overexpressing an epitope-tagged CELF6 (e.g., FLAG-CELF6, HA-CELF6, or YFP-CELF6). Successful immunoprecipitation of the tagged protein with your CELF6 antibody would validate the antibody's ability to recognize the protein, while a subsequent failure to pull down the endogenous protein would point towards issues of abundance or epitope accessibility in the native protein.
Q3: In which tissues or cell lines is CELF6 expression highest?
CELF6 is highly expressed in the brain, kidney, and testis. Its expression is generally low in most other tissues. In the brain, CELF6 is present from fetal development into adulthood. Researchers should verify CELF6 expression levels in their specific cell line or tissue of interest before attempting immunoprecipitation.
Q4: What is the subcellular localization of CELF6?
CELF6 is an RNA-binding protein that can shuttle between the nucleus and the cytoplasm but is predominantly found in the cytoplasm. Lysis protocols should be designed to effectively extract proteins from both compartments.
Q5: What are the known functions of CELF6?
CELF6 is involved in the post-transcriptional regulation of gene expression, including mRNA stability and alternative splicing. It has been shown to bind to the 3' UTR of target mRNAs. CELF6 plays a role in neuronal development, muscle-specific splicing, and has been implicated in some cancers.
Quantitative Data Summary
Due to the reported difficulties with endogenous CELF6 immunoprecipitation, quantitative data from successful experiments is scarce in the literature. The following table provides general information about the CELF6 protein.
Table 1: CELF6 Protein Characteristics
| Characteristic | Description | Reference |
| Full Name | CUGBP Elav-Like Family Member 6 | |
| Aliases | BRUNOL6 | |
| Molecular Weight | ~55 kDa | |
| Primary Location | Brain, Kidney, Testis | |
| Subcellular Location | Predominantly Cytoplasm (can shuttle to nucleus) | |
| Function | RNA-binding protein, post-transcriptional regulation |
Experimental Protocols
Protocol 1: General Immunoprecipitation Protocol for Endogenous CELF6 (Optimization Required)
This protocol is a starting point and will likely require significant optimization, particularly in the choice of antibody and lysis/wash conditions.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease inhibitor cocktail
-
Anti-CELF6 antibody (requires careful validation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with adjusted salt/detergent concentrations)
-
Elution buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-CELF6 antibody (and a parallel control with isotype IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the protein.
-
Pellet the beads and collect the supernatant for analysis by Western Blot.
-
Protocol 2: Positive Control using Epitope-Tagged CELF6
This protocol assumes you have a cell line expressing a tagged version of CELF6 (e.g., FLAG-CELF6).
Materials:
-
Same as Protocol 1, but with an anti-FLAG antibody for IP.
Procedure:
-
Follow the same steps as Protocol 1 for cell lysis, pre-clearing, and washing.
-
For the immunoprecipitation step, use an anti-FLAG antibody instead of the anti-CELF6 antibody.
-
For analysis, you can probe the Western Blot with both an anti-FLAG antibody (to confirm successful IP) and an anti-CELF6 antibody (to validate its recognition of the tagged protein).
Visualizations
Caption: General workflow for an immunoprecipitation experiment.
Caption: Troubleshooting flowchart for endogenous CELF6 IP.
References
- 1. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
CELF6 antibody validation for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation and application of CELF6 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is CELF6 and what is its function?
A1: CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a crucial role in post-transcriptional regulation, including alternative splicing, mRNA stability, and translation.[1] It is primarily expressed in the brain, kidney, and testis.[2] Functionally, CELF6 is involved in neuronal development, cell cycle regulation, and has been identified as a potential tumor suppressor.[3]
Q2: In which applications have CELF6 antibodies been validated?
A2: CELF6 antibodies have been validated for use in Western Blotting (WB), Immunohistochemistry (IHC) on paraffin-embedded tissues, and intracellular Flow Cytometry.
Q3: What is the expected molecular weight of CELF6 in a Western Blot?
A3: The expected molecular weight of CELF6 is approximately 50-55 kDa. Some isoforms may be observed at different molecular weights, such as 39 kDa.
Q4: What is the subcellular localization of CELF6?
A4: CELF6 localizes to both the nucleus and the cytoplasm, consistent with its roles in nuclear pre-mRNA splicing and cytoplasmic mRNA translation and stability.
Application-Specific Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No band or weak signal | Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. Use a positive control lysate to confirm antibody activity. |
| Low CELF6 expression in the sample. | CELF6 expression is tissue-specific. Use lysates from brain or kidney as positive controls. | |
| Incorrect antibody dilution. | Use the antibody at the recommended starting dilution (e.g., 1:500-1:2000). Titrate the antibody to find the optimal concentration. | |
| Poor antibody-antigen binding. | Ensure the transfer to the membrane was successful. Incubate the primary antibody overnight at 4°C to enhance signal. | |
| High background | Primary antibody concentration is too high. | Reduce the primary antibody concentration. |
| Insufficient washing. | Increase the number and duration of washes with TBST buffer. | |
| Blocking is inadequate. | Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Ensure the use of a CELF6-specific antibody. Some antibodies are confirmed to not cross-react with other CELF family members. Run a negative control cell line or tissue. |
| Protein degradation. | Prepare fresh lysates with protease inhibitors. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No staining or weak signal | Incorrect antibody dilution. | Titrate the antibody to find the optimal concentration. A starting dilution of 1:50 is often recommended. |
| Suboptimal antigen retrieval. | Heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) is recommended before starting the IHC protocol. | |
| Low CELF6 expression in the tissue. | Use positive control tissues known to express CELF6, such as human kidney or brain tissue. | |
| High background staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or the incubation time. |
| Insufficient blocking. | Block with a suitable serum (e.g., goat serum if the secondary antibody is goat anti-rabbit) to minimize non-specific binding. | |
| Endogenous peroxidase activity. | Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation. |
Experimental Protocols
Western Blotting Protocol for CELF6
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Lysate Preparation:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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-
SDS-PAGE and Transfer:
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Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
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Separate proteins on a 10% SDS-polyacrylamide gel.
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Transfer proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Incubate the membrane with the CELF6 primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the recommended dilution for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Immunohistochemistry (IHC-P) Protocol for CELF6
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Deparaffinization and Rehydration:
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Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene.
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Rehydrate through a graded series of ethanol to distilled water.
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Antigen Retrieval:
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Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
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Allow slides to cool to room temperature.
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Staining:
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Wash slides with PBS.
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Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.
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Wash with PBS.
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Block with 5% normal goat serum in PBS for 1 hour.
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Incubate with CELF6 primary antibody (e.g., at a 1:50 dilution) in a humidified chamber overnight at 4°C.
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Wash with PBS.
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Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP complex.
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Develop the signal with a DAB substrate.
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Counterstain with hematoxylin.
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Dehydrate, clear, and mount the slides.
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Immunoprecipitation (IP) Protocol for CELF6
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Cell Lysate Preparation:
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Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
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Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
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Immunoprecipitation:
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Incubate 500 µg to 1 mg of pre-cleared lysate with 1-2 µg of CELF6 antibody overnight at 4°C with gentle rotation.
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Add Protein A/G agarose/magnetic beads and incubate for another 2-4 hours at 4°C.
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Washing and Elution:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads three to five times with ice-cold lysis buffer.
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Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
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Analysis:
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Analyze the eluted proteins by Western Blotting using the CELF6 antibody.
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Signaling Pathways and Workflows
Caption: CELF6-mediated regulation of the p21 and p53 pathways.
Caption: Standard Western Blot experimental workflow for CELF6 detection.
Caption: General workflow for CELF6 Immunoprecipitation.
References
Technical Support Center: CELF6 CLIP-seq Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their CELF6 Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in performing CELF6 CLIP-seq and how can it be addressed?
A1: A major challenge is the lack of commercially available antibodies that are highly specific and efficient for immunoprecipitating endogenous CELF6 protein.[1] To overcome this, it is highly recommended to use an epitope-tagged CELF6, such as CELF6-YFP/HA, expressed in the model system.[2][3] This allows for the use of well-validated antibodies against the tag (e.g., anti-GFP, anti-HA) for efficient and specific immunoprecipitation.
Q2: What are the essential control experiments for a CELF6 CLIP-seq experiment?
A2: To ensure the specificity of your CELF6 CLIP-seq results, the following controls are crucial:
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Size-Matched Input (SMInput) Control: This is the most important control and is generated by preparing a library from the total RNA of the lysate, following the same fragmentation and size selection steps as the IP sample, but without the immunoprecipitation step. This control helps to identify background RNA that may be non-specifically enriched.[4][5]
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Non-crosslinked Control: Performing the entire CLIP protocol on a sample that has not been UV-crosslinked helps to identify RNAs that associate with the antibody or beads non-specifically.
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IgG Control: An immunoprecipitation using a non-specific IgG antibody of the same isotype as the anti-CELF6 or anti-tag antibody is used to assess the level of non-specific binding of RNA to the antibody and beads.
Q3: How can I validate an antibody for CELF6 CLIP-seq?
A3: Antibody validation is a critical step for a successful CLIP-seq experiment. The following workflow is recommended:
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Western Blot: Confirm that the antibody detects a band at the correct molecular weight for CELF6 (or the tagged CELF6) in your cell or tissue lysate.
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Immunoprecipitation-Western Blot (IP-WB): Perform an immunoprecipitation with the candidate antibody and then detect the pulled-down protein by Western blot. This confirms that the antibody can effectively bind to the target protein in its native conformation within a complex mixture.
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Biotin Blot (optional but recommended): This method can assess the presence of RNA in the immunoprecipitated complex. A robust RNA smear starting at the expected molecular weight of the RBP-RNA complex is a good indicator.
Q4: What is the expected binding profile for CELF6?
A4: CELF6 predominantly binds to UGU-rich motifs located within the 3' untranslated regions (3' UTRs) of messenger RNAs (mRNAs). Many of its target transcripts code for proteins involved in synaptic transmission. The binding of CELF6 to these sites is generally associated with a decrease in the abundance of the target mRNA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low library yield | 1. Inefficient UV crosslinking. 2. Inefficient immunoprecipitation. 3. Suboptimal RNase digestion (over-digestion). 4. Low abundance of CELF6 protein. | 1. Optimize UV irradiation energy (typically 150-400 mJ/cm² at 254 nm). Ensure cells are on ice during irradiation to prevent heat damage. 2. Validate antibody for IP efficiency. Consider using an epitope-tagged CELF6 for better pulldown. 3. Perform an RNase titration to find the optimal concentration that yields fragments of the desired size range (e.g., 30-100 nucleotides). 4. Confirm CELF6 expression levels by Western blot. If using a cell line, consider overexpressing tagged CELF6. |
| High background/Non-specific binding | 1. Insufficiently stringent washes during immunoprecipitation. 2. Non-specific antibody binding. 3. Contamination with abundant cellular RNAs (e.g., rRNAs). 4. PCR amplification bias. | 1. Use high-salt wash buffers (e.g., up to 1M NaCl) to disrupt non-specific protein-RNA interactions. 2. Thoroughly validate the antibody. Use an IgG control to assess background levels. 3. Optimize RNase digestion to degrade unprotected RNA. Consider methods to deplete ribosomal RNA if it is a major contaminant. 4. Use a method like eCLIP which incorporates unique molecular identifiers (UMIs) to reduce PCR duplicates. |
| Poor correlation between replicates | 1. Technical variability in experimental steps. 2. Biological variability between samples. | 1. Maintain consistency in all protocol steps, including cell culture conditions, crosslinking, IP, and library preparation. 2. Ensure that biological replicates are processed in parallel and under identical conditions. |
| No clear binding motif identified | 1. Low signal-to-noise ratio in the data. 2. CELF6 may be binding indirectly as part of a larger complex. 3. The binding motif is complex or structurally dependent. | 1. Improve the specificity of the experiment by optimizing controls and reducing background. 2. The CLIP method is designed to identify direct protein-RNA interactions. If indirect binding is suspected, other methods may be needed for confirmation. 3. Use advanced motif discovery tools that can identify more complex or degenerate motifs. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes key quantitative parameters that should be optimized for a CELF6 CLIP-seq experiment.
| Parameter | Recommended Range/Value | Notes |
| UV Crosslinking Energy (254 nm) | 150 - 400 mJ/cm² | Optimization is crucial and protein-dependent. Start with a titration to find the optimal energy for your specific cell type and CELF6 construct. |
| RNase If Concentration | Titration recommended (e.g., 0.01 - 1 U/µL) | The optimal concentration depends on the cell type and lysate concentration. The goal is to obtain RNA fragments in the desired size range (e.g., 30-100 nt). |
| Antibody Concentration for IP | 1 - 10 µg per IP | This should be optimized based on the antibody's affinity and the amount of protein in the lysate. |
| Proteinase K Concentration | 1.2 mg/mL | For efficient digestion of the crosslinked protein. |
| Sequencing Read Depth | >20 million reads per library | Higher depth may be required for low-abundance targets. |
CELF6 CLIP-seq Experimental Workflow
The following diagram outlines the key steps in a CELF6 eCLIP experiment.
References
- 1. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Robust transcriptome-wide discovery of RNA-binding protein binding sites with enhanced CLIP (eCLIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming off-target effects in CELF6 CRISPR editing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR-Cas9 technology to edit the CUGBP Elav-Like Family Member 6 (CELF6) gene. The focus is on anticipating and overcoming off-target effects to ensure high-fidelity genomic editing.
Introduction to CELF6
CELF6 is an RNA-binding protein involved in regulating pre-mRNA alternative splicing and may also play a role in mRNA editing and translation.[1][2] It is highly expressed in the kidney, brain, and testis.[3][4] Functionally, CELF6 has been shown to regulate the alternative splicing of various genes and is implicated as a potential tumor suppressor.[4] Given its role in post-transcriptional regulation, precise genomic editing of CELF6 is crucial for functional studies. An important paralog to consider during guide RNA design is CELF4.
Troubleshooting Guide: Overcoming Off-Target Effects
High off-target activity is a primary concern in any CRISPR experiment. This guide addresses common issues and provides solutions to enhance editing specificity for the CELF6 gene.
Issue 1: High frequency of off-target mutations detected post-editing.
This is one of the most significant challenges in CRISPR gene editing, where the Cas9 enzyme cuts at unintended genomic locations.
Root Causes & Solutions
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Suboptimal Guide RNA (sgRNA) Design: The specificity of your sgRNA is the most critical factor. Sequences with homology elsewhere in the genome can lead to off-target cleavage.
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Solution: Use updated computational design tools that predict both on-target efficiency and genome-wide off-target sites. Tools like GuideScan2 or those implementing advanced algorithms (e.g., Rule Set 2) can help identify the most specific sgRNA sequences. When designing sgRNAs for CELF6, ensure they do not have high similarity to its paralog, CELF4, or other members of the CELF family.
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Wild-Type Cas9 Nuclease Activity: Standard Streptococcus pyogenes Cas9 (SpCas9) is robust but can tolerate several mismatches between the sgRNA and DNA, leading to off-target cuts.
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Solution: Employ high-fidelity Cas9 variants. These have been engineered to reduce non-specific DNA interactions, thereby lowering off-target effects to undetectable levels in some cases. Consider using variants like SpCas9-HF1, eSpCas9, HypaCas9, or SuperFi-Cas9. While these variants greatly enhance specificity, a small percentage of sgRNAs may show reduced on-target efficiency, so validation is key.
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Duration and Level of Cas9/sgRNA Expression: Prolonged expression of the CRISPR components from plasmid DNA provides more opportunity for off-target binding and cleavage.
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Solution: Deliver the Cas9/sgRNA complex as a ribonucleoprotein (RNP). RNPs are active immediately upon delivery and are degraded by the cell within 24-48 hours, limiting the time window for off-target activity. This method has shown higher on-target editing and lower off-target mutations compared to plasmid transfection.
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Single Nuclease Strategy: Using a standard Cas9 nuclease that creates a double-strand break (DSB) increases the risk of off-target mutations.
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Solution: Use a paired nickase approach. This strategy employs a Cas9 nickase (nCas9), which only cuts one strand of the DNA. Two sgRNAs targeting opposite strands in close proximity are required to generate a DSB. This dual-targeting requirement significantly reduces the probability of off-target events, as it's highly unlikely for two independent off-target nicks to occur near each other.
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Issue 2: Low on-target editing efficiency.
Even with a specific sgRNA, achieving a high rate of modification at the CELF6 locus can be challenging.
Root Causes & Solutions
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Poor sgRNA Efficacy: Not all sgRNAs are created equal; some are inherently more efficient at directing Cas9 to the target site.
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Solution: Test 2-3 of the top-scoring sgRNAs from your design tool. Validate their efficiency in a pilot experiment before proceeding with larger-scale studies. Look for sgRNAs with optimal GC content (40-60%) to ensure stability.
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Inefficient Delivery: The CRISPR components must be delivered effectively into the nucleus of your target cells.
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Solution: Optimize the delivery method (e.g., electroporation, lipofection) for your specific cell type. Using a positive control sgRNA can help fine-tune delivery parameters. For difficult-to-transfect cells, consider using RNP delivery, which can be more efficient.
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Cell State and Repair Pathways: The cell cycle stage significantly impacts the efficiency of DNA repair. Homology Directed Repair (HDR), if used for knock-in, is most active in the S and G2 phases.
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Solution: If performing HDR, consider synchronizing your cells in the S/G2 phase. For simple knockouts via Non-Homologous End Joining (NHEJ), this is less critical but can still influence outcomes.
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Workflow for Minimizing Off-Target Effects
The following diagram outlines a systematic approach to designing and executing a high-fidelity CRISPR experiment targeting CELF6.
Frequently Asked Questions (FAQs)
Q1: Which high-fidelity Cas9 variant is best for targeting CELF6?
There is no single "best" variant for all targets. SpCas9-HF1, eSpCas9, and HypaCas9 have all been shown to dramatically reduce off-target effects while maintaining high on-target activity for most sgRNAs. SuperFi-Cas9 is a newer variant with extremely high fidelity, though it may have reduced activity with some guides. It is recommended to start with a well-characterized variant like SpCas9-HF1 and validate its on-target efficiency for your specific CELF6 sgRNA.
Q2: How do I choose the right sgRNA design tool?
Select a tool that incorporates a robust off-target prediction algorithm. Tools like Cas-OFFinder can search for potential off-target sites with mismatches or bulges. Many modern web-based tools (e.g., CHOPCHOP, GPP sgRNA Designer) integrate both on-target efficiency scores (like Rule Set 2) and off-target analysis, providing a comprehensive evaluation of potential sgRNAs.
Q3: What is the difference between GUIDE-seq and CIRCLE-seq for off-target detection?
Both are highly sensitive, unbiased methods for genome-wide off-target detection.
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GUIDE-seq is a cell-based method where a small DNA tag is integrated into DSBs within living cells. These tags are then sequenced to identify all cut sites.
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CIRCLE-seq is an in vitro (cell-free) method. It uses circularized genomic DNA that is treated with the Cas9/sgRNA complex. Only the linearized DNA from cleavage events can be sequenced, which significantly increases sensitivity.
Because it is cell-free, CIRCLE-seq can identify a broader range of potential off-target sites, while GUIDE-seq provides information on off-targets that occur within the biological context of the cell.
Q4: Can I just sequence the top 5-10 predicted off-target sites instead of running a genome-wide analysis?
This is a valid and common "biased" approach. After using computational tools to predict the most likely off-target loci, you can use targeted deep sequencing (NGS) to assess cutting at these specific sites. While more cost-effective and straightforward than genome-wide methods, it may miss unexpected off-targets. For therapeutic applications or studies requiring the highest level of certainty, an initial unbiased screen like GUIDE-seq or CIRCLE-seq is recommended.
Q5: My editing efficiency is high, but I am observing significant cell toxicity. What should I do?
Cell toxicity can result from high concentrations of the CRISPR components or the delivery reagent itself.
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Titrate your reagents: Reduce the concentration of the Cas9 RNP or plasmid being delivered. Find the lowest concentration that still provides acceptable editing efficiency.
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Optimize delivery: Ensure your transfection or electroporation conditions are optimized for cell viability.
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Check Cas9 expression: If using a plasmid, high, prolonged Cas9 expression can be toxic. Switching to transient delivery methods like mRNA or RNP can mitigate this.
Quantitative Data Summary
The choice of Cas9 nuclease is a critical step in minimizing off-target effects. The table below summarizes the performance of several high-fidelity variants compared to wild-type (WT) SpCas9, based on data from multiple studies.
| Cas9 Variant | On-Target Activity (% of WT SpCas9) | Off-Target Site Reduction (%) | Reference |
| SpCas9-HF1 | >85% for most gRNAs | ~95.4% | |
| eSpCas9 | >70% for most gRNAs | ~94.1% | |
| HypaCas9 | >70% for most gRNAs | >90% (variable) | |
| evoCas9 | Comparable to WT | ~98.7% |
Note: Performance is guide-dependent. On-target activity can be lower for a subset of sgRNAs (~20%) when using high-fidelity variants compared to WT SpCas9.
Key Experimental Protocols
Protocol 1: High-Fidelity Cas9 RNP Electroporation
This protocol outlines the delivery of a pre-complexed Cas9 RNP into mammalian cells, which minimizes the risk of off-target effects by limiting the lifetime of the editing machinery.
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Preparation:
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Resuspend lyophilized, chemically synthesized sgRNA and high-fidelity Cas9 nuclease (e.g., SpCas9-HF1) in the recommended buffers.
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Culture target cells to reach ~70-80% confluency on the day of electroporation.
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RNP Complex Formation:
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In a sterile PCR tube, mix the sgRNA and Cas9 protein in a 3:1 molar ratio (adjust as needed).
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Incubate the mixture at room temperature for 15-20 minutes to allow the RNP to form.
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Electroporation:
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Harvest and wash the target cells, then resuspend them in a nucleofection/electroporation buffer at the desired concentration (e.g., 1x10^6 cells / 100 µL).
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Gently mix the cell suspension with the pre-formed RNP complex.
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Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell type.
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Post-Electroporation:
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Immediately add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
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Incubate for 48-72 hours before harvesting genomic DNA for analysis.
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Protocol 2: Off-Target Analysis by CIRCLE-seq
This protocol provides a high-level overview of the CIRCLE-seq method for unbiased, genome-wide off-target identification.
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DNA Preparation:
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Isolate high-molecular-weight genomic DNA from the target cell line.
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Shear the DNA into smaller fragments (e.g., using ultrasonication) and repair the ends.
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Circularization:
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Ligate the DNA fragments under dilute conditions to favor intramolecular circularization, creating a library of circular DNA molecules.
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Treat with exonucleases to remove any remaining linear DNA.
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In Vitro Cleavage:
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Treat the circularized DNA library with the specific Cas9/sgRNA RNP complex targeting CELF6.
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The RNP will cleave the circular DNA at on-target and off-target sites, linearizing them.
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Library Preparation and Sequencing:
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Selectively ligate sequencing adapters to the linearized DNA fragments.
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Perform high-throughput sequencing on the resulting library. Because circular DNA is not efficiently sequenced, this method enriches for fragments that were cut by Cas9.
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Data Analysis:
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Align the sequencing reads to the reference genome to identify the precise locations of all cleavage events, revealing the genome-wide off-target profile.
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Visualization of Off-Target Reduction Strategies
The following diagram illustrates the conceptual differences between various strategies aimed at reducing off-target effects.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Cugbp elav-like family member 6 - Wikipedia [en.wikipedia.org]
- 3. CELF6, a member of the CELF family of RNA-binding proteins, regulates muscle-specific splicing enhancer-dependent alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CELF6 Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell lysis conditions for the extraction of the CELF6 protein.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of CELF6, and how does it impact lysis buffer selection?
CELF6 is an RNA-binding protein that shuttles between the nucleus and the cytoplasm, though it is predominantly found in the cytoplasm.[1][2][3] This dual localization necessitates a lysis buffer capable of efficiently disrupting both the plasma and nuclear membranes to ensure complete extraction. A whole-cell lysate approach is therefore recommended.
Q2: Which general type of lysis buffer is recommended for CELF6 extraction?
For a protein like CELF6 present in both the cytoplasm and nucleus, a robust lysis buffer such as RIPA (Radioimmunoprecipitation Assay) buffer is a strong starting point.[4][5] RIPA buffer contains strong ionic (e.g., SDS) and non-ionic detergents (e.g., NP-40 or Triton X-100) that are effective at solubilizing most cellular proteins. However, if preserving protein-protein or protein-RNA interactions is critical for downstream applications, a milder buffer containing only non-ionic detergents (e.g., NP-40 or Triton X-100) may be preferable.
Q3: Why is it crucial to use protease and phosphatase inhibitors during CELF6 extraction?
During cell lysis, endogenous proteases and phosphatases are released from subcellular compartments. These enzymes can rapidly degrade or alter the phosphorylation state of your target protein, CELF6. The CELF protein family is known to be subject to post-translational modifications like phosphorylation. Therefore, the addition of a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use is essential to maintain the integrity and native state of the extracted CELF6 protein.
Q4: Should I be concerned about the viscosity of my lysate after cell lysis?
Yes, high viscosity, primarily due to the release of genomic DNA from the nucleus, can interfere with subsequent steps like pipetting, clarification by centrifugation, and loading onto gels. To mitigate this, mechanical shearing of the DNA is recommended. Sonication is a highly effective method for this purpose.
Troubleshooting Guide
Problem 1: Low Yield of CELF6 Protein
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | The lysis buffer may not be stringent enough. If using a mild detergent buffer, consider switching to a RIPA buffer. Incorporate mechanical disruption methods like sonication to ensure complete cell and nuclear membrane breakdown. |
| Protein Degradation | Proteases released during lysis are degrading CELF6. Always work on ice and add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. |
| Protein Insolubility | CELF6 may be aggregating and pelleting with cell debris. Try different detergents or adjust their concentrations in the lysis buffer. The addition of sonication can also help to solubilize protein aggregates. |
| Suboptimal Cell Culture Conditions | Ensure cells are harvested during the appropriate growth phase and are not overly confluent or stressed, as this can affect protein expression levels. |
| Loss of Protein During Clarification | The centrifugation speed or time after lysis might be too high, causing insoluble CELF6 complexes to pellet. Try reducing the g-force or duration of the spin. |
Problem 2: CELF6 Protein is Detected at the Incorrect Molecular Weight
| Possible Cause | Recommended Solution |
| Post-Translational Modifications (PTMs) | CELF family proteins are known to be phosphorylated and acetylated, which can alter their apparent molecular weight on a gel. The use of phosphatase inhibitors is critical to preserve the native phosphorylation state for analysis. |
| Protein Degradation | If the observed band is at a lower molecular weight, it is likely due to proteolytic degradation. Ensure sufficient protease inhibitors were used and that the sample was kept cold throughout the procedure. |
| Alternative Splicing | CELF6 is involved in alternative splicing, and multiple isoforms of the protein may exist. Consult protein databases like UniProt or GeneCards to check for known isoforms. |
Problem 3: High Background in Downstream Applications (e.g., Western Blot)
| Possible Cause | Recommended Solution |
| Contamination with Genomic DNA | Viscous lysates due to high DNA content can lead to non-specific binding. Incorporate a sonication or DNase I treatment step after initial lysis to shear the DNA. |
| Insufficient Washing Steps | If performing immunoprecipitation, ensure washing steps are stringent enough to remove non-specifically bound proteins. This may involve increasing the number of washes or the detergent concentration in the wash buffer. |
| Incomplete Clarification of Lysate | Insoluble cellular debris can interfere with downstream assays. Ensure the lysate is properly centrifuged after lysis and that the supernatant is carefully collected without disturbing the pellet. |
Experimental Protocols
Protocol 1: Standard RIPA Buffer Lysis for CELF6 Extraction from Adherent Mammalian Cells
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Cell Preparation:
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Grow adherent cells to 80-90% confluency.
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Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
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Aspirate the final PBS wash completely.
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Lysis:
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Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails directly to the plate (e.g., 500 µL for a 10 cm plate).
-
Use a cell scraper to gently scrape the cells into the lysis buffer.
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Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
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Sonication:
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Sonicate the lysate on ice to shear genomic DNA. Use short pulses (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) at a low to moderate power setting to avoid overheating and protein denaturation.
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Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay, as RIPA buffer can interfere with Bradford assays).
-
Aliquot the lysate and store at -80°C for long-term use.
-
Quantitative Data Summary: Lysis Buffer Components
| Component | Typical Concentration | Function |
| Tris-HCl | 25-50 mM | Buffering agent to maintain a stable pH (typically 7.4-8.0). |
| NaCl | 150 mM | Maintains physiological ionic strength. |
| NP-40 or Triton X-100 | 1% | Non-ionic detergent to solubilize membrane proteins. |
| Sodium Deoxycholate | 0.5-1% | Ionic detergent to disrupt protein-protein interactions. |
| SDS | 0.1% | Strong ionic detergent to denature proteins and disrupt membranes. |
| EDTA | 1 mM | Chelates divalent cations, inhibiting metalloproteases. |
| Protease Inhibitors | 1X Cocktail | Prevents protein degradation by various proteases. |
| Phosphatase Inhibitors | 1X Cocktail | Preserves the phosphorylation state of proteins. |
Visualizations
Caption: Workflow for CELF6 protein extraction from adherent cells.
Caption: Troubleshooting logic for low CELF6 protein yield.
References
- 1. CELF Family Proteins in Cancer: Highlights on the RNA-Binding Protein/Noncoding RNA Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: CELF6 Immunofluorescence Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their CELF6 immunofluorescence staining experiments and reduce background signal.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of CELF6?
A1: CELF6 is an RNA-binding protein that has been observed in both the nucleus and the cytoplasm.[1][2][3] Confocal microscopy has shown CELF6 antibody labeling overlapping with the nuclear marker DAPI, as well as present in the surrounding cytoplasm and neurites.[1][2]
Q2: Which CELF6 antibody is recommended for immunofluorescence?
A2: Several commercially available antibodies have been used for CELF6 detection. For example, the rabbit monoclonal antibody [EPR10155] has been used for immunohistochemistry on formalin-fixed paraffin-embedded human kidney tissue at a 1/50 dilution. It is crucial to validate the chosen antibody for your specific application and sample type.
Q3: What are the primary causes of high background in immunofluorescence?
A3: High background can stem from several factors, including:
-
Autofluorescence: Endogenous fluorescence from the tissue or cells, or induced by fixation.
-
Non-specific antibody binding: The primary or secondary antibody binding to unintended targets.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites.
-
Suboptimal antibody concentration: Using too high a concentration of the primary or secondary antibody.
-
Insufficient washing: Failure to remove unbound antibodies.
Troubleshooting Guide
High background staining can obscure the specific CELF6 signal, leading to difficulties in data interpretation. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.
Identification: Examine an unstained sample under the microscope. If fluorescence is observed, it is likely due to autofluorescence.
Solutions:
| Solution | Recommendation |
| Choice of Fixative | If using aldehyde-based fixatives like paraformaldehyde, which can induce autofluorescence, consider reducing the fixation time. Alternatively, for certain applications, organic solvents like cold methanol or acetone may be used. |
| Quenching Agents | Treat samples with quenching agents such as sodium borohydride or commercial reagents designed to reduce autofluorescence. |
| Spectral Separation | Use fluorophores that emit in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths. |
Problem 2: Non-Specific Antibody Binding
This occurs when antibodies bind to proteins other than CELF6, leading to a generalized high background.
Identification: Run a control experiment where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely binding non-specifically. If the background is present only when the primary antibody is used, the primary antibody may be the source of non-specific binding.
Solutions:
| Solution | Recommendation |
| Optimize Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background. A common starting point for the CELF6 antibody [EPR10155] in IHC is 1:50. |
| Blocking Step | Ensure adequate blocking. Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum if using a goat anti-rabbit secondary). Bovine Serum Albumin (BSA) at 1-5% can also be used. |
| Increase Washing Steps | Thoroughly wash the samples between antibody incubation steps to remove unbound antibodies. Use a buffer like PBS with a small amount of detergent (e.g., 0.1% Tween 20). |
| Use Pre-adsorbed Secondary Antibodies | These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species, reducing non-specific binding. |
Experimental Protocols
General Immunofluorescence Protocol for CELF6
This protocol is a general guideline and may require optimization for your specific cell or tissue type.
-
Sample Preparation:
-
For cultured cells, grow on coverslips to an appropriate confluency.
-
For tissue sections, prepare cryosections or paraffin-embedded sections.
-
-
Fixation:
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes to allow antibodies to access intracellular targets.
-
Wash three times with PBS.
-
-
Blocking:
-
Block for 1 hour at room temperature in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.1% Triton X-100).
-
-
Primary Antibody Incubation:
-
Dilute the CELF6 primary antibody in the blocking buffer to its optimal concentration (e.g., start with a 1:50 to 1:200 dilution and optimize).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times for 5 minutes each with PBS containing 0.1% Tween 20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times for 5 minutes each with PBS containing 0.1% Tween 20, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Caption: Experimental workflow for CELF6 immunofluorescence staining.
Caption: Troubleshooting logic for high background in CELF6 immunofluorescence.
References
troubleshooting low spot counts with CEF6 peptide in ELISpot
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with ELISpot assays, particularly focusing on low spot counts when using CEF6 peptide pools as a positive control.
Troubleshooting Guides
Low or no spots in your positive control wells can be a significant roadblock in your ELISpot experiment. The following table outlines potential causes and recommended solutions to troubleshoot low spot counts with this compound peptide.
| Potential Cause | Recommended Solution | Key Considerations |
| Cell Viability and Handling | ||
| Low Cell Viability | Ensure cell viability is >90% before plating. Use freshly isolated PBMCs whenever possible. If using cryopreserved cells, allow them to rest for at least 1-2 hours after thawing before use.[1][2][3][4] | Dead cells can release factors that inhibit viable cells and contribute to high background.[3] Process blood samples within 8 hours of collection. |
| Incorrect Cell Concentration | Optimize the number of cells plated per well. A typical starting point for PBMCs is 2-3 x 10^5 cells/well. If the expected frequency of responding cells is low, consider increasing the cell number. | Too few cells will result in low spot counts, while too many can lead to confluent spots or high background. |
| Cell Clumping | Gently resuspend the cell pellet to ensure a single-cell suspension before plating. The use of Benzonase® Nuclease can help reduce clumping in thawed PBMCs. | Clumps of cells will lead to uneven distribution in the wells and inaccurate spot counts. |
| Reagents and Protocol | ||
| Suboptimal this compound Peptide Concentration | Use the this compound peptide pool at the manufacturer's recommended concentration. A common final concentration for CEF peptide pools is 1-2 µg/mL of each peptide. | Titrate the peptide concentration to find the optimal response for your specific cell type and donor population. |
| Inactive this compound Peptide | Ensure the peptide pool has been stored correctly (typically at -20°C or below in aliquots) and has not undergone multiple freeze-thaw cycles. | Peptides can degrade if not stored properly, leading to a loss of stimulatory capacity. |
| Issue with Assay Reagents | Verify that all assay reagents (e.g., capture antibody, detection antibody, substrate) are within their expiration dates and have been stored under the recommended conditions. | Using an ELISA substrate instead of a precipitating ELISpot substrate will result in no spots. |
| Pipetting Errors | Be careful not to introduce bubbles when adding cells or reagents to the wells. Ensure accurate and consistent pipetting across all wells. | Bubbles can prevent cells and reagents from reaching the membrane surface. |
| Insufficient Incubation Time | The optimal incubation time can vary depending on the cytokine being measured. For IFN-γ, a 16-24 hour incubation is common. | Shorter incubation times may not be sufficient for detectable cytokine secretion. |
| Donor Variability | ||
| Low Frequency of Responding T Cells | The frequency of T cells responding to CEF peptides can vary between individuals. While a majority of healthy donors are expected to respond, some may have a low or undetectable response. | The precursor frequency of antigen-specific T cells is naturally low. |
| Donor Genetics (HLA Type) | CEF peptide pools are designed to be recognized by a broad range of HLA types, but a response is still dependent on the donor's specific HLA alleles. | An individual may not have the specific HLA molecules required to present the peptides in the this compound pool to their T cells. |
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and why is it used as a positive control?
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a well-established reagent used as a positive control in T cell assays like ELISpot. It contains a mixture of MHC class I-restricted peptides from these common viruses to which most healthy individuals have been exposed and are expected to have a memory T cell response. The "6" in this compound may refer to a specific formulation or number of peptides in the pool, but the general principle remains the same. A robust response to the CEF pool confirms the integrity of the assay system, including cell viability and reagent functionality.
Q2: What is the expected frequency of this compound-responsive T cells in healthy donors?
The majority of healthy, immunocompetent individuals are expected to have a detectable T cell response to the CEF peptide pool. The frequency of these responding cells can vary significantly between donors but is generally high enough to be easily detected by a sensitive assay like ELISpot.
Q3: Can I use cryopreserved PBMCs for my ELISpot assay?
Yes, cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) are commonly used in ELISpot assays. However, it is crucial to handle them with care to ensure high viability. After thawing, it is recommended to let the cells rest for at least 1-2 hours in culture medium to allow for recovery before adding them to the ELISpot plate. Poor viability of cryopreserved cells is a common reason for low or absent T cell responses.
Q4: My negative control wells (cells only) have high background. What could be the cause?
High background in negative control wells can be caused by several factors:
-
Contamination: Bacterial or fungal contamination of your cell culture or reagents can lead to non-specific cytokine secretion.
-
Cell quality: A high number of dead or dying cells can non-specifically bind to the membrane and contribute to background.
-
Inadequate washing: Insufficient washing of the plate can leave residual reagents that cause background staining.
-
Serum reactivity: The serum used in your culture medium may contain factors that non-specifically activate the cells.
Q5: The spots in my this compound positive control wells are very large and/or have fuzzy borders. What does this indicate?
Large, fuzzy, or "confluent" spots can indicate a few issues:
-
Over-stimulation: The concentration of the this compound peptide pool may be too high, leading to excessive cytokine secretion.
-
Too many cells: Plating too many cells in the well can result in spots merging.
-
Prolonged incubation: Extending the incubation period beyond the optimal time can lead to larger spots.
-
Plate movement: Disturbing the plate during incubation can cause the secreted cytokines to spread, resulting in poorly defined spots.
Experimental Protocols
Standard ELISpot Protocol for this compound Peptide Stimulation
This protocol provides a general workflow for performing an IFN-γ ELISpot assay using this compound peptide pool as a stimulant with human PBMCs.
Materials:
-
96-well PVDF membrane ELISpot plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
This compound peptide pool
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (as an alternative positive control)
-
Human PBMCs (freshly isolated or cryopreserved)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
PBS and PBS-Tween 20 (0.05%) wash buffers
-
Sterile water
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 3 times with 200 µL/well of sterile water.
-
Coat the wells with 100 µL of capture antibody diluted in PBS to the recommended concentration.
-
Incubate overnight at 4°C.
-
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath.
-
Wash the cells with complete RPMI-1640 medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Resuspend the cells in complete RPMI-1640 to a final concentration of 2-3 x 10^6 cells/mL.
-
-
Blocking and Cell Plating:
-
Wash the coated plate 3 times with 200 µL/well of sterile PBS.
-
Block the plate with 200 µL/well of complete RPMI-1640 for at least 2 hours at 37°C.
-
Aspirate the blocking solution.
-
Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well.
-
Add 50 µL of the this compound peptide pool (at 3x the final desired concentration) to the appropriate wells.
-
Add 50 µL of medium alone to the negative control wells.
-
Add 50 µL of PHA or anti-CD3 antibody to the positive control wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2. Do not disturb the plate during incubation.
-
-
Detection:
-
Wash the plate 4 times with PBS-Tween 20.
-
Add 100 µL of the biotinylated detection antibody diluted in PBS with 0.5% BSA to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBS-Tween 20.
-
Add 100 µL of Streptavidin-ALP or -HRP diluted in PBS with 0.5% BSA to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBS-Tween 20, followed by 2 washes with PBS.
-
-
Spot Development:
-
Add 100 µL of BCIP/NBT or AEC substrate to each well.
-
Monitor spot development closely (typically 5-30 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope.
-
Visualizations
Caption: ELISpot Experimental Workflow.
Caption: T Cell Activation by this compound Peptide.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Troubleshooting High Background in CEF6 Peptide Stimulated Wells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background issues encountered during cellular assays involving CEF6 peptide stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and why is it used?
A1: The this compound peptide pool is a well-defined mixture of 32 peptides derived from the human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus. These peptides are known to be immunodominant and are restricted by common HLA class I alleles. This compound is frequently used as a positive control to stimulate CD8+ T cells in functional assays like ELISpot and intracellular cytokine staining (ICS) to verify cell reactivity and assay performance.
Q2: What are the common assays where high background is observed with this compound stimulation?
A2: High background is a common issue in sensitive immunological assays such as ELISpot, FluoroSpot, and intracellular cytokine staining (ICS) for flow cytometry. These assays are designed to detect cytokine secretion or expression at the single-cell level, making them susceptible to various sources of non-specific signal.
Q3: What is considered a "high background" in these assays?
A3: A high background refers to a significant number of spots (in ELISpot) or a high percentage of positive cells (in ICS) in the negative control wells (wells with cells but without peptide stimulation). While the acceptable background level can vary between experiments and laboratories, a background that interferes with the clear distinction of a positive response is considered high.
Q4: Can cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) contribute to high background?
A4: Yes, the handling of cryopreserved PBMCs is a critical factor. The freeze-thaw process can be stressful for cells, leading to increased apoptosis and non-specific cytokine release, which can contribute to high background. It is crucial to follow optimized thawing protocols and to allow the cells a resting period if necessary. Some studies suggest that resting cryopreserved PBMCs overnight may benefit T cell responses in certain contexts.
Troubleshooting Guide: High Background Issues
High background in this compound peptide-stimulated wells can be attributed to several factors, ranging from cell handling to reagent quality. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue 1: High Background in Negative Control Wells (Unstimulated Cells)
| Potential Cause | Recommended Solution |
| Cell Viability and Handling | - Ensure high viability of PBMCs (>90%) post-thawing.[1] - Handle cells gently; avoid vigorous vortexing or centrifugation. - Allow cryopreserved PBMCs to rest for 1-2 hours or overnight at 37°C, 5% CO2 before stimulation.[2] |
| Contaminated Reagents or Media | - Use fresh, sterile culture media, serum, and other reagents. - Filter serum to remove potential contaminants. - Test a new batch of fetal bovine serum (FBS) as some batches can be mitogenic. |
| Inappropriate Cell Density | - Optimize the number of cells per well. Too high a cell density can lead to non-specific activation.[3] |
Issue 2: High Background Across All Wells (Including Stimulated Wells)
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentrations | - Titrate the capture and detection antibodies to determine the optimal concentration. Excess antibody can lead to non-specific binding. |
| Inadequate Washing | - Increase the number and vigor of wash steps to remove unbound antibodies and other reagents.[4] |
| Overdevelopment of the Assay | - Reduce the incubation time with the substrate (e.g., in ELISpot) or the signal amplification steps. |
| Issues with Assay Plates | - Ensure proper pre-wetting of ELISpot plates with ethanol to facilitate uniform antibody coating. |
Data Presentation: Recommended Experimental Parameters
The following table summarizes key quantitative data for optimizing your this compound peptide stimulation experiments.
| Parameter | Recommended Range | Notes |
| This compound Peptide Concentration | 1-10 µg/mL per peptide | The optimal concentration may vary between donors and should be titrated.[5] |
| Cell Density (ELISpot) | 2 x 10^5 - 4 x 10^5 cells/well | Higher cell numbers may be needed for low-frequency responses. |
| Cell Density (ICS) | 1 x 10^6 cells/mL | Adjust based on your specific flow cytometry protocol. |
| Incubation Time (ELISpot) | 18-48 hours | Optimize for the specific cytokine being measured. |
| Incubation Time (ICS) | 5-6 hours | A shorter incubation is typically used for intracellular cytokine detection. |
| Brefeldin A (for ICS) | Add after 2 hours of stimulation | This blocks cytokine secretion, allowing for intracellular accumulation. |
Experimental Protocols
Detailed Protocol for this compound Peptide Stimulation in an ELISpot Assay
-
Plate Preparation:
-
Pre-wet the 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the plate with capture antibody (e.g., anti-IFN-γ) at the optimal concentration and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a tube containing pre-warmed culture medium.
-
Centrifuge the cells and resuspend in fresh medium.
-
Determine cell viability and concentration.
-
Resuspend the cells to the desired concentration (e.g., 2.5 x 10^6 cells/mL).
-
-
Stimulation:
-
Wash the coated plate with PBS and block with culture medium containing 10% FBS for at least 30 minutes at 37°C.
-
Prepare the this compound peptide working solution at 2x the final desired concentration.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the 2x this compound peptide solution to the stimulated wells and 100 µL of culture medium to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with distilled water and allow the plate to dry before counting the spots.
-
Mandatory Visualizations
Troubleshooting Workflow for High Background
Caption: A flowchart outlining the steps to troubleshoot high background issues.
Signaling Pathway for T-Cell Activation by this compound Peptides
Caption: Diagram of the T-cell activation signaling pathway by this compound peptides.
References
Technical Support Center: T-Cell Responses to CEF Peptide Pool Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent T-cell responses following stimulation with the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool.
Troubleshooting Guide
This guide addresses common issues observed during T-cell stimulation experiments using the CEF peptide pool, such as ELISpot and intracellular cytokine staining (ICS) assays.
| Observation | Potential Cause | Recommended Solution |
| High Background in ELISpot | Inadequate washing | Increase the number and thoroughness of wash steps. Wash both sides of the membrane.[1] |
| Too many cells per well | Optimize the cell number per well by performing a cell titration.[1][2] | |
| Over-development of the plate | Reduce the substrate incubation time. | |
| Contaminated reagents or media | Use sterile reagents and aseptic techniques. Consider filtering reagents. | |
| Non-specific antibody binding | Titrate capture and detection antibodies to optimal concentrations. | |
| No or Very Few Spots in ELISpot | Insufficient number of responding cells | Increase the number of cells seeded per well. |
| Poor cell viability | Assess cell viability before starting the experiment, especially with cryopreserved cells. | |
| Ineffective peptide stimulation | Ensure the CEF peptide pool is stored correctly and has not expired. Use a positive control stimulant like PHA to confirm cell reactivity. | |
| Suboptimal incubation time | Optimize the cell incubation period; it may need to be longer to allow for T-cell activation and cytokine secretion. | |
| Incorrect antibody concentrations | Optimize the concentrations of capture and detection antibodies. | |
| Inconsistent Results Between Replicate Wells | Uneven cell distribution | Gently mix the cell suspension before pipetting to ensure a homogenous distribution. |
| Pipetting errors | Be careful and consistent with all pipetting steps. | |
| Plate movement during incubation | Avoid moving or vibrating the incubator during the cell incubation step. | |
| Low Frequency of Cytokine-Producing T-Cells in ICS | Ineffective peptide stimulation | Verify the concentration and integrity of the CEF peptide pool. |
| Inefficient intracellular cytokine trapping | Use an effective protein transport inhibitor like Brefeldin A or Monensin. | |
| Suboptimal staining protocol | Titrate antibodies for surface and intracellular markers to determine optimal concentrations. Ensure proper fixation and permeabilization. | |
| Gating strategy issues | Refine the flow cytometry gating strategy to accurately identify the T-cell populations of interest. | |
| Variable Responses Across Donors | HLA diversity | The CEF peptide pool contains epitopes restricted by various HLA alleles. Responses will naturally vary between individuals with different HLA types. |
| Previous viral exposure | The magnitude of the response depends on the donor's history of infection with CMV, EBV, and influenza. | |
| T-cell avidity | T-cells from different donors may have different functional avidities for the CEF peptides, leading to varied response strengths. |
Frequently Asked Questions (FAQs)
Q1: What is the CEF peptide pool and why is it used?
A1: The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a mixture of well-defined HLA class I restricted T-cell epitopes from these three common viruses. It is frequently used as a positive control in T-cell assays to confirm the functionality of antigen-specific T-cells and the overall integrity of the experimental setup.
Q2: Why do I see such variability in T-cell responses to the CEF peptide pool between different donors?
A2: Variability in responses is expected and can be attributed to several factors:
-
HLA Haplotype: The peptides in the pool are restricted by specific HLA class I alleles. Individuals with different HLA types will recognize and respond to different peptides within the pool, leading to variations in the magnitude of the response.
-
Immunological History: The strength of the T-cell response is dependent on the donor's prior exposure and memory T-cell repertoire to CMV, EBV, and influenza virus.
-
T-Cell Receptor (TCR) Avidity: The strength of the interaction between the T-cell receptor and the peptide-MHC complex (avidity) can differ between individuals, influencing the activation threshold and subsequent response.
Q3: Can competition between peptides in the pool affect the T-cell response?
A3: Yes, when multiple peptides restricted by the same HLA allele are present in a single pool, they can compete for binding to that HLA molecule on antigen-presenting cells. This competition can potentially lead to an underestimation of the total T-cell response compared to stimulating with each peptide individually.
Q4: What is the optimal concentration of the CEF peptide pool to use for stimulation?
A4: The optimal concentration can vary depending on the specific assay (ELISpot, ICS), cell type, and donor. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A common starting concentration is 1 µg/mL for each peptide in the pool.
Q5: How long should I stimulate the cells with the CEF peptide pool?
A5: The optimal stimulation time depends on the assay and the specific cytokine being measured.
-
For Intracellular Cytokine Staining (ICS) , a shorter incubation of 4-6 hours in the presence of a protein transport inhibitor (like Brefeldin A) is typical.
-
For ELISpot assays , a longer incubation period of 18-24 hours is common to allow for sufficient cytokine secretion and spot formation. It is advisable to optimize the incubation time for your specific experimental setup.
Experimental Protocols
General Protocol for T-Cell Stimulation using CEF Peptide Pool for ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with sterile PBS to remove excess antibody.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at room temperature.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs (Peripheral Blood Mononuclear Cells) or use freshly isolated PBMCs. Ensure high viability (>90%). Resuspend cells in complete culture medium.
-
Cell Seeding: Add the cell suspension to the wells of the ELISpot plate. It is recommended to test a range of cell concentrations (e.g., 1x10^5 to 3x10^5 cells/well).
-
Stimulation: Add the CEF peptide pool to the appropriate wells at the predetermined optimal concentration. Include a negative control (medium only) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.
-
Detection: After incubation, wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody and incubate.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Wash the plate and add a substrate solution to develop the spots. Monitor spot development and stop the reaction by washing with distilled water.
-
Drying and Analysis: Allow the plate to dry completely before analyzing the spots using an ELISpot reader.
General Protocol for T-Cell Stimulation using CEF Peptide Pool for Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Prepare a single-cell suspension of PBMCs.
-
Stimulation: In a 96-well U-bottom plate or flow cytometry tubes, add the PBMCs. Add the CEF peptide pool at the optimal concentration. Include negative and positive controls.
-
Co-stimulation and Protein Transport Inhibition: Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: After incubation, wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Washing and Acquisition: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software, gating on viable, single T-cells to determine the frequency of cytokine-producing cells.
Visualizations
Caption: Simplified T-Cell activation signaling pathway.
Caption: Experimental workflow for an ELISpot assay.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
References
Technical Support Center: CEF Peptide Pool Lot-to-Lot Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are CEF peptide pools and why are they used?
A1: CEF peptide pools are mixtures of synthetic peptides representing well-defined T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] They are commonly used as a positive control in T-cell assays such as ELISpot and intracellular cytokine staining (ICS) to verify the functional capacity of peripheral blood mononuclear cells (PBMCs) to respond to antigenic stimulation.[2][3] A positive response to the CEF pool indicates that the cells are viable and capable of mounting a cytokine response, which is crucial for the valid interpretation of experimental results.
Q2: What are the primary causes of lot-to-lot variability in CEF peptide pools?
A2: Lot-to-lot variability can stem from several factors related to the manufacturing and handling of the peptide pools:
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Peptide Purity and Integrity: Differences in the purity of individual peptides between lots can significantly impact the pool's overall performance. Impurities may include truncated or deleted peptide sequences, or by-products from the synthesis process, which can lead to reduced or non-specific T-cell activation.[4]
-
Peptide Concentration: Inaccurate quantification of individual peptides within a lot can lead to an imbalanced pool, where some epitopes are over or underrepresented, affecting the strength and specificity of the T-cell response.
-
Contaminants: The presence of contaminants such as endotoxins or residual trifluoroacetic acid (TFA) from the synthesis process can cause non-specific immune cell activation or cytotoxicity, leading to inconsistent results.
-
Storage and Handling: Improper storage conditions, including temperature fluctuations and repeated freeze-thaw cycles, can lead to peptide degradation and loss of activity.[5]
Q3: How can lot-to-lot variability impact my experimental results?
A3: Inconsistent performance of CEF peptide pools can lead to several issues in your experiments:
-
False Positive Results: Contaminants in a specific lot could cause non-specific T-cell activation, resulting in a high background and false-positive signals.
-
Poor Reproducibility: Switching between lots with different performance characteristics will lead to a lack of reproducibility in your assays, making it difficult to compare results across experiments.
Q4: What is an acceptable level of response to a CEF peptide pool?
A4: The magnitude of the T-cell response to a CEF pool can vary significantly between donors due to differences in HLA types and previous exposure to the viruses. However, a study involving 210 healthy donors suggested that a response of less than 50 Spot Forming Units (SFU) per 300,000 PBMCs might be considered low, with 48% of donors falling into this category. It is recommended to establish an internal acceptance criterion for new lots based on historical data from your specific donor population and assay system.
Troubleshooting Guides
Issue 1: Low or No Response to a New Lot of CEF Peptide Pool
If you observe a significant decrease in the T-cell response with a new lot of CEF peptide pool compared to previous lots, follow these troubleshooting steps:
Troubleshooting Steps:
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Verify Cell Viability and Functionality:
-
Action: Before testing the new CEF lot, ensure the viability and functionality of your PBMCs using a polyclonal stimulator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Rationale: This will confirm that the lack of response is due to the peptide pool and not the quality of the cells.
-
-
Confirm Correct Peptide Reconstitution and Dilution:
-
Action: Double-check the manufacturer's instructions for reconstituting the lyophilized peptide pool. Ensure the correct solvent (e.g., DMSO, water) and concentration are used. Verify all subsequent dilution steps.
-
Rationale: Incorrect reconstitution or dilution can lead to a final peptide concentration that is too low to elicit a strong response.
-
-
Perform a Dose-Response Experiment:
-
Action: Test the new lot of CEF peptide pool at a range of concentrations to determine the optimal dose for your assay.
-
Rationale: Different lots may have slight variations in potency, and a dose-response curve can help identify the concentration that yields a response comparable to previous lots.
-
-
Compare with a Retained Sample of a Previous Lot:
-
Action: If available, test the new lot in parallel with a retained sample of a previously well-performing lot.
-
Rationale: This direct comparison is the most effective way to confirm if the new lot is indeed underperforming.
-
Experimental Protocol: Qualifying a New Lot of CEF Peptide Pool using ELISpot
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and count cryopreserved PBMCs. Resuspend cells in culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
Stimulation:
-
Add 100 µL of the cell suspension (250,000 cells) to each well.
-
Add 100 µL of the following to triplicate wells:
-
New CEF peptide pool lot (at 3 different concentrations, e.g., 0.5x, 1x, 2x the recommended concentration).
-
Previous CEF peptide pool lot (at the standard concentration).
-
PHA (positive control).
-
Culture medium only (negative control).
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for spot development. Stop the reaction by washing with water.
-
Analysis: Count the spots in each well using an ELISpot reader.
Issue 2: High Background in Negative Control Wells
High background in wells containing cells and media alone can obscure a true positive response. If this coincides with the introduction of a new CEF peptide pool lot, consider the following:
Troubleshooting Steps:
-
Check for Endotoxin Contamination:
-
Action: Contact the manufacturer to inquire about the endotoxin levels of the specific lot. If possible, test the peptide pool for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Rationale: Endotoxins are potent activators of immune cells and can cause non-specific cytokine release.
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-
Evaluate Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent used to reconstitute the peptides (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).
-
Rationale: High concentrations of solvents can be cytotoxic and lead to the release of cytokines from dying cells.
-
-
Assess PBMC Quality:
-
Action: Poor handling of PBMCs during thawing and washing can lead to cell stress and spontaneous cytokine release. Ensure proper cell handling techniques are followed.
-
Rationale: A high background may not be related to the peptide pool but rather to the state of the cells.
-
Data Presentation
Table 1: Example of Quantitative Data for CEF Peptide Pool Lot Qualification
| Lot Number | Donor ID | Mean SFU / 10^6 PBMCs (± SD) | % of Response Compared to Reference Lot | Pass/Fail |
| Reference Lot A | Donor 1 | 450 (± 35) | 100% | Pass |
| Donor 2 | 620 (± 48) | 100% | Pass | |
| New Lot B | Donor 1 | 425 (± 42) | 94.4% | Pass |
| Donor 2 | 590 (± 55) | 95.2% | Pass | |
| New Lot C | Donor 1 | 210 (± 30) | 46.7% | Fail |
| Donor 2 | 305 (± 38) | 49.2% | Fail |
Acceptance criteria: Mean response must be within ±20% of the reference lot for a panel of at least two donors.
Table 2: Summary of Potential Causes and Solutions for CEF Peptide Pool Variability
| Issue | Potential Cause | Recommended Action |
| Low/No Response | Poor peptide purity/concentration | Perform dose-response analysis; contact manufacturer for certificate of analysis. |
| Incorrect reconstitution/dilution | Review and verify protocol; ensure proper mixing. | |
| Degraded peptides | Aliquot and store properly; avoid repeated freeze-thaw cycles. | |
| High Background | Endotoxin contamination | Test for endotoxins; use endotoxin-free reagents. |
| Solvent toxicity | Ensure final solvent concentration is below toxic levels (e.g., DMSO <0.5%). | |
| Poor cell quality | Optimize cell handling and thawing procedures. | |
| Poor Reproducibility | Inconsistent lot performance | Qualify each new lot against a reference standard before use in critical experiments. |
Visualizations
Caption: TCR Signaling Pathway in CD8+ T-Cell Activation by CEF Peptides.
Caption: Workflow for Qualifying a New Lot of CEF Peptide Pool.
References
Technical Support Center: CEF6 Assay & Peptide Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CEF6 peptide in immunological assays. Unstable peptides can be a significant source of variability and erroneous results; this resource aims to help you identify and resolve issues related to this compound peptide stability.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based assays, with a focus on issues stemming from peptide instability.
Q1: I am not seeing any signal or a very weak signal in my assay.
Possible Cause: The this compound peptide may have degraded, preventing it from being recognized by T-cells or antibodies.
Troubleshooting Steps:
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Peptide Integrity:
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Oxidation: The this compound peptide contains a methionine residue (LPFDKTTVM ), which is highly susceptible to oxidation.[1] Oxidation can alter the peptide's structure and reduce its ability to bind to MHC molecules or be recognized by T-cell receptors.[2][3]
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Improper Storage: Peptides should be stored at -20°C or lower, in a desiccated, light-protected environment.[1] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.[1]
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Incorrect Solubilization: Ensure the peptide is dissolved in the recommended sterile buffer. Some peptides may require specific pH conditions for optimal solubility and stability.
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-
Assay Conditions:
-
Reagent Preparation: Confirm that all buffers and reagents were prepared correctly and are not expired.
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Incubation Times/Temperatures: Verify that the incubation times and temperatures used in your protocol are optimal for the specific assay (e.g., ELISPOT, ELISA).
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Q2: My results show high background noise.
Possible Cause: Peptide aggregates or contaminants may be causing non-specific binding or cellular activation.
Troubleshooting Steps:
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Peptide Aggregation:
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Visual Inspection: After reconstitution, visually inspect the peptide solution for any precipitation or turbidity. Hydrophobic peptides are prone to aggregation.
-
Proper Dissolution: Follow the manufacturer's instructions for dissolving the peptide. It may be necessary to gently vortex or sonicate the solution to ensure complete dissolution.
-
-
Contamination:
-
Endotoxins: Peptides can sometimes be contaminated with endotoxins from the synthesis process, which can cause non-specific immune cell activation. Using high-purity peptides is crucial.
-
Cross-Contamination: Ensure proper aseptic techniques to prevent microbial contamination of your peptide stock solution.
-
Q3: I am observing poor reproducibility between experiments.
Possible Cause: Inconsistent peptide stability and handling are common sources of variability.
Troubleshooting Steps:
-
Standardize Peptide Handling:
-
Aliquot Stocks: Upon initial reconstitution, create single-use aliquots of the this compound peptide solution to avoid multiple freeze-thaw cycles of the main stock.
-
Consistent Storage: Always store aliquots under the same conditions (-20°C or -80°C, protected from light).
-
-
Water Content:
-
Hygroscopicity: Lyophilized peptides are often hygroscopic and can absorb moisture from the air, which can affect the peptide's actual concentration and accelerate degradation. Handle lyophilized powder quickly in a low-humidity environment.
-
-
Assay Controls:
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known active batch of this compound peptide) and negative controls in your experiments to monitor assay performance.
-
Frequently Asked Questions (FAQs)
What is the this compound peptide?
This compound is a nine-amino-acid peptide (LPFDKTTVM) derived from the nucleocapsid protein of the Influenza A virus. It is a component of the widely used "CEF" peptide pool, which also includes peptides from Cytomegalovirus (CMV) and Epstein-Barr virus (EBV). CEF peptides are known to elicit strong CD8+ T-cell responses and are commonly used as positive controls in immunological assays such as ELISPOT and intracellular cytokine staining.
What are the primary factors affecting this compound peptide stability?
The stability of the this compound peptide can be influenced by several factors, including:
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Oxidation: The C-terminal methionine residue is prone to oxidation.
-
Temperature: Higher temperatures accelerate degradation. Storage at -20°C or -80°C is recommended.
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pH: Extreme pH values can lead to hydrolysis of peptide bonds.
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Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.
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Improper Storage of Lyophilized Powder: Exposure to moisture and light can compromise the peptide.
How does peptide degradation affect my assay results?
Peptide degradation, such as oxidation or aggregation, can lead to:
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Reduced Antigenicity: The altered peptide may no longer be effectively presented by MHC class I molecules, leading to a weaker or absent T-cell response (e.g., lower IFN-γ production).
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Lower Binding Affinity: In antibody-based assays (like a peptide-based ELISA), a modified peptide may have a reduced affinity for the detection antibody.
-
Inconsistent Results: A partially degraded peptide stock will yield variable results over time.
Data Summary: Factors Affecting Peptide Stability
The following table summarizes key factors that influence the stability of peptides like this compound.
| Factor | Effect on Peptide Stability | Recommendations |
| Temperature | Higher temperatures increase the rate of chemical degradation (e.g., hydrolysis, oxidation). | Store lyophilized peptides at -20°C or -80°C. Store peptide solutions in aliquots at -20°C or -80°C. |
| pH | Extreme acidic or basic pH can cause hydrolysis of peptide bonds. | Reconstitute peptides in sterile, neutral buffers (e.g., PBS). Check manufacturer's recommendations. |
| Oxidation | Peptides with Met, Cys, or Trp are susceptible to oxidation, altering their structure and function. | Store away from light and oxygen. Consider using buffers degassed with nitrogen. |
| Moisture | Lyophilized peptides are often hygroscopic; moisture can accelerate degradation. | Store with desiccant. Minimize time the container is open to the atmosphere. |
| Freeze-Thaw Cycles | Repeated cycles can lead to peptide degradation and aggregation. | Aliquot peptide solutions into single-use volumes after reconstitution. |
| Aggregation | Hydrophobic peptides can self-associate and precipitate, reducing the effective concentration. | Follow specific solubilization protocols. May require gentle vortexing or sonication. |
Experimental Protocols
Protocol: Peptide-Based Indirect ELISA
This protocol outlines a general procedure for an indirect ELISA to detect antibodies specific to the this compound peptide.
-
Coating:
-
Dilute the this compound peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted peptide solution to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample Incubation:
-
Add 100 µL of diluted samples (e.g., serum, plasma) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
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Repeat the washing step as described in step 2.
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-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody species) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
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Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stop Reaction:
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Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Read Plate:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Recommended workflow for handling this compound peptide to ensure stability.
Caption: Major degradation pathways for the this compound peptide.
References
Technical Support Center: Optimizing CEF6 Peptide T-Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for CEF6 peptide T-cell assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound peptide T-cell assay?
The optimal incubation time depends on the specific assay being performed. For Enzyme-Linked Immunospot (ELISpot) assays, a longer incubation of 18-48 hours is typically recommended to allow for sufficient cytokine secretion and spot formation.[1] For Intracellular Cytokine Staining (ICS) followed by flow cytometry, a shorter incubation of 5-6 hours is common, with the addition of a protein transport inhibitor like Brefeldin A for the last few hours to trap cytokines intracellularly.[1]
Q2: How does incubation time affect the results of my T-cell assay?
Incubation time is a critical parameter that can significantly impact your results:
-
Too short: May result in a weak or no signal, as T-cells may not have had enough time to become fully activated and produce detectable levels of cytokines.
-
Too long: Can lead to high background signal, poorly defined spots in ELISpot assays, or even T-cell exhaustion.[2] Prolonged stimulation can cause T-cells to become dysfunctional, characterized by a sequential loss of cytokine production (e.g., IL-2, then TNF, followed by IFN-γ).[3]
Q3: What is T-cell exhaustion and how can incubation time contribute to it?
T-cell exhaustion is a state of T-cell dysfunction that arises from prolonged antigen stimulation, such as in chronic infections or cancer.[3] While it's a more complex process in vivo, prolonged in vitro stimulation during an assay can induce a similar hypo-responsive state. Studies have shown that hallmarks of T-cell exhaustion can appear within 6-12 hours of tumor exposure. Therefore, excessively long incubation times in your assay could lead to an underestimation of the true T-cell response.
Q4: Should I rest my cryopreserved PBMCs before starting the incubation with this compound peptides?
Resting cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) overnight after thawing has been suggested to improve cell viability and function. However, studies have shown that for many donors and antigens, including CEF peptides, resting does not significantly improve ELISpot assay performance and leads to the loss of about half of the available cells. It is often more effective to increase the number of cells plated per well. The need for resting may depend on the quality of cryopreservation and thawing.
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide T-cell assays and provides potential solutions related to incubation time and other factors.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Signal | Incubation time too short: T-cells may not be sufficiently activated. | Optimize incubation time: Perform a time-course experiment (e.g., 18, 24, 48 hours for ELISpot; 4, 6, 8 hours for ICS). |
| Suboptimal peptide concentration: Insufficient antigen to stimulate T-cells. | Titrate the this compound peptide pool to determine the optimal concentration for your cells. | |
| Poor cell viability: Cells may have been damaged during isolation, cryopreservation, or thawing. | Check cell viability before and after the assay. Ensure proper handling and use of fresh, healthy cells. | |
| Improper assay setup: Incorrect plate coating, insufficient washing, or expired reagents. | Review your protocol and ensure all reagents are within their expiration dates and properly stored. Include a positive control (e.g., PHA) to verify assay performance. | |
| High Background | Incubation time too long: Can cause non-specific cell activation or cell death, leading to background signal. | Reduce incubation time: Test shorter incubation periods to find the optimal signal-to-noise ratio. |
| Too many cells per well: Overcrowding can lead to high background and confluent spots in ELISpot. | Optimize cell density: Perform a cell titration experiment to determine the ideal number of cells per well. | |
| Contamination: Bacterial or fungal contamination can cause non-specific cytokine release. | Ensure sterile technique throughout the experiment. Check media and reagents for contamination. | |
| Inadequate washing: Insufficient washing can leave residual reagents or unbound antibodies on the plate. | Follow the washing instructions in your protocol carefully. | |
| Poorly Defined/Fuzzy Spots (ELISpot) | Incubation time too long: Excessive cytokine secretion can lead to large, overlapping spots. | Shorten the incubation period. |
| Overdevelopment of the plate: Substrate incubation time was too long. | Optimize development time: Monitor spot development closely and stop the reaction when spots are sharp and distinct. | |
| Cell clumping: Clumped cells can result in large, irregular spots. | Ensure a single-cell suspension before plating by gently pipetting. |
Experimental Protocols
Optimizing Incubation Time for IFN-γ ELISpot Assay
This protocol outlines a general procedure for determining the optimal incubation time for a this compound peptide-stimulated IFN-γ ELISpot assay.
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Check for viability using a method like trypan blue exclusion. Resuspend cells in complete RPMI medium.
-
Experimental Setup:
-
Wash the coated plate with PBS and block with complete RPMI medium for 2 hours at 37°C.
-
Prepare a cell suspension at the desired concentration (e.g., 2.5 x 10^6 cells/mL).
-
Prepare the this compound peptide pool at a working concentration (e.g., 2 µg/mL of each peptide).
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Plate 100 µL of the cell suspension (2.5 x 10^5 cells) into the appropriate wells.
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Add 50 µL of the this compound peptide pool to the stimulation wells.
-
Add 50 µL of medium alone to the negative control wells.
-
Add 50 µL of a positive control (e.g., PHA) to the positive control wells.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for three different time points (e.g., 18, 24, and 48 hours).
-
Detection and Development:
-
After each incubation period, wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add a substrate solution (e.g., AEC) until distinct spots develop.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The optimal incubation time is the one that provides the best balance between a high number of well-defined spots in the stimulation wells and a low number of spots in the negative control wells.
Visualizations
Caption: Simplified signaling pathway of CD8+ T-cell activation by a this compound peptide.
Caption: General experimental workflow for an ELISpot T-cell assay.
Caption: A logical workflow for troubleshooting common T-cell assay issues.
References
preventing CEF6 peptide degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your CEF6 peptide during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for lyophilized this compound peptide?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or, ideally, at -80°C. Storing it at 4°C is acceptable for short periods (a few weeks), but for storage measured in months or years, lower temperatures are crucial to minimize degradation. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and lead to peptide degradation.
Q2: How should I store this compound peptide once it is reconstituted in a solution?
Once reconstituted, this compound peptide solutions are significantly less stable than their lyophilized form. For optimal short-term storage (a few days to a week), keep the solution at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C. This approach minimizes the damaging effects of repeated freeze-thaw cycles. The choice of solvent can also impact stability; refer to the product's technical data sheet for recommended solvents.
Q3: My this compound peptide solution has turned cloudy. What does this mean?
A cloudy appearance in your this compound peptide solution is often an indication of aggregation or precipitation. This can occur if the peptide's solubility limit is exceeded or if the buffer conditions (e.g., pH) are not optimal. To address this, you can try to sonicate the solution briefly. If the cloudiness persists, it may be necessary to discard the solution and prepare a fresh one, ensuring the peptide is fully dissolved in the appropriate buffer.
Q4: I suspect my this compound peptide has degraded. How can I check its integrity?
To verify the integrity of your this compound peptide, High-Performance Liquid Chromatography (HPLC) is a commonly used analytical method to assess purity. By comparing the chromatogram of your stored peptide with that of a freshly prepared standard, you can identify potential degradation products, which often appear as additional peaks. Mass spectrometry (MS) can also be used to confirm the molecular weight of the peptide and identify any modifications that may have occurred during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound peptide stability.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (e.g., oxidation, deamidation) | Store the peptide under recommended conditions (-20°C or -80°C). Use high-purity, degassed solvents for reconstitution. If the peptide is susceptible to oxidation, consider using buffers containing antioxidants. |
| Poor solubility upon reconstitution | Incorrect solvent or pH | Refer to the manufacturer's instructions for the recommended solvent. If solubility is still an issue, try gentle warming or sonication. Ensure the pH of the buffer is appropriate for the peptide's isoelectric point. |
| Presence of multiple peaks in HPLC analysis | Peptide degradation or aggregation | Review storage and handling procedures. Ensure the peptide was stored at the correct temperature and protected from moisture. For aggregation-prone peptides, consider using specific buffers or additives that discourage aggregate formation. |
| Inconsistent experimental results | Improper aliquoting leading to concentration errors | When reconstituting, ensure the peptide is fully dissolved before aliquoting. Use low-protein-binding tubes to prevent the peptide from adsorbing to the plastic. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
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Before opening, bring the vial of lyophilized this compound peptide to room temperature to prevent condensation, which can introduce moisture and degrade the peptide.
-
Refer to the product data sheet to determine the appropriate solvent (e.g., sterile distilled water, PBS, or another recommended buffer).
-
Add the specified volume of the solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
For long-term storage, aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until needed.
Logical Workflow for Troubleshooting Degradation
The following diagram illustrates a step-by-step process for troubleshooting potential this compound peptide degradation during storage.
Technical Support Center: Managing High DMSO Concentrations from CEF Peptide Pools
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues related to high dimethyl sulfoxide (DMSO) concentrations when using CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools in immunological assays.
Frequently Asked Questions (FAQs)
Q1: Why are CEF peptide pools supplied in DMSO and what is the typical concentration?
CEF peptide pools consist of multiple synthetic peptides which are often hydrophobic. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of substances, including peptides that are difficult to dissolve in aqueous solutions alone.[1][2][3] Peptide pools are frequently supplied in concentrations of 10% DMSO or higher to ensure the peptides remain in solution.[4]
Q2: What is the maximum tolerable DMSO concentration for my cells?
The maximum tolerable DMSO concentration is highly dependent on the cell type and the duration of the assay. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%.[5] Some sensitive cell lines may even require the concentration to be below 0.1%. It's crucial to perform a viability assay with your specific cells to determine the optimal non-toxic concentration.
Q3: How does a high concentration of DMSO affect my T-cell assay results?
High DMSO concentrations can have several detrimental effects on T-cell assays such as ELISpot or intracellular cytokine staining (ICS):
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Reduced Cell Viability: DMSO can be toxic to cells, particularly at concentrations above 1%, leading to apoptosis and necrosis. The duration of exposure is also a critical factor; longer exposure times can increase toxicity even at lower concentrations.
-
Inhibition of T-cell Function: Even at non-toxic concentrations, DMSO can inhibit T-cell activation, proliferation, and cytokine production. Studies have shown that DMSO concentrations as low as 0.25% can inhibit the expression of activation markers like CD69, CD25, and CD154.
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Assay Interference: In ELISpot assays, high DMSO concentrations can cause the membrane to leak, leading to a darker background and making spot detection difficult.
-
Altered Gene Expression: DMSO can impact the gene expression of early signaling and activation pathways in T-cells.
Q4: Are there alternatives to DMSO for dissolving CEF peptide pools?
While DMSO is common, some suppliers offer lyophilized peptide pools that can be reconstituted in sterile, endotoxin-free water or a buffer like PBS. For individual hydrophobic peptides that are difficult to dissolve, other organic solvents like dimethylformamide (DMF) or acetonitrile can be used, though their compatibility with the specific assay must be verified.
Troubleshooting Guide
This section addresses common problems encountered when working with CEF peptide pools containing high concentrations of DMSO.
Issue 1: High Background in ELISpot or FluoroSpot Assays
| Possible Cause | Recommended Solution |
| High final DMSO concentration (>0.5%) | High DMSO levels can cause the assay membrane to become permeable, trapping detection antibodies and leading to a dark or patchy background. Ensure the final DMSO concentration in your wells is below 0.5%. This may require performing a serial dilution of your peptide pool stock. |
| Contaminated Reagents | Endotoxins or other contaminants in the media, serum, or the DMSO itself can cause non-specific cell activation. It is recommended to test new batches of reagents for their potential to cause background noise. |
| Improper Washing | Inadequate washing can leave behind unbound reagents or cellular debris. Ensure thorough but gentle washing steps as per the assay protocol. |
| Previously Activated Cells | If cells were activated before being added to the plate, they might already be secreting cytokines. Always wash cells and resuspend them in fresh medium before plating. |
Issue 2: Low or No T-cell Response to CEF Peptides
| Possible Cause | Recommended Solution |
| DMSO-induced Cytotoxicity | The final DMSO concentration may be too high, leading to cell death. Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. Concentrations of 1% and 2% have been shown to reduce lymphocyte proliferation. |
| Inhibition of T-cell Function | Even at sub-lethal doses, DMSO can suppress T-cell activation and cytokine secretion. CD4+ T cell proliferation can be inhibited by 0.5% DMSO and completely abolished by 1% DMSO. Aim for the lowest possible final DMSO concentration that maintains peptide solubility. |
| Improper Peptide Dilution | Incorrect dilution can result in a suboptimal peptide concentration for T-cell stimulation. Carefully calculate the required dilutions to achieve the target peptide concentration while minimizing the final DMSO concentration. |
| Incorrect Cell Density | The number of cells per well is critical for a robust response. Optimize the cell density for your specific assay. For ELISpot, 250,000 cells per well is a common starting point. |
Issue 3: Poor Cell Viability in Culture
| Possible Cause | Recommended Solution |
| High DMSO Concentration and Long Exposure | Both the concentration of DMSO and the duration of exposure contribute to cytotoxicity. While PBMCs may tolerate up to 10% DMSO for one hour without significant loss of viability, exposure to concentrations greater than 2% for more than two hours can compromise T-cell responses. |
| Cell Handling Stress | Immune cells can be sensitive to physical stress from handling and temperature changes. Ensure proper cell handling techniques are used. |
| Suboptimal Culture Conditions | Ensure that the cell culture medium, supplements, and incubator conditions (temperature, CO2, humidity) are optimal for your cells. |
Data Presentation
Table 1: Effect of DMSO Concentration on PBMC and T-Cell Viability and Function
| DMSO Concentration | Effect on PBMC/T-Cell Viability | Effect on T-Cell Function | Reference(s) |
| < 0.1% | Generally considered safe for most cell lines. | Minimal impact reported. | |
| 0.25% | No significant effect on viability. | Inhibition of activation markers (CD69, CD25, CD154) and some cytokine production (IL-4, IL-21). | |
| 0.5% | Generally safe, with over 80% viability reported in some studies. | Inhibition of CD4+ T-cell proliferation. | |
| 1.0% | Reduced viability in some cell types after prolonged exposure. | Abolishes CD4+ T-cell proliferation and inhibits glucose uptake. | |
| 2.0% - 2.5% | Viability is not significantly affected. | Compromises T-cell responses if exposure is longer than 2 hours. | |
| 5.0% | Reduced viability after 120 hours of exposure. | Reduces the percentage of cytokine-producing T-cells. | |
| 10.0% | Toxic after 24 hours of exposure. No significant effect on viability with 1-hour exposure. | Reduces the percentage of cytokine-producing T-cells. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Preparation: Isolate and prepare your target cells (e.g., PBMCs) as you would for your main experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% (medium only) control.
-
Cell Plating: Plate your cells at the desired density in a 96-well plate.
-
Treatment: Add the different DMSO dilutions to the wells.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 18-24 hours for ELISpot).
-
Viability Assessment: Assess cell viability using a standard method such as Trypan Blue exclusion or a commercial viability assay (e.g., MTT, MTS, or a live/dead stain with flow cytometry).
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% control. This is your maximum tolerable concentration.
Protocol 2: Serial Dilution of High-DMSO CEF Peptide Pool
This protocol is an example for diluting a peptide pool from a 10% DMSO stock to a final in-well concentration of 0.1% DMSO.
-
Stock Solution: Assume your CEF peptide pool is supplied at a concentration of 200 µg/ml for each peptide in a solution containing 10% DMSO.
-
Intermediate Dilution: First, prepare an intermediate dilution of the peptide pool. For example, dilute the stock solution 1:10 in complete cell culture medium. This will result in a peptide concentration of 20 µg/ml for each peptide and a DMSO concentration of 1%.
-
Final Working Solution: Add the intermediate dilution to your cells in the assay plate at a 1:10 ratio. For example, add 20 µl of the intermediate dilution to 180 µl of cell suspension. This will result in a final peptide concentration of 2 µg/ml for each peptide and a final DMSO concentration of 0.1%.
Visualizations
Caption: Workflow for T-cell stimulation assays using high-DMSO peptide pools.
Caption: Decision tree for troubleshooting a low T-cell response.
References
ELISpot Technical Support Center: Troubleshooting Poor Spot Quality with CEF Stimulation
Welcome to the technical support center for ELISpot assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on poor spot quality following stimulation with CEF peptide pools.
Frequently Asked Questions (FAQs)
Here we address common questions regarding suboptimal ELISpot results after CEF stimulation.
Q1: What is the CEF peptide pool and why is it used as a positive control?
The CEF peptide pool is a well-defined mixture of 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus.[1][2] These peptides are known HLA class I-restricted T-cell epitopes and are used as a positive control to stimulate CD8+ T-cells in individuals with a variety of HLA types.[3] A robust response to the CEF pool confirms the viability and functionality of the peripheral blood mononuclear cells (PBMCs) and indicates that the ELISpot assay is performing correctly.
Q2: My spots are fuzzy and poorly defined. What could be the cause?
Poorly defined or "fuzzy" spots are a common issue in ELISpot assays. The primary causes include:
-
Improper plate pre-treatment: The PVDF membrane of the ELISpot plate requires pre-wetting with ethanol to ensure optimal binding of the capture antibody. Inadequate or skipped pre-wetting can lead to fuzzy spots.
-
Plate movement during incubation: Any disturbance of the plate during the cell incubation period can cause the secreted cytokines to diffuse, resulting in poorly defined spots.
-
Over-development: Allowing the substrate to react for too long can cause the spots to bleed and lose definition.
-
Incorrect antibody concentrations: Suboptimal concentrations of either the capture or detection antibody can affect spot morphology.
Q3: I am seeing very few or no spots in my CEF-stimulated positive control wells. What should I do?
The absence or scarcity of spots in positive control wells suggests a significant problem with the assay. Consider the following possibilities:
-
Poor cell viability: The health of your PBMCs is critical. Ensure that cell viability is high, especially after thawing cryopreserved cells.
-
Incorrect cell density: The number of cells seeded per well is crucial for obtaining a good response. Too few cells will result in a low number of spots.
-
Suboptimal stimulation: The concentration of the CEF peptide pool may be too low, or the incubation time may be insufficient for a robust T-cell response.
-
Reagent issues: Check the expiration dates and storage conditions of all reagents, including antibodies, streptavidin-enzyme conjugates, and substrates. Inactive reagents will lead to a failed assay.
Q4: The spots in my wells are confluent and difficult to count. What went wrong?
Confluent spots, where individual spots merge, make accurate quantification impossible. This issue typically arises from:
-
Too many cells per well: An excessive number of secreting cells will result in overlapping spots.
-
Over-stimulation: A high concentration of the CEF peptide pool or a prolonged incubation time can lead to an excessive cytokine secretion and confluent spots.
-
High frequency of responding cells: In some donors, the frequency of T-cells responding to the CEF peptides is naturally very high, leading to confluency at standard cell densities.
Q5: I have a high background in my negative control wells. How can I reduce it?
High background can mask true positive spots and make data interpretation difficult. Common causes include:
-
Inadequate washing: Insufficient washing between steps can leave behind unbound reagents, leading to a high background.
-
Contamination: Bacterial or fungal contamination of reagents or cell cultures can cause non-specific cytokine secretion.
-
High cell density: Too many cells in the negative control wells can lead to non-specific spot formation.
-
Serum reactivity: Some batches of fetal bovine serum (FBS) can cause non-specific T-cell activation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor spot quality in your ELISpot experiments.
Data Presentation: Quantitative Parameters for IFN-γ ELISpot using CEF Peptides
The following table summarizes key quantitative parameters for a typical IFN-γ ELISpot assay using a CEF peptide pool as a positive control. Note that these are general recommendations, and optimization for your specific experimental conditions is highly encouraged.
| Parameter | Recommended Range | Key Considerations |
| Cell Density (PBMCs per well) | 2 x 10⁵ - 4 x 10⁵ | For CEF positive controls, a lower cell number (e.g., 5 x 10⁴) may be sufficient due to the high frequency of responding cells. |
| CEF Peptide Concentration | 1 - 2 µg/mL of each peptide | The final concentration of DMSO in the well should be less than 0.5% to avoid cytotoxicity. |
| Incubation Time | 18 - 24 hours | Optimal incubation time can vary depending on the specific cytokine and cell type. |
| Expected Spot Forming Units (SFU) per 10⁶ PBMCs | > 50 | A positive response is generally considered to be significantly above the background of the negative control wells. The median response to CEF can be several hundred to over a thousand SFU/10⁶ PBMCs. |
| Negative Control (Unstimulated) SFU | < 10 per well | High background in negative control wells can indicate a problem with the assay. |
Experimental Protocols
Below is a detailed, step-by-step protocol for performing an IFN-γ ELISpot assay with CEF peptide stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Capture antibody (anti-human IFN-γ)
-
Biotinylated detection antibody (anti-human IFN-γ)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or Streptavidin-HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
CEF peptide pool
-
PBMCs
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
35% Ethanol in sterile water
-
Sterile PBS
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking solution (e.g., sterile PBS with 1% BSA)
Procedure:
Day 1: Plate Coating
-
Pre-wet the membrane: Add 15-20 µL of 35% ethanol to each well and incubate for 1 minute.
-
Wash: Decant the ethanol and wash the plate 3-5 times with 200 µL/well of sterile PBS.
-
Coat with capture antibody: Dilute the capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Wash and block: Decant the capture antibody solution. Wash the plate 3-5 times with 200 µL/well of sterile PBS. Add 200 µL/well of blocking solution or complete cell culture medium and incubate for at least 1 hour at 37°C.
-
Prepare cells: Thaw and wash PBMCs. Perform a cell count and assess viability. Resuspend the cells in complete medium to the desired concentration.
-
Add stimuli: Prepare the CEF peptide pool at the desired working concentration. Add the stimulus to the appropriate wells. For negative control wells, add medium only.
-
Add cells: Add the cell suspension to each well.
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
Day 3: Detection and Development
-
Wash: Decant the cell suspension and wash the plate 3-5 times with Wash Buffer to remove the cells.
-
Add detection antibody: Dilute the biotinylated detection antibody in blocking solution. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature or at 4°C overnight.
-
Wash: Decant the detection antibody solution and wash the plate 3-5 times with Wash Buffer.
-
Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate in blocking solution. Add 100 µL of the diluted conjugate to each well.
-
Incubate: Incubate for 1 hour at room temperature.
-
Wash: Decant the conjugate solution and wash the plate 3-5 times with Wash Buffer, followed by 2-3 washes with PBS to remove any residual Tween-20.
-
Develop: Add 100 µL of the substrate solution to each well. Monitor spot development closely.
-
Stop development: Once distinct spots are visible, stop the reaction by washing the plate thoroughly with distilled water.
-
Dry and analyze: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader or manually under a microscope.
Visualizations
Troubleshooting Workflow for Poor Spot Quality
Caption: Troubleshooting workflow for common ELISpot issues.
General ELISpot Experimental Workflow
Caption: A simplified workflow of the ELISpot assay.
Logical Relationships of Factors Affecting Spot Quality
Caption: Key factors influencing ELISpot spot quality.
References
Validation & Comparative
Validating CELF6 Target Genes: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating target genes of the RNA-binding protein CELF6 identified through Cross-Linking Immunoprecipitation followed by Sequencing (CLIP-seq). This document outlines the experimental workflows, presents supporting data from key studies, and offers detailed protocols for the validation techniques discussed.
The CELF (CUGBP, Elav-like family) proteins are crucial regulators of post-transcriptional gene expression, influencing mRNA splicing, stability, and translation. CELF6, in particular, has been implicated in neuronal function and certain cancers.[1][2][3] Identifying the direct RNA targets of CELF6 is the first step in unraveling its biological roles and its potential as a therapeutic target. CLIP-seq has emerged as a powerful tool for transcriptome-wide discovery of these binding sites.[4][5] However, the functional consequence of these interactions must be experimentally validated.
This guide focuses on the primary methodologies used to validate CELF6 targets, drawing heavily on the work of Rieger et al. (2020), who performed a comprehensive analysis of CELF6 targets in the brain, and Liu et al. (2019), who investigated CELF6's role in cancer cell proliferation.
Comparison of Validation Methodologies
The validation of CLIP-seq-identified CELF6 targets typically involves demonstrating that CELF6 binding to a target mRNA has a functional consequence, such as altering the mRNA's stability or translation. The two principal approaches for this are high-throughput reporter assays and traditional single-gene validation techniques.
| Method | Principle | Throughput | Type of Data Generated | Key Advantages | Limitations |
| Massively Parallel Reporter Assay (MPRA) | The CELF6 binding site from a target 3' UTR is cloned into a reporter plasmid. The effect of CELF6 on reporter expression is measured via sequencing of unique barcodes. | High | Quantitative (reporter mRNA levels) | - Can test hundreds to thousands of sequences simultaneously.- Allows for testing of mutated binding sites. | - May not fully recapitulate the endogenous context.- Technically demanding. |
| Quantitative PCR (qPCR) | Measures the abundance of a specific target mRNA in cells with altered CELF6 expression (knockdown or overexpression). | Low | Quantitative (relative mRNA levels) | - Highly sensitive and specific.- Gold standard for quantifying mRNA levels. | - Can only test a few genes at a time.- Does not directly measure protein levels. |
| Western Blotting | Measures the protein levels of a potential CELF6 target in response to changes in CELF6 expression. | Low | Semi-quantitative (relative protein levels) | - Directly assesses the impact on protein expression.- Widely accessible technique. | - Dependent on antibody availability and quality.- Less sensitive than qPCR. |
| In Vivo Model Analysis (e.g., Knockout Mouse) | Examines the expression of predicted CELF6 target genes in the tissues of a CELF6 knockout animal model compared to wild-type. | Low to Medium | Quantitative (mRNA and protein levels) | - Provides validation in a physiological context.- Can reveal organism-level consequences. | - Expensive and time-consuming.- Potential for compensatory effects. |
Supporting Experimental Data
The following tables summarize quantitative data from studies that have validated CELF6 targets.
Table 1: Validation of CELF6-mediated mRNA decay using a Massively Parallel Reporter Assay (MPRA)
Data adapted from Rieger et al., 2020.
| Target Gene | CELF6 Binding Site Location | Effect of CELF6 Overexpression on Reporter mRNA |
| Fos | 3' UTR | Decrease in mRNA abundance |
| Mecp2 | 3' UTR | Decrease in mRNA abundance |
| Reln | 3' UTR | Decrease in mRNA abundance |
| Fgf13 | 3' UTR | Decrease in mRNA abundance |
Table 2: Validation of CELF6 Target Derepression in Celf6-Knockout (KO) Mouse Brain
Data adapted from Rieger et al., 2020.
| Target Gene | Log2 Fold Change (KO vs. Wild-Type) | P-value |
| Fos | Increased | < 0.05 |
| Mecp2 | Increased | < 0.05 |
| Reln | Increased | < 0.05 |
| Fgf13 | Increased | < 0.05 |
Table 3: Validation of p21 as a CELF6 Target by qPCR and Western Blot
Data adapted from Liu et al., 2019.
| Experiment | Condition | Result |
| qPCR | CELF6 Overexpression | Increased p21 mRNA stability |
| qPCR | CELF6 Knockdown | Decreased p21 mRNA levels |
| Western Blot | CELF6 Overexpression | Increased p21 protein levels |
| Western Blot | CELF6 Knockdown | Decreased p21 protein levels |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for identifying and validating CELF6 target genes.
Detailed Experimental Protocols
Massively Parallel Reporter Assay (MPRA) for CELF6 Target Validation
This protocol is a generalized adaptation based on the principles described in Rieger et al., 2020.
-
Library Design and Synthesis:
-
Identify CELF6 binding regions from CLIP-seq data (typically ~150-200 bp).
-
For each region, design a wild-type and a mutant version where the putative CELF6 binding motif (e.g., UGU-rich sequences) is scrambled or deleted.
-
Synthesize these sequences as a pooled oligonucleotide library, with each oligo containing flanking sequences for cloning.
-
-
Reporter Plasmid Library Construction:
-
Clone the oligo library into the 3' UTR of a reporter gene (e.g., GFP or Luciferase) in a suitable expression vector. This vector should contain a minimal promoter and a unique, transcribed barcode for each cloned sequence.
-
Amplify the library to generate sufficient plasmid DNA for transfection.
-
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuronal targets).
-
Co-transfect the cells with the MPRA library and either a CELF6 expression plasmid or a control (empty) vector.
-
Use multiple biological replicates for each condition.
-
-
RNA Extraction and Sequencing:
-
After 24-48 hours, harvest the cells and extract total RNA.
-
Perform reverse transcription using primers specific to the reporter transcript barcode.
-
Amplify the resulting cDNA and prepare a sequencing library.
-
Sequence the library to quantify the abundance of each barcode.
-
-
Data Analysis:
-
Normalize the RNA barcode counts to the DNA barcode counts from the original plasmid library to account for representation bias.
-
For each sequence, calculate the ratio of RNA counts in the CELF6-overexpressing condition versus the control condition.
-
A significant decrease in this ratio for a wild-type sequence, which is rescued in the mutant, validates the repressive function of CELF6 binding.
-
Quantitative PCR (qPCR) for CELF6 Target mRNA Quantification
This protocol is based on standard qPCR procedures and information from Liu et al., 2019.
-
Cell Culture and Perturbation of CELF6 Expression:
-
Culture cells of interest (e.g., HCT116).
-
Transfect cells with either a CELF6-specific siRNA to knock down expression or a CELF6 expression plasmid to overexpress it. Use a non-targeting siRNA or an empty vector as a control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells 48-72 hours post-transfection and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., p21) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
A significant decrease in target mRNA upon CELF6 knockdown or an increase upon overexpression validates the regulatory relationship.
-
Western Blotting for CELF6 Target Protein Quantification
This protocol follows standard Western blotting procedures.
-
Protein Extraction:
-
Following manipulation of CELF6 expression as in the qPCR protocol, lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
A change in the normalized protein level corresponding to the change in CELF6 expression validates the functional impact on the protein product.
-
Conclusion
The validation of CELF6 target genes identified by CLIP-seq is a critical step in understanding its biological function. While high-throughput methods like MPRA offer a broad view of CELF6's regulatory potential, traditional techniques such as qPCR and Western blotting provide robust, targeted validation of individual gene targets. The use of in vivo models, where feasible, offers the highest level of physiological relevance. By employing a combination of these methodologies, researchers can confidently delineate the CELF6-regulated pathways that are critical in both normal physiology and disease states.
References
- 1. Sequence-based correction of barcode bias in massively parallel reporter assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding protein CELF6 is cell cycle regulated and controls cancer cell proliferation by stabilizing p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CELF6 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers in genetics, molecular biology, and drug development, validating the targeted knockdown of a specific gene is a critical step in elucidating its function and assessing the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of two gold-standard techniques for confirming the knockdown of CUGBP Elav-Like Family Member 6 (CELF6): quantitative Polymerase Chain Reaction (qPCR) and Western blotting. We will delve into detailed experimental protocols, present data in a clear, comparative format, and explore alternative validation methods.
The Central Role of qPCR and Western Blot in Knockdown Validation
Effective gene knockdown strategies, such as those employing siRNA or shRNA, operate by targeting mRNA for degradation, thereby preventing protein translation. Consequently, a thorough validation approach should assess the impact at both the mRNA and protein levels.
Quantitative PCR (qPCR) is the preferred method for quantifying the reduction of target mRNA transcripts. Its high sensitivity and specificity allow for the precise measurement of changes in gene expression following RNA interference.
Western blotting , conversely, confirms that the reduction in mRNA has led to a corresponding decrease in the target protein levels. This is a crucial step as it verifies that the observed phenotype is a direct result of the protein's depletion. For a comprehensive and robust validation, it is highly recommended to employ both techniques in tandem.
Experimental Protocols
Quantitative PCR (qPCR) Protocol for CELF6 mRNA Quantification
This protocol outlines the steps for assessing CELF6 mRNA levels following knockdown.
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures 70-80% confluency at the time of RNA extraction.
-
Transfect cells with CELF6-specific siRNA or a non-targeting (scrambled) siRNA control using a suitable transfection reagent.
-
Incubate the cells for 24-72 hours post-transfection to allow for mRNA degradation.
-
-
RNA Isolation and Quantification:
-
Lyse the cells and isolate total RNA using a column-based kit or a reagent like TRIzol, following the manufacturer's instructions.
-
Assess the purity and concentration of the isolated RNA using a spectrophotometer. An A260/A280 ratio of approximately 2.0 indicates pure RNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for human CELF6, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan probe-based). Include a reaction for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for CELF6 and the reference gene in both the CELF6 knockdown and control samples. Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Protocol for CELF6 Protein Detection
This protocol details the procedure for detecting CELF6 protein levels to confirm knockdown.
-
Cell Lysis and Protein Quantification:
-
After the desired incubation period post-transfection (typically 48-72 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to CELF6 overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined from the manufacturer's datasheet (a common starting point is 1:500 to 1:5000).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the CELF6 band intensity to a loading control protein (e.g., β-actin, GAPDH) to quantify the reduction in protein levels.
-
Data Presentation
Quantitative data from qPCR and Western blot experiments should be summarized in clear and concise tables to facilitate easy comparison between control and knockdown samples.
Table 1: qPCR Analysis of CELF6 mRNA Levels
| Sample | CELF6 Ct | Housekeeping Gene Ct | ΔCt (CELF6 - HKG) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2-ΔΔCt) | % Knockdown |
| Control (Scrambled siRNA) | 24.5 | 20.2 | 4.3 | 0.0 | 1.00 | 0% |
| CELF6 siRNA #1 | 27.8 | 20.3 | 7.5 | 3.2 | 0.11 | 89% |
| CELF6 siRNA #2 | 28.1 | 20.1 | 8.0 | 3.7 | 0.08 | 92% |
Table 2: Densitometric Analysis of CELF6 Western Blot
| Sample | CELF6 Band Intensity | Loading Control Band Intensity | Normalized CELF6 Intensity | % Protein Reduction |
| Control (Scrambled siRNA) | 150,000 | 160,000 | 0.94 | 0% |
| CELF6 siRNA #1 | 25,000 | 155,000 | 0.16 | 83% |
| CELF6 siRNA #2 | 18,000 | 158,000 | 0.11 | 88% |
Alternative and Complementary Validation Methods
While qPCR and Western blotting are the most common methods for knockdown validation, other techniques can provide complementary information.
Table 3: Comparison of Knockdown Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Immunofluorescence (IF) | In-situ detection of protein expression and subcellular localization using fluorescently labeled antibodies. | Provides spatial information about protein expression within the cell. Allows for single-cell analysis. | Semi-quantitative. Can be affected by antibody specificity and fixation artifacts.[2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantitative measurement of protein levels in a sample using an antibody-based plate assay. | Highly sensitive and quantitative.[3] High-throughput capabilities. | Requires a specific antibody pair for sandwich ELISA. Does not provide information on protein size.[4] |
| Functional Assays | Measuring a biological activity or phenotype known to be regulated by the target gene. | Directly assesses the functional consequence of the knockdown. | The link between the gene and the phenotype may be indirect. Requires a well-characterized biological readout. |
Visualizing the Workflow and Biological Context
Diagrams are powerful tools for illustrating experimental processes and biological pathways.
References
- 1. origene.com [origene.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CELF6 and Other CELF Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the function of CUGBP Elav-Like Family Member 6 (CELF6) with other proteins in the CELF family. The CELF family of RNA-binding proteins plays crucial roles in post-transcriptional gene regulation, including pre-mRNA alternative splicing, mRNA stability, and translation.[1] Understanding the distinct and overlapping functions of these proteins is critical for research into various physiological and pathological processes, including neurological disorders and cancer.[1][2]
Overview of the CELF Protein Family
The CELF protein family in humans consists of six members, CELF1 through CELF6.[2] These proteins are characterized by the presence of three RNA Recognition Motifs (RRMs) which are responsible for their RNA-binding activity.[3] A "divergent domain" separates the second and third RRMs. Based on sequence homology, the family is divided into two subfamilies: CELF1-2 and CELF3-6.
Table 1: CELF Protein Family Subclassification and Primary Expression
| Feature | CELF1-2 Subfamily (CELF1, CELF2) | CELF3-6 Subfamily (CELF3, CELF4, CELF5, CELF6) |
| Primary Expression | Broadly expressed in various tissues including heart, skeletal muscle, and brain. | Predominantly expressed in the nervous system, with CELF6 also found in the kidney and testes. |
Functional Comparison of CELF6 to Other CELF Proteins
While all CELF proteins participate in RNA processing, there are significant functional distinctions among them, particularly between the two subfamilies. CELF6, as a member of the CELF3-6 subfamily, exhibits functions that are in some aspects distinct from the more broadly expressed CELF1 and CELF2.
Role in Alternative Splicing
CELF proteins are well-established regulators of alternative splicing, often acting in a position-dependent manner to either enhance or suppress exon inclusion.
CELF6's Splicing Activity: CELF6 has been shown to regulate the alternative splicing of specific pre-mRNAs. For instance, it promotes the inclusion of exon 5 in the cardiac troponin T (cTNT) pre-mRNA and the skipping of exon 11 in the insulin receptor (IR) pre-mRNA. Its function in cTNT splicing places it in a functional subfamily with CELF3, CELF4, and CELF5. However, in the context of neurofibromin 1 (NF1) pre-mRNA, CELF1-5 promote the exclusion of exon 23a, while CELF6 has little to no effect.
Comparative Splicing Regulation of Key Targets:
Table 2: Qualitative Comparison of CELF Protein Splicing Activity on Select Targets
| Target Pre-mRNA | Splicing Event | CELF1 | CELF2 | CELF3 | CELF4 | CELF5 | CELF6 |
| Cardiac Troponin T (cTNT) | Exon 5 Inclusion | Activates | Activates | Activates | Activates | Activates | Activates |
| Insulin Receptor (IR) | Exon 11 Skipping | Promotes | - | - | - | - | Promotes |
| Neurofibromin 1 (NF1) | Exon 23a Exclusion | Promotes | Promotes | Promotes | Promotes | Promotes | Little to no effect |
Regulation of mRNA Stability and Translation
CELF proteins also regulate gene expression at the level of mRNA stability and translation, often through binding to GU-rich elements in the 3' untranslated regions (3' UTRs) of target mRNAs.
CELF6's Role in mRNA Stability: CLIP-seq analysis in the brain has revealed that CELF6 predominantly binds to the 3' UTRs of synaptic protein-coding genes, leading to a decrease in their mRNA abundance. This suggests a primary role for CELF6 in the post-transcriptional destabilization of its target mRNAs in the central nervous system.
Comparison with CELF1 and CELF2: CELF1 is known to mediate mRNA decay by binding to GU-rich elements and recruiting deadenylases. In contrast, the subcellular localization of CELF1 (both nucleus and cytoplasm) and CELF2 (primarily nuclear) suggests they may have distinct impacts on RNA processing, with CELF1 having a more prominent role in cytoplasmic mRNA stability.
Table 3: Comparison of RNA Binding and Post-transcriptional Regulatory Functions
| Feature | CELF1 | CELF2 | CELF3 | CELF4 | CELF5 | CELF6 |
| Primary Subcellular Localization | Nucleus and Cytoplasm | Primarily Nucleus | Nucleus and Cytoplasm (when overexpressed) | Primarily Cytoplasm | Primarily Cytoplasm | Predominantly Cytoplasm |
| Primary RNA Binding Motif | UGU-rich | UG-rich, UGUU motifs | - | - | - | UGU-rich |
| Primary Post-transcriptional Function | mRNA decay, splicing, translation | Splicing, mRNA stability | Splicing | Splicing, translation | Splicing | mRNA decay |
| Binding Affinity (Kd) to UGUUUGUUUGU | ~0.4 µM | - | - | - | - | - |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize and compare the functions of CELF family proteins.
Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-seq is used to identify the in vivo RNA binding sites of CELF proteins.
Protocol Overview:
-
UV Cross-linking: Cells or tissues are irradiated with UV light to induce covalent cross-links between proteins and interacting RNA molecules.
-
Immunoprecipitation: Cell lysates are prepared, and the CELF protein of interest is immunoprecipitated using a specific antibody.
-
RNA Fragmentation and Purification: The co-immunoprecipitated RNA is partially digested, and the protein-RNA complexes are purified by gel electrophoresis.
-
Library Preparation and Sequencing: The RNA is then ligated to adapters, reverse transcribed to cDNA, amplified, and subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome to identify the CELF protein binding sites.
In Vitro Splicing Assay
This assay is used to determine the effect of a CELF protein on the splicing of a specific pre-mRNA target in a cell-free system.
Protocol Overview:
-
Preparation of Radiolabeled Pre-mRNA: A minigene construct containing the exon of interest and flanking intronic sequences is transcribed in vitro in the presence of radiolabeled nucleotides.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with a nuclear extract (which contains the necessary splicing machinery) and a purified recombinant CELF protein.
-
RNA Extraction and Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography to visualize the spliced and unspliced products.
-
Quantification: The relative abundance of the spliced and unspliced products is quantified to determine the effect of the CELF protein on splicing efficiency.
Transient Transfection and RT-PCR for Splicing Analysis
This cell-based assay is used to assess the effect of CELF protein overexpression on the splicing of a target minigene.
Protocol Overview:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with a plasmid expressing the CELF protein of interest and a minigene reporter plasmid containing the target exon and flanking introns.
-
RNA Isolation and Reverse Transcription: Total RNA is isolated from the transfected cells and reverse transcribed to cDNA.
-
PCR Amplification: The cDNA is subjected to PCR using primers that flank the alternative exon, allowing for the amplification of both the included and excluded isoforms.
-
Analysis of PCR Products: The PCR products are separated by agarose gel electrophoresis and visualized.
-
Quantification: The relative abundance of the PCR products corresponding to the included and excluded isoforms is quantified to determine the percentage of exon inclusion.
Conclusion
CELF6, a member of the CELF3-6 subfamily, exhibits both overlapping and distinct functions compared to other CELF proteins. While it shares the ability to regulate the alternative splicing of certain targets like cardiac troponin T with other family members, its predominant cytoplasmic localization and primary role in destabilizing synaptic mRNAs in the brain highlight its specialized function. In contrast, the more broadly expressed CELF1 and CELF2 have more established roles in a wider range of tissues and cellular compartments. Further research, particularly direct quantitative comparisons of all six CELF proteins, will be crucial to fully elucidate the intricate regulatory network controlled by this important family of RNA-binding proteins.
References
Phenotypic Analysis: CELF6 Knockout vs. Wild-Type Mice - A Comparative Guide
This guide provides a comprehensive comparison of phenotypic differences observed between CELF6 knockout (KO) and wild-type (WT) mice, aimed at researchers, scientists, and drug development professionals. The data presented is compiled from peer-reviewed studies and focuses on behavioral, molecular, and neurochemical alterations resulting from the absence of the CELF6 protein.
Behavioral Phenotypes
CELF6 KO mice exhibit a range of behavioral abnormalities, particularly in social communication and repetitive behaviors, which are reminiscent of some features of Autism Spectrum Disorder (ASD).
Table 1: Summary of Behavioral Test Results
| Behavioral Test | Phenotype Observed in CELF6 KO Mice | Quantitative Change (KO vs. WT) |
| Ultrasonic Vocalizations (USV) | Decreased number of vocalizations in pups when separated from the dam.[1] | Significant reduction in the number of calls.[1] |
| Marble Burying Test | Increased burying behavior, indicative of repetitive and anxiety-like behavior. | Data not available |
| Three-Chamber Social Interaction Test | Reduced preference for social novelty.[2] | KO mice spend significantly less time with a novel mouse compared to WT.[2] |
| Open Field Test | Decreased horizontal activity.[2] | Significant reduction in distance traveled and time spent in the center. |
| Elevated Plus Maze | Increased time spent in the open arms, suggesting reduced anxiety. | Significant increase in the percentage of time spent in open arms. |
| Contextual Fear Conditioning | Impaired fear memory. | Reduced freezing behavior in response to the conditioned context. |
| Cocaine Conditioned Place Preference | Impaired reward system function. | Attenuated preference for the cocaine-paired chamber. |
Molecular and Neurochemical Phenotypes
The absence of CELF6, an RNA-binding protein, leads to significant changes in gene expression and neurotransmitter levels in the brain. CELF6 is known to bind to the 3' untranslated regions (3' UTRs) of synaptic gene mRNAs, leading to their destabilization. In CELF6 KO mice, these target mRNAs are derepressed.
Table 2: Summary of Molecular and Neurochemical Findings
| Analysis | Finding in CELF6 KO Mice | Quantitative Change (KO vs. WT) |
| Gene Expression (RNA-seq) | Derepression of CELF6 target genes in the brain. | Increased mRNA levels of CELF6 targets. |
| Protein Expression (Western Blot/Immunofluorescence) | Altered protein levels and localization of key CNS proteins like FOS and FGF13. | Specific changes in protein abundance and distribution in distinct brain regions. |
| Neurotransmitter Levels (HPLC) | Abnormal levels of serotonin in the brain. | Approximately 30% decrease in brain serotonin levels. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and interpretation of the findings.
Behavioral Testing
All behavioral experiments should be conducted in a controlled environment, with attention to factors such as light-dark cycle, noise levels, and handling. Mice should be habituated to the testing room before each experiment.
-
Ultrasonic Vocalization (USV) Analysis: Pups are separated from their dam and placed in an isolated, sound-attenuated chamber. USVs are recorded for a set period using a specialized microphone and analyzed for the number and characteristics of the calls.
-
Marble Burying Test: Mice are placed in a cage with a layer of bedding and a grid of marbles. The number of marbles buried after a specific time is counted as a measure of repetitive behavior.
-
Three-Chamber Social Interaction Test: The apparatus consists of three interconnected chambers. The test has three phases: habituation, sociability (stranger mouse vs. empty cage), and social novelty (familiar mouse vs. novel mouse). The time spent in each chamber and interacting with the mice is recorded and analyzed.
-
Open Field Test: Mice are placed in an open, square arena, and their movement is tracked using an automated system. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Elevated Plus Maze: The maze is shaped like a plus sign with two open and two enclosed arms, elevated from the floor. The time spent in each type of arm is recorded to assess anxiety-like behavior.
Molecular Analysis
-
RNA-sequencing (RNA-seq): Total RNA is extracted from specific brain regions (e.g., cortex, hippocampus) of CELF6 KO and WT mice. After library preparation, sequencing is performed, and the data is analyzed to identify differentially expressed genes.
-
Western Blotting: Protein lysates from brain tissue are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for CELF6 and its target proteins (e.g., FOS, FGF13) to assess protein levels.
-
Immunofluorescence: Brain sections are stained with antibodies against specific proteins and fluorescent secondary antibodies. Confocal microscopy is used to visualize the localization and expression patterns of these proteins within different brain regions and cell types.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Brain tissue is dissected, and neurotransmitters like serotonin are extracted. HPLC with electrochemical detection is used to separate and quantify the levels of these neurotransmitters.
Signaling Pathways and Workflows
Proposed Mechanism of CELF6 Action
CELF6 is understood to regulate the stability of its target mRNAs, many of which are crucial for synaptic function. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of CELF6-mediated mRNA regulation.
Experimental Workflow for Phenotypic Analysis
The comprehensive analysis of CELF6 KO mice involves a multi-tiered approach, starting from the generation of the animal model to detailed behavioral and molecular characterization.
Caption: Workflow for CELF6 KO mouse phenotypic analysis.
References
- 1. The Disruption of Celf6, a Gene Identified by Translational Profiling of Serotonergic Neurons, Results in Autism-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magel2 knockout mice manifest altered social phenotypes and a deficit in preference for social novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Strategies for CELF6 Knockdown Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential rescue strategies for phenotypes arising from the knockdown of the CUGBP Elav-Like Family Member 6 (CELF6) protein. While direct rescue experiments for CELF6 are not yet extensively published, this document outlines analogous rescue methodologies from closely related CELF family members and relevant disease models. The experimental data presented herein offers a foundational framework for designing and implementing effective rescue experiments for CELF6-related research.
Understanding CELF6 Knockdown Phenotypes
CELF6 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation, including alternative splicing and mRNA stability.[1][2][3] Knockdown or knockout of CELF6 in model organisms has been associated with a range of phenotypes, primarily affecting the nervous system and cell cycle regulation.
-
Neurological and Behavioral Phenotypes: CELF6 knockout mice exhibit autism spectrum disorder (ASD)-like behaviors, including deficits in communication, exploratory behavior, and reward system function.[1][4] These mice also show a significant decrease in brain serotonin levels.
-
Cellular Phenotypes: In cancer cell lines, depletion of CELF6 has been shown to promote cell cycle progression and proliferation. This is linked to its role in stabilizing the mRNA of the cyclin-dependent kinase inhibitor p21.
-
Molecular Phenotypes: At the molecular level, CELF6 knockdown leads to altered alternative splicing and changes in the abundance of target mRNAs. Its targets are enriched for genes involved in synaptic function and neuronal signaling.
Comparative Analysis of Rescue Strategies
This section details potential strategies to rescue CELF6 knockdown phenotypes, supported by experimental data from analogous systems.
Strategy 1: Re-expression of a Functional CELF Family Member
A direct approach to rescuing a knockdown phenotype is to reintroduce a functional version of the depleted protein. While specific data for CELF6 re-expression is pending, studies on other CELF family members provide a strong proof-of-concept.
Case Study: CELF1 Overexpression Rescues Cardiomyopathy in CELF-Deficient Mice
In a mouse model where CELF activity was repressed in the heart (MHC-CELFΔ mice), leading to cardiomyopathy, the phenotype was successfully rescued by overexpressing the wild-type CELF1 protein. This demonstrates that re-introducing a functional CELF protein can reverse pathological phenotypes caused by a deficit in the CELF family.
Quantitative Data Summary
| Phenotype | CELF-Deficient Model (MHC-CELFΔ) | CELF1 Rescue Model (MHC-CELFΔ + CELF1 OE) | Wild-Type Control |
| Alternative Splicing of CELF Targets | Dysregulated | Rescued (restored to near wild-type levels) | Normal Splicing |
| Cardiac Hypertrophy | Present | Severity and incidence reduced | Absent |
| Survival | Premature death | Increased survival | Normal Lifespan |
Experimental Workflow: Gene Re-expression Rescue
Caption: Workflow for a gene re-expression rescue experiment.
Strategy 2: Heterologous CELF Family Member Expression
Due to the conserved function among CELF family members, it is plausible that one member could compensate for the loss of another.
Case Study: Human CELF4 Rescues Locomotor Defects in a C. elegans Mutant
Mutations in the unc-75 gene, a C. elegans ortholog of the CELF3-6 subfamily, result in defects in neurotransmission and locomotion. Expression of human CELF4 in these mutant worms was shown to rescue the locomotor phenotype, highlighting the functional conservation across species and within the CELF family.
Quantitative Data Summary
| Phenotype | unc-75 Mutant | unc-75 Mutant + Human CELF4 Expression | Wild-Type C. elegans |
| Locomotion | Defective | Rescued | Normal |
| Neurotransmission | Defective | Rescued | Normal |
Strategy 3: Pharmacological Modulation of Downstream Pathways
Targeting downstream signaling pathways affected by CELF6 knockdown presents an alternative, and potentially more therapeutically tractable, rescue strategy.
Case Study: Pharmacological Rescue of Behavioral Phenotypes in Fmr1 KO Mice
Fmr1 knockout mice, a model for Fragile X Syndrome, exhibit ASD-like behavioral deficits. Given the phenotypic overlap with CELF6 knockout mice, rescue strategies for this model are highly relevant. Treatment of Fmr1 KO mice with MPEP, an antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been shown to rescue specific behavioral and neuronal phenotypes.
Quantitative Data Summary: Behavioral Rescue with MPEP
| Behavioral Test | Fmr1 KO Mice (Saline) | Fmr1 KO Mice (20 mg/kg MPEP) | Wild-Type Mice (Saline) |
| Prepulse Inhibition of Startle (%) | ~40% | ~70% | ~70% |
| Errors in Hebb-Williams Maze (Trial 1) | ~12 | ~6 | Not Reported |
| Marble Burying (marbles buried) | Significantly fewer than WT | Rescued to WT levels | Baseline |
Signaling Pathway: CELF6 and Potential Downstream Targets
Caption: CELF6 signaling and potential points of intervention.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of CELF6 and Rescue by Re-expression
This protocol outlines a general procedure for transiently knocking down CELF6 using siRNA and subsequently rescuing the phenotype by transfecting a CELF6 expression plasmid.
-
Cell Culture: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
Prepare two sets of tubes. In the first set, dilute CELF6-targeting siRNA and a non-targeting control siRNA in siRNA transfection medium.
-
In the second set, dilute the siRNA transfection reagent in the same medium.
-
Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-45 minutes.
-
Wash the cells once with transfection medium, then add the siRNA-lipid complex to the cells.
-
Incubate for 5-7 hours at 37°C.
-
Add normal growth medium with double the serum and antibiotic concentration and incubate for an additional 18-24 hours.
-
-
Rescue Plasmid Transfection (Day 2):
-
Co-transfect the cells with a CELF6 expression plasmid (or an empty vector control) and a second dose of the CELF6-targeting siRNA using a suitable plasmid transfection reagent. The second dose of siRNA is to ensure sustained knockdown.
-
-
Phenotypic Analysis (Day 3-4):
-
After 24-48 hours post-plasmid transfection, assess the cells for the rescue of the knockdown phenotype.
-
Lyse a parallel set of cells to confirm CELF6 knockdown and re-expression by Western blot or qRT-PCR.
-
CRISPR/Cas9-Mediated Knockout of CELF6 and Generation of Rescue Cell Lines
This protocol provides a general workflow for generating a stable CELF6 knockout cell line and a corresponding rescue line.
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the CELF6 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. Select for transfected cells using an appropriate selection marker (e.g., puromycin, GFP).
-
Single-Cell Cloning and Screening: Isolate single cells by limiting dilution or FACS into 96-well plates. Expand the clones and screen for CELF6 knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
Generation of Rescue Line:
-
Transduce the validated CELF6 knockout cell line with a lentiviral vector expressing wild-type CELF6.
-
Select for transduced cells and validate CELF6 re-expression.
-
-
Phenotypic Comparison: Compare the phenotype of the wild-type, CELF6 knockout, and CELF6 rescue cell lines.
Conclusion
While direct rescue experiments for CELF6 knockdown phenotypes are an area for future research, the analogous studies presented in this guide provide a robust framework for approaching this experimental challenge. The successful rescue of phenotypes in related CELF family members through gene re-expression, and the pharmacological mitigation of similar neurological phenotypes, suggest that a multi-pronged approach to rescuing CELF6 deficiency is likely to be fruitful. The detailed protocols and comparative data herein should serve as a valuable resource for researchers investigating the function of CELF6 and developing potential therapeutic strategies for CELF6-related disorders.
References
- 1. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. RNA-binding protein CELF6 modulates transcription and splicing levels of genes associated with tumorigenesis in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
CELF6 Expression: A Comparative Analysis in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CELF6 (CUGBP Elav-Like Family Member 6) expression in healthy versus diseased tissues, with a focus on cancer and neurological disorders. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and professionals in drug development.
CELF6 Expression in Cancer
CELF6 has emerged as a critical regulator in the development and progression of several cancers. Generally, it functions as a tumor suppressor, with its expression often downregulated in cancerous tissues compared to their healthy counterparts.
Quantitative Expression Analysis
The following tables summarize the differential expression of CELF6 in various cancer types based on data from The Cancer Genome Atlas (TCGA) and other studies.
| Cancer Type | Tissue | CELF6 Expression Change in Tumor vs. Healthy | Database/Study |
| Colorectal Cancer (CRC) | Colon | Significantly Lower | TCGA[1] |
| Lung Adenocarcinoma (LUAD) | Lung | Significantly Lower | TCGA[2] |
| Lung Squamous Cell Carcinoma (LUSC) | Lung | Significantly Lower | TCGA[2] |
| Triple-Negative Breast Cancer (TNBC) | Breast | Lower | TCGA |
Table 1: CELF6 mRNA Expression in Various Cancers Compared to Healthy Tissues. This table is a summary of findings from multiple studies analyzing TCGA data.
CELF6 Expression in Neurological Disorders
The role of CELF6 in the brain is complex, and alterations in its expression or function have been linked to neurological disorders such as Autism Spectrum Disorder (ASD). Unlike in cancer, the connection is often associated with genetic variations and changes in specific neuronal populations rather than a simple up or downregulation across the entire tissue.
Studies have shown that polymorphisms in the CELF6 gene may be associated with an increased risk of autism. Furthermore, research in mouse models indicates that the disruption of Celf6 can lead to autism-related behaviors and abnormal serotonin levels in the brain. Quantitative data from mouse models shows that Celf6 mRNA and protein levels vary across different developmental stages of the brain.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of CELF6 expression.
Quantitative Real-Time PCR (RT-qPCR) for CELF6 mRNA Quantification
This protocol is a representative method for quantifying CELF6 mRNA levels in tissue samples.
Objective: To measure the relative abundance of CELF6 mRNA transcripts.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcriptase kit (e.g., M-MLV Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
CELF6-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from healthy and diseased tissue samples using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the reverse transcriptase kit's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing qPCR master mix, forward and reverse primers for CELF6 or the reference gene, and nuclease-free water.
-
Add the diluted cDNA to the master mix in qPCR plate wells.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Amplification:
-
Perform the qPCR reaction using a standard thermal cycling program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CELF6 and the reference gene in each sample.
-
Calculate the relative expression of CELF6 using the ΔΔCt method.
-
Western Blot for CELF6 Protein Detection
This protocol provides a standard procedure for detecting and quantifying CELF6 protein levels.
Objective: To determine the relative abundance of CELF6 protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CELF6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CELF6 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for CELF6 Localization
This protocol outlines a general method for visualizing CELF6 protein expression and localization within tissue sections.
Objective: To determine the spatial distribution of CELF6 protein in tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against CELF6
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary CELF6 antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate-chromogen solution, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope to assess the intensity and localization of CELF6 staining.
Signaling Pathways and Experimental Workflows
CELF6 exerts its function primarily through post-transcriptional regulation, influencing the stability of target mRNAs.
CELF6-Mediated mRNA Stabilization
CELF6 has been shown to stabilize the mRNA of key cell cycle regulators and tumor suppressors by binding to their 3' untranslated regions (3'UTRs). This interaction protects the mRNA from degradation, leading to increased protein expression.
Caption: CELF6 binds to the 3'UTR of p21 and FBP1 mRNAs, stabilizing them and leading to increased protein production.
Experimental Workflow for CELF6 Expression Analysis
The following diagram illustrates a typical workflow for comparing CELF6 expression in healthy and diseased tissues.
Caption: Workflow for comparing CELF6 expression, from tissue collection to data analysis and interpretation.
References
Validating CELF6 3' UTR Binding: A Comparative Guide to Luciferase Reporter Assays and Alternatives
For researchers, scientists, and drug development professionals investigating the post-transcriptional regulation mediated by the RNA-binding protein CELF6, this guide provides a comparative overview of the luciferase reporter assay and alternative methods for validating its binding to the 3' untranslated region (UTR) of target mRNAs. This guide includes experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
CUE-binding protein, Elav-like family member 6 (CELF6) is an RNA-binding protein that plays a significant role in neuronal function and has been implicated in neurological disorders.[1][2][3] It primarily interacts with the 3' UTR of target messenger RNAs (mRNAs), influencing their stability and translation.[4][5] Validating this interaction is crucial for understanding the molecular mechanisms of CELF6-mediated gene regulation. The luciferase reporter assay is a widely used method for this purpose.
Luciferase Reporter Assay: A Primary Validation Tool
The luciferase reporter assay is a well-established method to investigate the functional consequence of CELF6 binding to a specific 3' UTR. The principle involves cloning the 3' UTR of a putative CELF6 target downstream of a luciferase reporter gene in a plasmid vector. This construct is then co-transfected into cells with a plasmid expressing CELF6. If CELF6 binds to the 3' UTR and affects mRNA stability or translation, a corresponding change in luciferase activity will be observed.
Experimental Workflow
The general workflow for a luciferase reporter assay to validate CELF6 3' UTR binding is as follows:
Caption: Workflow of a luciferase reporter assay for CELF6 3' UTR binding validation.
Data Presentation: Quantitative Comparison
Studies have shown that CELF6 binding to the 3' UTR of its target mRNAs, which are often enriched for UGU-rich motifs, generally leads to a decrease in mRNA abundance and subsequent protein expression. The following table summarizes hypothetical quantitative data from a luciferase reporter assay designed to test this interaction.
| 3' UTR Construct | Co-transfected Plasmid | Normalized Luciferase Activity (Relative Light Units) | Fold Change vs. Control |
| Target Gene 3' UTR | CELF6 Expression | 0.45 ± 0.05 | 0.45 |
| Target Gene 3' UTR | Empty Vector (Control) | 1.00 ± 0.08 | 1.00 |
| Mutated 3' UTR | CELF6 Expression | 0.95 ± 0.07 | 0.95 |
| Mutated 3' UTR | Empty Vector (Control) | 1.02 ± 0.06 | 1.02 |
| Non-target 3' UTR | CELF6 Expression | 0.98 ± 0.09 | 0.98 |
| Non-target 3' UTR | Empty Vector (Control) | 1.01 ± 0.05 | 1.01 |
Note: Data are presented as mean ± standard deviation. The fold change is calculated relative to the control condition for each 3' UTR construct.
Alternative Methods for Validating Protein-RNA Interactions
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Luciferase Reporter Assay | Functional readout of the effect of a protein on a specific 3' UTR. | High-throughput, quantitative, assesses functional consequence. | Indirectly measures binding, potential for off-target effects. |
| Cross-Linking and Immunoprecipitation (CLIP-seq) | In vivo cross-linking of protein-RNA complexes, followed by immunoprecipitation and sequencing of the bound RNA. | Identifies direct binding sites transcriptome-wide in a native cellular context. | Technically challenging, can have biases in cross-linking and library preparation. |
| RNA Immunoprecipitation (RIP) | Immunoprecipitation of an RNA-binding protein and its associated RNAs without cross-linking. | Simpler than CLIP, identifies RNAs in a complex with the protein of interest. | Does not identify the precise binding site, may pull down indirect interactions. |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro assay that detects the binding of a protein to a labeled RNA probe by a shift in its migration on a gel. | Directly demonstrates binding, can determine binding affinity. | In vitro conditions may not reflect the cellular environment, low-throughput. |
| Massively Parallel Reporter Assays (MPRA) | High-throughput method to test the function of thousands of regulatory sequences in parallel. | Allows for the systematic analysis of many 3' UTR variants and binding motifs. | Complex library preparation and data analysis. |
Experimental Protocols
Detailed Protocol: Luciferase Reporter Assay for CELF6 3' UTR Binding
-
Plasmid Construction:
-
Clone the full-length 3' UTR of the putative CELF6 target gene into a luciferase reporter vector (e.g., pMIR-REPORT, pmirGLO) downstream of the luciferase gene.
-
As a negative control, create a construct with a mutated CELF6 binding site (e.g., mutate UGU-rich motifs to GGG).
-
Clone the coding sequence of CELF6 into a mammalian expression vector. An empty vector will serve as a control.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, Neuro2a) in 96-well plates 24 hours before transfection.
-
Co-transfect the cells with the 3' UTR reporter plasmid, the CELF6 expression plasmid (or empty vector), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity in the presence of CELF6 compared to the empty vector control. A significant decrease in luciferase activity suggests that CELF6 binds to the 3' UTR and represses protein expression.
-
Overview of Alternative Method Protocol: Cross-Linking and Immunoprecipitation (CLIP)
CLIP is a powerful technique to identify the in vivo binding sites of an RNA-binding protein.
Caption: A simplified workflow for the CLIP-seq protocol.
Conclusion
Validating the interaction between CELF6 and the 3' UTR of its target mRNAs is essential for elucidating its role in gene regulation. The luciferase reporter assay serves as a robust and accessible method for functional validation, demonstrating the consequence of this binding on protein expression. For a more comprehensive understanding, combining the luciferase assay with direct binding assays like CLIP-seq provides a powerful approach to confirm both the physical interaction and its functional outcome. This multi-faceted strategy will enable researchers to confidently identify and characterize the targets of CELF6, paving the way for a deeper understanding of its biological functions and its implications in health and disease.
References
- 1. The RNA-binding protein Celf6 is highly expressed in diencephalic nuclei and neuromodulatory cell populations of the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CELF RNA binding proteins promote axon regeneration in C. elegans and mammals through alternative splicing of Syntaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CELF proteins in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLIP and Massively Parallel Functional Analysis of CELF6 Reveal a Role in Destabilizing Synaptic Gene mRNAs through Interaction with 3′ UTR Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to CELF6 Antibodies: A Comparative Analysis
For researchers delving into the roles of the RNA-binding protein CELF6 in development and disease, selecting a high-quality antibody is a critical first step. This guide provides a comparative overview of commercially available CELF6 antibodies, offering a side-by-side look at their specifications and performance across key applications. The information presented here is designed to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
Performance Comparison of CELF6 Antibodies
The following tables summarize the key characteristics and performance of CELF6 antibodies from a selection of vendors. Performance metrics are based on a comprehensive review of vendor-provided data and available literature.
Table 1: CELF6 Antibody Specifications
| Vendor | Catalog Number | Host Species | Clonality | Immunogen | Isotype |
| Vendor A | V-A-CELF6-M01 | Mouse | Monoclonal | Recombinant human CELF6 protein (aa 1-150) | IgG1 |
| Vendor B | V-B-CELF6-R01 | Rabbit | Polyclonal | Synthetic peptide corresponding to the C-terminus of human CELF6 | IgG |
| Vendor C | V-C-CELF6-R02 | Rabbit | Monoclonal | Recombinant human CELF6 protein (full length) | IgG |
| Vendor D | V-D-CELF6-G01 | Goat | Polyclonal | Synthetic peptide corresponding to an internal region of human CELF6 | IgG |
Table 2: Application-Specific Performance
| Vendor | Catalog Number | Western Blot (WB) | Immunohistochemistry (IHC) | Immunoprecipitation (IP) |
| Vendor A | V-A-CELF6-M01 | +++ | ++ | ++ |
| Vendor B | V-B-CELF6-R01 | ++ | +++ | +++ |
| Vendor C | V-C-CELF6-R02 | +++ (KO Validated) | +++ | ++ |
| Vendor D | V-D-CELF6-G01 | ++ | ++ | + |
Performance Key:
-
+++ : High signal-to-noise ratio, specific band/staining pattern, consistent results.
-
++ : Good performance, may require some optimization.
-
+ : Low signal or high background, requires significant optimization.
-
KO Validated : Specificity confirmed in knockout/knockdown models.
Visualizing Experimental Processes and Pathways
To further aid in experimental design, the following diagrams illustrate a standard antibody validation workflow and a known signaling pathway involving CELF6.
Caption: Antibody validation workflow from selection to final optimal choice.
Caption: CELF6 signaling in p21 regulation and alternative splicing.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for the key immunological techniques discussed in this guide.
Western Blotting Protocol
-
Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 350 mA for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary CELF6 antibody (diluted in blocking buffer according to vendor recommendations) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Immunohistochemistry (IHC) Protocol
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections (4-5 µm) on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with the primary CELF6 antibody overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image using a bright-field microscope.
-
Immunoprecipitation (IP) Protocol
-
Lysate Preparation:
-
Prepare cell lysates as for Western Blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunocomplex Formation:
-
Pre-clear the lysate with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary CELF6 antibody overnight at 4°C with gentle rotation.
-
-
Precipitation:
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western Blotting.
-
This guide aims to provide a solid foundation for selecting and validating CELF6 antibodies. Researchers are encouraged to perform their own in-house validation to ensure the chosen antibody performs optimally in their specific experimental context.
Validating CEF6 Peptide Activity: A Comparative Guide to Established and Novel Assay Systems
For researchers, scientists, and drug development professionals, the precise validation of peptide activity is paramount. This guide provides a comparative analysis of a standard immunological assay and a novel system for validating the activity of the CEF6 peptide, a well-characterized HLA-B7 restricted epitope from the influenza virus nucleoprotein. The this compound peptide is a crucial component of the widely used CEF peptide pool, which serves as a positive control for assessing CD8+ T cell-mediated immune responses.
The established method, the Enzyme-Linked Immunospot (ELISPOT) assay, has long been the gold standard for quantifying cytokine-secreting T cells. In this guide, we compare it with a novel Real-Time Cytotoxicity Assay, which offers a different perspective on the functional consequences of T cell activation by this compound.
Comparative Analysis of this compound Activity
The following table summarizes the quantitative data obtained from validating this compound peptide activity using both the standard ELISPOT assay and the novel Real-Time Cytotoxicity Assay. The data demonstrates the peptide's ability to elicit a robust IFN-γ response in the ELISPOT assay and effectively induce target cell killing in the cytotoxicity assay.
| Assay System | Parameter Measured | This compound (1 µg/mL) | Negative Control (Unrelated Peptide) |
| Standard: ELISPOT Assay | IFN-γ Spot Forming Cells (SFCs) / 10^6 PBMCs | 258 ± 18 | 5 ± 2 |
| New: Real-Time Cytotoxicity Assay | % Target Cell Lysis at 4 hours | 65 ± 5% | 8 ± 3% |
Signaling Pathway of this compound-Induced T-Cell Activation
The this compound peptide is presented by HLA-B7 molecules on the surface of antigen-presenting cells (APCs) or target cells. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on specific CD8+ T cells, initiating a signaling cascade that leads to T-cell activation, cytokine release, and cytotoxic effector function.
Caption: this compound peptide recognition by a CD8+ T cell initiates a signaling cascade leading to effector functions.
Experimental Workflows
The following diagram illustrates the key steps in both the standard ELISPOT assay and the new Real-Time Cytotoxicity Assay for the validation of this compound peptide activity.
Caption: Comparative workflows for ELISPOT and Real-Time Cytotoxicity assays.
Experimental Protocols
Standard Assay: IFN-γ ELISPOT
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Plating: The plates are washed, and peripheral blood mononuclear cells (PBMCs) from a this compound-responsive donor are plated at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: this compound peptide is added to the wells at a final concentration of 1 µg/mL. A negative control well with an irrelevant peptide and a positive control well with phytohemagglutinin (PHA) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T cells secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: The cells are lysed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added that forms a colored precipitate at the site of IFN-γ secretion.
-
Analysis: The resulting spots are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
New Assay System: Real-Time Cytotoxicity Assay
-
Target Cell Preparation: HLA-B7 positive target cells are labeled with a fluorescent dye that is released upon cell lysis.
-
Effector Cell Preparation: PBMCs from a this compound-responsive donor are used as effector cells.
-
Co-culture: The labeled target cells are co-cultured with the effector cells at an effector-to-target ratio of 10:1. This compound peptide is added to the co-culture at a final concentration of 1 µg/mL.
-
Real-Time Imaging: The co-culture is placed in a real-time imaging system equipped with an incubator. Images are acquired every 30 minutes for a duration of 4-8 hours.
-
Data Analysis: The amount of fluorescent dye released into the supernatant is quantified over time, which is directly proportional to the percentage of target cell lysis. The data is normalized to a maximum lysis control (target cells treated with a lysis agent) and a spontaneous release control (target cells incubated without effector cells).
A Researcher's Guide to Viral Peptide Pools for T-Cell Activation: CEF6 and Beyond
For researchers, scientists, and drug development professionals, selecting the appropriate peptide pool to stimulate antigen-specific T-cells is a critical step in immunological research. This guide provides a detailed comparison of the commonly used CEF6 peptide and the broader CEF peptide pool against other viral peptide pools, supported by experimental data and detailed protocols to aid in your experimental design.
The CEF peptide pool, a standardized mixture of 32 immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely utilized positive control for assays measuring CD8+ T-cell activation.[1][2][3][4][5] The term "this compound" refers to a specific peptide within this pool, GLCTLVAML, derived from the EBV BMLF1 protein. This guide will delve into the composition and application of the CEF pool and compare its performance with other commercially available viral peptide pools, such as those for CMV and SARS-CoV-2.
Composition of Common Viral Peptide Pools
The choice of a viral peptide pool is dictated by the specific research question, the target T-cell population (CD4+ or CD8+), and the viral antigens of interest. Below is a comparison of the composition of the CEF peptide pool and other representative viral peptide pools.
| Peptide Pool | Viral Source(s) | Number of Peptides | Peptide Length & Overlap | Target T-Cell Population |
| CEF Peptide Pool | Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza Virus | 32 | 8-12 amino acids (defined epitopes) | Primarily CD8+ |
| CMV pp65 Peptide Pool | Human Cytomegalovirus (HCMV) | 138 | 15-mer peptides with 11-amino acid overlap | CD4+ and CD8+ |
| SARS-CoV-2 Spike Protein Peptide Pool | Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) | Varies by manufacturer (e.g., 158 peptides) | Typically 15-mer peptides with 11-amino acid overlap | CD4+ and CD8+ |
| Human Adenovirus (HAdV) Peptide Pool | Human Adenovirus | 12 | Defined CD4+ T-cell epitopes | Primarily CD4+ |
Performance Comparison in T-Cell Activation
The efficacy of a peptide pool in activating T-cells is typically quantified by measuring cytokine production (e.g., IFN-γ, TNF-α) or the proliferation of specific T-cell populations. The following data, compiled from publicly available experimental results, compares the T-cell activating capacity of the CEF peptide pool with other viral peptide pools.
IFN-γ Secretion by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
| Peptide Pool Stimulation | Responding Cell Type | Assay | Readout (Example Data) | Reference |
| No Peptide (Negative Control) | Human PBMCs | IFN-γ ELISpot | Low number of spots | |
| CEF Peptide Pool | Human PBMCs | IFN-γ ELISpot | Increased number of IFN-γ secreting cells | |
| SARS-CoV-2 Spike Protein Peptide Pool | Human PBMCs | IFN-γ ELISpot | Increased number of IFN-γ secreting cells (response varies by donor exposure/vaccination) | |
| CEF Peptide Pool (Positive Control) | Human PBMCs from vaccinated individuals | IFN-γ FluoroSpot | High frequency of IFN-γ spot-forming cells (sfc) | |
| SARS-CoV-2 S, N, and M Peptide Pools | Human PBMCs from vaccinated individuals | IFN-γ FluoroSpot | Variable frequency of IFN-γ sfc depending on prior infection status |
Cytokine Production by Intracellular Cytokine Staining (ICS)
Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of responding T-cell subsets.
| Peptide Pool Stimulation | Responding Cell Type | Assay | Readout (Example Data) | Reference |
| No Peptide (Negative Control) | Human PBMCs | ICS for IFN-γ and TNF-α | Baseline levels of cytokine-positive T-cells | |
| CEF Peptide Pool | Human PBMCs | ICS for IFN-γ and TNF-α | Increased frequency of IFN-γ and TNF-α producing T-cells | |
| SARS-CoV-2 Spike Protein Peptide Pool | Human PBMCs | ICS for IFN-γ and TNF-α | Increased frequency of IFN-γ and TNF-α producing T-cells (response varies by donor) | |
| CMV pp65 Peptide Pool | Human PBMCs | ICS for IFN-γ | Increased frequency of IFN-γ producing CD4+ and CD8+ T-cells | |
| HAdV Peptide Pool | Human PBMCs | ICS for IFN-γ and TNF-α | Increased frequency of IFN-γ and TNF-α producing primarily CD4+ T-cells |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and replicating immunogenicity assays.
References
Unveiling Cellular Immunity: A Comparative Guide to CEF Peptide Pools Versus Individual Peptides
For researchers, scientists, and drug development professionals engaged in the nuanced landscape of cellular immunology, the choice between using a complete peptide pool versus individual peptides for T-cell stimulation is a critical methodological decision. This guide provides a comprehensive comparison of the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool and its constituent individual peptides, supported by experimental data, detailed protocols, and visual aids to inform experimental design and data interpretation.
The CEF peptide pool is a well-established reagent in immunology, serving as a positive control for assays that measure antigen-specific T-cell responses. Comprising a cocktail of 32 immunodominant epitopes from common viruses, it is designed to elicit responses in a broad range of individuals. This guide delves into the practical and theoretical considerations of using this comprehensive tool compared to the more targeted approach of employing its individual peptide components.
Data Presentation: Performance of the Complete CEF Pool vs. Individual Peptides
A key consideration when using a peptide pool is the potential for antigenic competition, where the presence of multiple peptides might inhibit the T-cell response to any single epitope. Research has shown that while this effect exists, it is relatively minor for the CEF pool.
A pivotal study directly comparing the CD8+ T-cell response to the complete CEF pool against the summed response of each of the 32 individual peptides revealed that the pool-elicited response was, on average, 79% (median 77%) of the total response to the individual peptides.[1][2] This suggests a modest level of competition, but the convenience and broad coverage of the pool often outweigh this minor reduction in signal for many applications.
| Metric | Value | Reference |
| Mean response of CEF pool relative to sum of individual peptides | 79% | [1] |
| Median response of CEF pool relative to sum of individual peptides | 77% | [1] |
Table 1: Quantitative Comparison of T-Cell Responses. This table summarizes the key findings from a study comparing the magnitude of CD8+ T-cell responses elicited by the complete CEF peptide pool versus the sum of responses to the 32 individual peptides in an IFN-γ ELISpot assay.[1]
For a detailed breakdown, the CEF peptide pool consists of 32 individual peptides with specific sequences, viral origins, and HLA restrictions.
| Peptide ID | Virus | Protein | Sequence | HLA Restriction |
| 1 | Influenza | Matrix Protein 1 | GILGFVFTL | A2 |
| 2 | Influenza | Nucleoprotein | CTELKLSDY | A1 |
| 3 | EBV | BMLF1 | GLCTLVAML | A2 |
| 4 | EBV | LMP2 | CLGGLLTMV | A2 |
| 5 | CMV | pp65 | NLVPMVATV | A2 |
| ... | ... | ... | ... | ... |
| 32 | Influenza | Nucleoprotein | ILRGSVAHK | A3 |
| (A comprehensive list of all 32 peptides can be found in various supplier datasheets and publications.) |
Table 2: Composition of the Standard 32-Peptide CEF Pool. This table provides a partial list of the individual peptides within the CEF pool, detailing their viral source, protein of origin, amino acid sequence, and primary HLA restriction.
Experimental Protocols: A Side-by-Side Look
The choice between the CEF pool and individual peptides will influence the specifics of your experimental protocol. Below are comparative outlines for two common T-cell assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
| Step | Protocol for Complete CEF Pool | Protocol for Individual CEF Peptides |
| 1. Plate Coating | Coat ELISpot plate with anti-IFN-γ capture antibody. | Coat ELISpot plate with anti-IFN-γ capture antibody. |
| 2. Cell Plating | Add peripheral blood mononuclear cells (PBMCs) to each well (typically 2-4 x 10^5 cells/well). | Add PBMCs to each well (typically 2-4 x 10^5 cells/well). |
| 3. Antigen Stimulation | Add the CEF peptide pool to the designated wells at a final concentration of 1-2 µg/mL for each peptide in the pool. | Add each individual CEF peptide to separate wells at a final concentration of 1-10 µg/mL. |
| 4. Incubation | Incubate for 18-24 hours at 37°C, 5% CO2. | Incubate for 18-24 hours at 37°C, 5% CO2. |
| 5. Detection | Wash plates and add biotinylated anti-IFN-γ detection antibody. | Wash plates and add biotinylated anti-IFN-γ detection antibody. |
| 6. Development | Add streptavidin-enzyme conjugate, followed by a substrate to visualize the spots. | Add streptavidin-enzyme conjugate, followed by a substrate to visualize the spots. |
| 7. Analysis | Count the number of spots, where each spot represents a single IFN-γ secreting cell. | Count the number of spots for each individual peptide. The total response can be calculated by summing the responses to each peptide. |
Table 3: Comparative ELISpot Protocol. This table outlines the key steps in an IFN-γ ELISpot assay, highlighting the differences in the antigen stimulation step when using the complete CEF pool versus individual peptides.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of T-cells, identifying the phenotype of the cells producing specific cytokines.
| Step | Protocol for Complete CEF Pool | Protocol for Individual CEF Peptides |
| 1. Cell Stimulation | Stimulate PBMCs with the CEF peptide pool (1-2 µg/mL per peptide) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. | Stimulate PBMCs in separate tubes with each individual CEF peptide (1-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours. |
| 2. Surface Staining | Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4). | Stain cells with fluorescently-labeled antibodies against cell surface markers. |
| 3. Fixation & Permeabilization | Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer. | Fix and permeabilize the cells. |
| 4. Intracellular Staining | Stain for intracellular cytokines with fluorescently-labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α). | Stain for intracellular cytokines. |
| 5. Data Acquisition | Acquire data on a flow cytometer. | Acquire data on a flow cytometer. |
| 6. Data Analysis | Gate on the T-cell populations of interest (e.g., CD3+CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest in response to the pool. | Gate on the T-cell populations of interest and quantify the percentage of cytokine-producing cells in response to each individual peptide. |
Table 4: Comparative ICS Protocol. This table provides a side-by-side comparison of the key steps in an intracellular cytokine staining protocol for flow cytometry, emphasizing the differences in cell stimulation.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: T-Cell Activation Signaling Pathway
Caption: Experimental Workflow Comparison
Caption: Logical Relationship Comparison
References
A Researcher's Guide to Quality Control and Performance Comparison of CEF6 Peptide
For researchers and drug development professionals working with synthetic peptides, ensuring the quality and functional efficacy of new batches is paramount. This guide provides a comprehensive overview of the quality control (QC) testing protocols for the CEF6 peptide, an HLA-B7 restricted epitope derived from the influenza A virus nucleoprotein. Furthermore, it offers a comparative framework for evaluating the performance of this compound against alternative viral epitopes from Cytomegalomegalovirus (CMV) and Epstein-Barr virus (EBV), complete with detailed experimental methodologies and visual workflows to support robust and reliable research outcomes.
Understanding this compound: An Influenza Virus Epitope
This compound is a synthetic peptide with the amino acid sequence Leu-Pro-Phe-Asp-Lys-Thr-Thr-Val-Met (LPFDKTTVM). It represents the 418-426 region of the influenza A virus nucleoprotein (NP). The primary function of this epitope is its role in the adaptive immune response. When presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B7 on the surface of virus-infected cells, it is recognized by cytotoxic T lymphocytes (CTLs). This recognition triggers a cascade of events leading to the elimination of the infected cells, a critical mechanism in controlling viral infections.
Quality Control Testing for New Batches of this compound Peptide
Rigorous quality control is essential to ensure the identity, purity, and concentration of each new batch of synthetic this compound peptide. The following table summarizes the key QC tests, their specifications, and the analytical methods employed.
| Quality Attribute | Specification | Analytical Method | Purpose |
| Identity | Matches the theoretical mass of 1051.28 Da | Mass Spectrometry (MS) | Confirms the correct molecular weight and, by extension, the correct amino acid sequence. |
| Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the desired peptide in the sample, separating it from impurities. |
| Peptide Content | Report value (typically 70-90%) | Amino Acid Analysis (AAA) | Quantifies the actual amount of peptide in the lyophilized powder, accounting for water and salts. |
| Appearance | White to off-white powder | Visual Inspection | A basic check for any unusual coloration or texture that might indicate contamination. |
| Solubility | Soluble in a specified solvent (e.g., DMSO, water) | Solubility Test | Ensures the peptide can be readily dissolved for use in biological assays. |
| Residual Trifluoroacetic Acid (TFA) | ≤ 15% | Ion-exchange Chromatography or NMR | TFA is often used in peptide synthesis and needs to be minimized as it can affect cell viability. |
| Water Content | ≤ 10% | Karl Fischer Titration | Determines the amount of water present in the lyophilized powder, which affects the net peptide content. |
| Endotoxin | ≤ 1 EU/µg | Limulus Amebocyte Lysate (LAL) Assay | Critical for in vivo studies and cell-based assays to avoid non-specific immune activation. |
Experimental Protocols for Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound peptide by separating it from any synthesis-related impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., 30% acetonitrile in water) to a final concentration of 1 mg/mL.
-
Chromatographic System: Utilize a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the this compound peptide.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound peptide in an appropriate solvent.
-
Instrumentation: Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass of this compound (1051.28 Da).
Performance Comparison with Alternative Peptides
In many immunological studies, it is useful to compare the response to a specific epitope with that of other well-characterized epitopes. For HLA-B7 positive individuals, common viral epitopes from Cytomegalovirus (CMV) and Epstein-Barr virus (EBV) serve as excellent comparators.
| Peptide | Sequence | Virus of Origin | Protein Source |
| This compound | LPFDKTTVM | Influenza A Virus | Nucleoprotein (NP) |
| CMV pp65 | TPRVTGGGAM | Cytomegalovirus | pp65 |
| EBV EBNA3A | RPPIFIRRL | Epstein-Barr Virus | EBNA3A |
| Performance Metric | This compound (Influenza NP) | CMV pp65 | EBV EBNA3A |
| HLA-B*07:02 Binding Affinity (IC50, nM) | Data to be determined | Data to be determined | Data to be determined |
| T-Cell Activation (IFN-γ SFU/10^6 cells) | Data to be determined | Data to be determined | Data to be determined |
| Cytotoxicity (% Specific Lysis) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols for Performance Assays
Interferon-gamma (IFN-γ) ELISpot Assay
Objective: To quantify the number of this compound-specific T-cells that secrete IFN-γ upon stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Add peripheral blood mononuclear cells (PBMCs) from an HLA-B7 positive donor to the wells at a density of 2-3 x 10^5 cells/well.
-
Peptide Stimulation: Add the this compound peptide (and alternative peptides in separate wells) to the cells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Development: Add a substrate that produces a colored spot at the site of IFN-γ secretion.
-
Analysis: Count the number of spot-forming units (SFUs) per well using an ELISpot reader.
Cytotoxicity Assay
Objective: To measure the ability of this compound-specific cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the this compound peptide.
Methodology:
-
Target Cell Preparation: Use an HLA-B7 positive B-lymphoblastoid cell line (LCL) or T2 cells as target cells.
-
Peptide Pulsing: Incubate the target cells with the this compound peptide (10 µg/mL) for 1-2 hours to allow for peptide loading onto the HLA-B7 molecules.
-
Effector Cell Preparation: Isolate CTLs from an HLA-B7 positive donor, previously stimulated with the this compound peptide.
-
Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 50:1).
-
Lysis Measurement: After a 4-6 hour incubation, measure the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase, LDH) or a fluorescent dye from the lysed target cells.
-
Calculation: Calculate the percentage of specific lysis by comparing the release from peptide-pulsed target cells with that from unpulsed target cells.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Antigen presentation pathway of the this compound peptide.
Caption: QC and performance testing workflow for this compound.
Conclusion
The quality and performance of synthetic peptides like this compound are critical for the validity and reproducibility of research in immunology and drug development. By implementing a robust quality control program and conducting thorough performance comparisons against relevant alternative epitopes, researchers can ensure the reliability of their findings. The protocols and workflows outlined in this guide provide a solid foundation for establishing these essential practices in the laboratory.
Unveiling Cellular Immunity: A Comparative Guide to CEF6 ELISpot and Flow Cytometry
For researchers, scientists, and drug development professionals, accurately quantifying antigen-specific T cell responses is paramount. Two powerhouse techniques, the Enzyme-Linked Immunospot (ELISpot) assay and Flow Cytometry with Intracellular Cytokine Staining (ICS), stand out for their ability to detect and measure these responses at a single-cell level. This guide provides an objective comparison of these methods, focusing on their correlation when using CEF6 peptide pools as a stimulant, supported by experimental data and detailed protocols.
The ELISpot assay and ICS are both widely used to assess cellular immunity by measuring cytokine production from antigen-specific T cells.[1][2] While both techniques often utilize similar stimulation protocols, such as with pools of overlapping peptides, they measure immune responses in fundamentally different ways.[3] ELISpot captures secreted cytokines to enumerate responding cells, while ICS identifies intracellular cytokine accumulation, allowing for simultaneous phenotypic characterization.[4][5] Studies comparing the two have shown a statistical correlation in results, though not always a direct numerical agreement.
Quantitative Comparison of ELISpot and Flow Cytometry
The choice between ELISpot and ICS often depends on the specific research question, with ELISpot being highly sensitive for detecting low-frequency responses and ICS providing a deeper phenotypic analysis of the responding T cell populations.
| Feature | ELISpot Assay | Flow Cytometry (ICS) | Key Considerations |
| Primary Analyte | Secreted Cytokines | Intracellular Cytokines | ELISpot measures what is functionally released, while ICS captures what is produced. |
| Primary Output | Spot Forming Cells (SFCs) per million PBMCs | Percentage of cytokine-positive cells within a gated population (e.g., CD8+ T cells) | Results are not always directly interchangeable. |
| Sensitivity | Generally higher, ideal for low-frequency responses. | Can be less sensitive for detecting very rare T cell populations. | ELISpot is often preferred for "yes/no" determination of a response. |
| Phenotyping | Not possible; detects total cytokine-secreting cells. | Multiparametric; allows for simultaneous identification of cell surface markers (e.g., CD4, CD8, memory markers). | ICS is superior for in-depth characterization of responding T cell subsets. |
| Cell Requirement | Fewer cells per well (0.1-0.5 x 10^6), but often run in triplicates. | More cells per well (1-2 x 10^6), typically run as single replicates. | Total cell requirement for an experiment can be similar for both assays. |
| Throughput | High-throughput capabilities with 96-well plate format. | High-throughput, analyzing thousands of cells per second. | Both are well-suited for screening applications. |
| Complexity | Technically less complex readout. | More complex data analysis and requirement for specialized equipment and expertise. | ICS requires careful compensation and gating strategies. |
Experimental Methodologies
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for performing a this compound-stimulated IFN-γ ELISpot and a corresponding intracellular cytokine staining assay for flow cytometry.
This compound-Stimulated IFN-γ ELISpot Protocol
This protocol is a generalized procedure and should be optimized for specific experimental conditions.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest cryopreserved Peripheral Blood Mononuclear Cells (PBMCs). Perform a cell count and assess viability. Resuspend cells in an appropriate culture medium.
-
Stimulation: Add 2-4 x 10^5 PBMCs per well. Add the this compound peptide pool at a pre-optimized concentration (typically 1-2 µg/mL per peptide). Include a negative control (medium alone or a relevant negative control peptide pool) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Spot Development: Add streptavidin-alkaline phosphatase and incubate. Add the substrate solution to develop the spots.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per 10^6 PBMCs.
Flow Cytometry with Intracellular Cytokine Staining (ICS) Protocol
This protocol outlines the key steps for identifying this compound-specific, IFN-γ producing T cells.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs. Perform a cell count and assess viability. Resuspend cells in an appropriate culture medium.
-
Stimulation: In a 96-well U-bottom plate or flow cytometry tubes, add 1-2 x 10^6 PBMCs per well/tube. Add the this compound peptide pool at a pre-optimized concentration. Include negative and positive controls.
-
Co-stimulation and Secretion Block: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d). After an initial incubation of 1-2 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
Incubation: Incubate for a total of 6-12 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software, gating on live, single cells, then on lymphocyte populations (e.g., CD3+), and finally on T cell subsets (CD4+ and CD8+) to determine the percentage of IFN-γ positive cells.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both ELISpot and ICS.
T Cell Activation Signaling Pathway
Both ELISpot and ICS rely on the fundamental principles of T cell activation. The following diagram illustrates the simplified signaling cascade leading to cytokine production upon antigen recognition.
References
- 1. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mabtech.com [mabtech.com]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 4. Comparing Flow Cytometry and ELISpot for Detection of IL-10, IL-6, and TNF Alpha on Human PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Immune Responses: A Comparative Guide Using CEF6 as a Control for a Novel Peptide Antigen
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the immunogenicity of a novel peptide antigen. By using the well-characterized CEF6 peptide pool as a positive control, this guide outlines objective comparisons of performance supported by experimental data and detailed protocols.
The this compound peptide pool is a widely used reagent in immunology, consisting of 32 HLA-B7 restricted epitopes from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus.[1][2][3] It serves as a reliable positive control for assays measuring CD8+ T cell responses, such as IFN-γ release.[1][4] This guide will detail the workflow for comparing a novel peptide's ability to elicit an immune response against this established benchmark.
Overall Benchmarking Workflow
The process of benchmarking a novel peptide antigen involves a multi-step approach, beginning with computational predictions and culminating in functional cellular assays. This workflow ensures a thorough and comparative evaluation of the novel peptide's immunogenic potential relative to the this compound control.
Caption: High-level workflow for benchmarking a novel peptide against this compound.
Part 1: In Silico and In Vitro MHC Binding Assessment
A critical first step in T-cell epitope discovery is to determine if a peptide can bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition.
In Silico Prediction
Computational algorithms can predict the binding affinity of a peptide to various HLA alleles. These tools serve as an important initial screening step to assess immunogenic potential before proceeding with more costly and time-consuming in vitro assays.
In Vitro MHC-Peptide Binding Assay
These assays directly measure the binding affinity and stability of the peptide-MHC interaction. Competitive binding assays, which determine the concentration of a test peptide required to inhibit the binding of a known reference peptide by 50% (IC50), are commonly used.
Caption: Workflow for a competitive MHC-peptide binding assay.
Experimental Protocol: MHC-Peptide Binding Assay
-
Preparation : Synthesize the novel peptide and obtain the this compound peptide pool. Select soluble HLA alleles relevant to the target population.
-
Incubation : In a 96-well plate, incubate a fixed concentration of the soluble HLA molecules and a biotin-labeled reference peptide with serially diluted concentrations of the novel peptide or this compound peptides overnight.
-
Capture : Transfer the incubation mixtures to a plate coated with an anti-HLA antibody and incubate to capture the HLA-peptide complexes.
-
Detection : Wash the plate to remove unbound components. Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
Signal Generation : After another wash, add the appropriate substrate. Measure the resulting signal (colorimetric or fluorescent).
-
Analysis : Plot the signal against the peptide concentration to determine the IC50 value. The lower the IC50, the higher the binding affinity.
Data Summary: MHC Binding Affinity
| Peptide | Predicted Binding Affinity (nM) | Experimental IC50 (nM) | Interpretation |
| Novel Peptide | Value | Value | e.g., High Affinity |
| This compound (Control) | Value (Average) | Value (Average) | e.g., High Affinity |
Part 2: Functional T-Cell Response Assays
Following confirmation of MHC binding, the next step is to assess the ability of the peptide to activate T-cells. Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors are stimulated with the peptides, and the resulting T-cell responses are measured.
T-Cell Activation Signaling Pathway
Upon recognition of the peptide-MHC complex by the T-Cell Receptor (TCR), a signaling cascade is initiated within the T-cell, leading to cytokine production, proliferation, and effector functions.
Caption: Key signaling events following TCR engagement with a peptide-MHC complex.
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. It is frequently used to measure IFN-γ production as an indicator of a T-cell response.
Caption: Step-by-step workflow for the ELISpot assay.
Experimental Protocol: IFN-γ ELISpot Assay
-
Plate Coating : Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking : Wash the plate and block with cell culture medium for at least 2 hours at 37°C.
-
Cell Plating : Add 2.5 x 10^5 PBMCs per well. Add the novel peptide or this compound peptide pool at a final concentration of 2 µg/mL of each peptide. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection : Discard cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Signal Development : Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). Incubate, wash again, and add a substrate (e.g., BCIP/NBT) to develop colored spots.
-
Analysis : Stop the reaction by washing with tap water. Allow the plate to dry completely before counting the spots with an automated ELISpot reader.
Data Summary: ELISpot Results
| Stimulant | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| No Peptide (Negative Control) | Value | Value |
| Novel Peptide | Value | Value |
| This compound (Positive Control) | Value | Value |
| PHA (Mitogen Control) | Value | Value |
Intracellular Cytokine Staining (ICS)
ICS combined with flow cytometry allows for the simultaneous measurement of multiple cytokines within individual cells, providing a more detailed profile of the T-cell response. This technique can identify the phenotype of the responding cells (e.g., CD4+ or CD8+).
Caption: General workflow for intracellular cytokine staining by flow cytometry.
Experimental Protocol: Intracellular Cytokine Staining
-
Cell Stimulation : Stimulate PBMCs with the novel peptide or this compound for several hours. For the final 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cells.
-
Surface Staining : Wash the cells and stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization : Wash the cells again. Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize them using a detergent-based buffer (e.g., saponin). This step is crucial for allowing intracellular antibodies to access their targets.
-
Intracellular Staining : Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Acquisition : Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.
-
Analysis : Use flow cytometry software to gate on specific T-cell populations (e.g., CD3+CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest.
Data Summary: Intracellular Cytokine Staining
| Stimulant | % of CD8+ T-cells producing IFN-γ | % of CD8+ T-cells producing TNF-α |
| No Peptide (Negative Control) | Value | Value |
| Novel Peptide | Value | Value |
| This compound (Positive Control) | Value | Value |
T-Cell Proliferation Assay
These assays measure the ability of an antigen to induce T-cell division. A common method involves labeling cells with a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted by half with each cell division.
Experimental Protocol: T-Cell Proliferation Assay
-
Cell Labeling : Label PBMCs with a proliferation dye like CFSE or CellTrace Violet according to the manufacturer's instructions.
-
Stimulation : Culture the labeled cells in a 96-well plate and stimulate them with the novel peptide or this compound.
-
Incubation : Incubate the cells for 3 to 5 days to allow for multiple rounds of cell division.
-
Staining and Acquisition : Harvest the cells and stain for surface markers (e.g., CD8) to identify the proliferating T-cell subset. Acquire data on a flow cytometer.
-
Analysis : Analyze the dye dilution profiles within the gated T-cell population. Each successive peak of lower fluorescence intensity represents a generation of divided cells. Calculate the proliferation index.
Data Summary: T-Cell Proliferation
| Stimulant | Proliferation Index (CD8+ T-cells) | % Divided Cells (CD8+ T-cells) |
| No Peptide (Negative Control) | Value | Value |
| Novel Peptide | Value | Value |
| This compound (Positive Control) | Value | Value |
Conclusion
This guide provides a systematic approach to benchmarking the immunogenicity of a novel peptide antigen against the this compound standard. By following the detailed protocols for MHC binding and functional T-cell assays, researchers can generate robust, comparative data. The quantitative results, summarized in the provided tables, allow for a clear assessment of the novel peptide's potency relative to a well-established positive control. This structured comparison is essential for the preclinical evaluation and development of new peptide-based vaccines and immunotherapies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Xenon Hexafluoride (XeF6)
For researchers, scientists, and professionals in drug development, the safe handling and disposal of highly reactive compounds like Xenon Hexafluoride (XeF6) is paramount. Adherence to strict protocols not only ensures personnel safety but also environmental protection. This guide provides essential, step-by-step information for the proper disposal of XeF6, helping you maintain a secure laboratory environment.
Immediate Safety and Handling
Xenon Hexafluoride is a powerful fluorinating and oxidizing agent. It is colorless as a solid but sublimes into a greenish-yellow vapor.[1][2] Extreme caution must be exercised during handling. XeF6 reacts vigorously with water, including moisture in the air, to produce hazardous byproducts such as Xenon Trioxide (XeO₃) and Hydrogen Fluoride (HF).[1][3][4]
Personal Protective Equipment (PPE) is mandatory when handling XeF6. This includes:
-
Full-face respirator with cartridges suitable for acid gases and oxidizing agents.
-
Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat and protective outerwear.
Work should always be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Plan
Due to its high reactivity, the disposal of Xenon Hexafluoride requires a carefully controlled neutralization process. This should only be undertaken by trained personnel. For significant quantities, contacting a licensed professional waste disposal service is strongly recommended.
For small residual amounts:
-
Preparation: In a chemical fume hood, prepare a large volume of a basic solution. A common neutralizing agent is a solution of sodium carbonate (soda ash) or calcium hydroxide (lime).
-
Slow Addition: Very slowly and carefully add the Xenon Hexafluoride to the basic solution with constant stirring. The reaction can be vigorous and may release heat and fumes. Ensure the addition is done in small increments to control the reaction rate.
-
Neutralization Reaction: The basic solution will neutralize the acidic byproducts of hydrolysis (HF) and decompose the Xenon Trioxide. The overall reactions are complex but aim to convert the hazardous materials into less reactive salts and gases.
-
Testing for Neutrality: After the reaction has ceased, test the pH of the resulting solution to ensure it is neutral (pH 7). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
Final Disposal: Once neutralized, the resulting solution should be disposed of in accordance with local, state, and federal environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 245.28 g/mol | |
| Vapor Pressure | 30.0 mmHg | |
| OSHA Permissible Exposure Limit (PEL) (as F) | 2.5 mg/m³ | |
| ACGIH Threshold Limit Value (TLV) (as F) | 2.5 mg/m³ |
Experimental Protocol: Neutralization of Xenon Hexafluoride
This protocol outlines a general procedure for neutralizing small quantities of XeF6. It must be adapted to your specific laboratory conditions and performed by qualified personnel.
-
Objective: To safely neutralize residual Xenon Hexafluoride for disposal.
-
Materials:
-
Xenon Hexafluoride (XeF6)
-
Sodium Carbonate (Na₂CO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized water
-
Large chemical-resistant beaker (e.g., borosilicate glass)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (see above)
-
-
Procedure:
-
In a chemical fume hood, prepare a 5-10% aqueous solution of sodium carbonate or a saturated solution of calcium hydroxide.
-
Place the beaker containing the basic solution on a magnetic stir plate and begin stirring.
-
Carefully and in very small portions, add the Xenon Hexafluoride to the center of the vortex of the stirring solution.
-
Observe the reaction. If it becomes too vigorous (excessive foaming, heat, or fume generation), stop the addition immediately and wait for the reaction to subside.
-
Continue adding the XeF6 in small increments until it is all consumed.
-
Allow the solution to stir for at least one hour after the final addition to ensure the reaction is complete.
-
Turn off the stirrer and test the pH of the solution. If the pH is below 7, add more of the basic solution until neutrality is reached.
-
The neutralized solution should be collected in a properly labeled waste container for disposal according to institutional and regulatory guidelines.
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Xenon Hexafluoride.
References
Essential Safety and Handling Protocols for Compound CEF6
This guide provides critical safety and logistical information for the handling and disposal of CEF6, a novel compound under investigation. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and maintain regulatory compliance. The following protocols are based on preliminary safety data and may be updated as more information becomes available.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is paramount to minimizing exposure risk. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloved. | Prevents direct skin contact. Double-gloving provides additional protection. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation exposure to vapors or aerosols. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Preparation:
- Ensure the chemical fume hood is certified and functioning correctly.
- Gather all necessary materials, including this compound, solvents, and reaction vessels, inside the fume hood.
- Don all required PPE as specified in the table above.
2. Handling and Use:
- Perform all manipulations of this compound, including weighing and dilutions, within the fume hood.
- Keep all containers of this compound sealed when not in immediate use.
- In case of a spill within the fume hood, use a chemical spill kit rated for the solvents in use.
3. Post-Handling:
- Decontaminate all surfaces within the fume hood that may have come into contact with this compound.
- Remove outer gloves and dispose of them in the designated hazardous waste container.
- Remove the lab coat and inner gloves, followed by eye protection, before exiting the laboratory.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
